molecular formula C8H6FNS B070566 5-Fluoro-2-methylphenyl isothiocyanate CAS No. 175205-39-7

5-Fluoro-2-methylphenyl isothiocyanate

Cat. No.: B070566
CAS No.: 175205-39-7
M. Wt: 167.21 g/mol
InChI Key: QVCYTKXGZLOVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methylphenyl isothiocyanate is a useful research compound. Its molecular formula is C8H6FNS and its molecular weight is 167.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-2-isothiocyanato-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCYTKXGZLOVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334026
Record name 5-Fluoro-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-39-7
Record name 4-Fluoro-2-isothiocyanato-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-o-tolyl Isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Fluoro-2-methylphenyl isothiocyanate, a versatile reagent with applications in organic synthesis, medicinal chemistry, and agrochemical development. This document details its known characteristics, experimental protocols for its synthesis and analysis, and insights into its potential biological activities.

Core Chemical Properties

This compound, with the CAS number 175205-39-7, is a substituted aromatic isothiocyanate. Its structure features a phenyl ring substituted with a fluorine atom, a methyl group, and the reactive isothiocyanate functional group.

Physicochemical Data

A compilation of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as a definitive boiling point at standard pressure and melting point, are not widely reported in the literature and the provided data is based on information from chemical suppliers.

PropertyValueSource
Molecular Formula C₈H₆FNS[1]
Molecular Weight 167.21 g/mol [1]
Appearance Colorless Liquid[2]
Density 1.202-1.206 g/cm³ (at 20°C)[2]
Boiling Point 101°C (pressure not specified)[3]
Refractive Index 1.608-1.612 (at 20°C)[2]
Purity ≥ 98% (GC)[4]
Storage Store at room temperature under an inert atmosphere. For long-term storage, -20°C is recommended.[2][5]
Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹. Other significant peaks would include those corresponding to C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-F stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would likely show signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine, methyl, and isothiocyanate substituents. A singlet corresponding to the methyl group protons would also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the isothiocyanate carbon. It is noteworthy that the isothiocyanate carbon signal can be very broad or even "silent" in ¹³C NMR spectra due to the structural flexibility of the -N=C=S group.[6]

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would provide further structural information.

Reactivity and Synthetic Applications

The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles. This reactivity is central to the synthetic utility of this compound.

Reaction with Amines to Form Thioureas

A primary application of aryl isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas. This reaction is typically straightforward and proceeds under mild conditions. The resulting thiourea derivatives are valuable scaffolds in medicinal chemistry, with a wide range of reported biological activities.

The general workflow for this reaction is depicted below:

G Reaction of this compound with a Primary Amine reagent1 5-Fluoro-2-methylphenyl isothiocyanate product N-(5-Fluoro-2-methylphenyl)-N'-(R)-thiourea reagent1->product + reagent2 Primary Amine (R-NH2) reagent2->product

General reaction scheme for thiourea synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of aryl isothiocyanates is from the corresponding primary amine. The following is a generalized one-pot protocol adapted from established procedures for isothiocyanate synthesis.

Materials:

  • 5-Fluoro-2-methylaniline

  • Carbon disulfide (CS₂)

  • A base (e.g., triethylamine or aqueous potassium carbonate)

  • A desulfurylating agent (e.g., tosyl chloride or cyanuric chloride)

  • An appropriate solvent (e.g., dichloromethane or aqueous system)

Procedure:

  • Dissolve 5-Fluoro-2-methylaniline in the chosen solvent.

  • Add the base to the solution.

  • Slowly add carbon disulfide dropwise to the reaction mixture at room temperature or below, leading to the in-situ formation of the dithiocarbamate salt.

  • After the formation of the dithiocarbamate is complete (monitored by TLC or HPLC), introduce the desulfurylating agent.

  • Stir the reaction mixture until the conversion to the isothiocyanate is complete.

  • Work up the reaction mixture, which typically involves extraction and washing.

  • Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.

The logical flow of this synthetic process can be visualized as follows:

G Synthetic Workflow for this compound start Start: 5-Fluoro-2-methylaniline step1 React with CS2 and a base start->step1 intermediate In-situ formation of Dithiocarbamate salt step1->intermediate step2 Add desulfurylating agent intermediate->step2 product 5-Fluoro-2-methylphenyl isothiocyanate step2->product purification Purification (Chromatography/Distillation) product->purification final_product Pure Product purification->final_product

A generalized workflow for the synthesis of the title compound.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid between two KBr or NaCl plates.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Data Acquisition: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).

Biological Activity and Signaling Pathways

While no specific studies have been published on the biological activity of this compound, the broader class of isothiocyanates is well-known for its significant effects on cellular pathways, particularly in the context of cancer chemoprevention and anti-inflammatory responses.

Activation of the Nrf2/Keap1 Pathway

A key mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

The Nrf2 activation pathway is illustrated in the diagram below:

G General Mechanism of Nrf2 Activation by Isothiocyanates cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate Keap1 Keap1 ITC->Keap1 Reacts with cysteine residues Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Degradation Proteasomal Degradation Nrf2->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds to Genes Antioxidant and Cytoprotective Genes ARE->Genes Activates transcription

Isothiocyanates can disrupt the Keap1-Nrf2 interaction, leading to the transcription of protective genes.

Safety Information

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the known hazards of structurally similar aryl isothiocyanates, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: Likely to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation. Some isothiocyanates are lachrymators.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

This technical guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive risk assessment before handling this chemical.

References

5-Fluoro-2-methylphenyl isothiocyanate CAS number 175205-39-7

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 175205-39-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylphenyl isothiocyanate, a versatile organic building block with significant potential in medicinal chemistry and agrochemical synthesis. This document consolidates available data on its chemical properties, synthesis, reactivity, and safety considerations, presented in a format tailored for scientific and research applications.

Core Chemical and Physical Properties

This compound is a substituted aromatic isothiocyanate. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a valuable synthon in drug discovery.[1] Its isothiocyanate functional group is highly reactive towards nucleophiles, serving as a key moiety for the construction of thiourea derivatives and other heterocyclic systems.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 175205-39-7[2][3]
Molecular Formula C₈H₆FNS[2][3]
Molecular Weight 167.20 g/mol [2]
Appearance Colorless to light orange/yellow/green clear liquid[1][2]
Purity ≥ 97.5%[2]
Density (20°C) 1.202 - 1.206 g/mL[2]
Refractive Index (n20/D) 1.608 - 1.612[2]
Synonyms 5-Fluoro-o-tolyl isothiocyanate, Isothiocyanic acid 5-fluoro-o-tolyl ester, 4-Fluoro-2-isothiocyanato-1-methylbenzene[1][3]
Storage Conditions Room temperature, under inert gas[2]

Synthesis and Reactivity

The primary route for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with a thiocarbonylating agent. For this compound, the precursor is 5-fluoro-2-methylaniline.

Representative Synthesis of the Precursor: 5-Fluoro-2-methylaniline

The synthesis of 5-fluoro-2-methylaniline can be achieved through the reduction of 4-fluoro-2-nitrotoluene. A common method involves the use of iron powder in the presence of an acid.[4]

Experimental Protocol: Synthesis of 5-Fluoro-2-methylaniline [4]

  • To a solution of 4-fluoro-1-methyl-2-nitrobenzene (16 mmol) in ethanol (50 mL), add iron powder (81 mmol) and hydrochloric acid (0.25 mL) at 0 °C.

  • Reflux the reaction mixture for 12 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Basify the residue with a sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (n-hexane/EtOAc) to yield 5-fluoro-2-methylaniline.

General Synthesis of this compound

Experimental Protocol: General Synthesis of Aryl Isothiocyanates

  • Dissolve 5-fluoro-2-methylaniline in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene in the same solvent to the cooled aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 5-Fluoro-2-methylaniline 5-Fluoro-2-methylaniline ReactionVessel Reaction in Dichloromethane 5-Fluoro-2-methylaniline->ReactionVessel Thiophosgene Thiophosgene Thiophosgene->ReactionVessel Washing Washing with Water and Brine ReactionVessel->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Vacuum Distillation or Column Chromatography Concentration->Purification Product 5-Fluoro-2-methylphenyl Isothiocyanate Purification->Product

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Synthesis

The isothiocyanate group is a versatile functional group that readily reacts with nucleophiles such as amines, alcohols, and thiols. The most common application is the synthesis of thiourea derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][5]

Experimental Protocol: General Synthesis of N,N'-disubstituted Thioureas [6]

  • Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane or tert-butanol.

  • Add the desired primary or secondary amine (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

G Isothiocyanate 5-Fluoro-2-methylphenyl Isothiocyanate Reaction Nucleophilic Addition Isothiocyanate->Reaction Amine Primary or Secondary Amine (R-NHR') Amine->Reaction Thiourea N,N'-disubstituted Thiourea Derivative Reaction->Thiourea Applications Potential Applications: - Anticancer - Antimicrobial - Anti-inflammatory Thiourea->Applications

Caption: Reaction of this compound to form thiourea derivatives.

Spectroscopic Data

While specific spectra for this compound are not publicly available in the searched databases, supplier data indicates that the IR and NMR spectra conform to the expected structure.[2] General characteristic spectral features for aryl isothiocyanates are as follows:

  • IR Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The C-F bond will show a strong absorption in the fingerprint region, typically around 1200-1300 cm⁻¹.[7][8]

  • ¹H NMR Spectroscopy: The spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The aromatic proton signals will be split due to coupling with each other and with the fluorine atom. The methyl group will appear as a singlet.

  • ¹³C NMR Spectroscopy: The isothiocyanate carbon typically shows a broad signal in the range of 130 ± 40 ppm.[9] The aromatic carbons will appear in the downfield region, and their signals will be split due to coupling with the fluorine atom. The methyl carbon will appear in the upfield region.

  • Mass Spectrometry: The mass spectrum of an alkyl isothiocyanate typically shows a characteristic peak at m/e 72, corresponding to the [CH₂NCS]⁺ ion. For aryl isothiocyanates, fragmentation patterns will be more complex, but the molecular ion peak should be observable.[10]

Safety and Handling

Table 2: General Safety and Handling Precautions for Aryl Isothiocyanates

Hazard CategoryPrecautionary MeasuresReference(s)
Health Hazards Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. Lachrymator.[11][12][13][14]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[11][12][13]
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11][12]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store locked up. Keep away from heat, sparks, and open flames. Store under an inert atmosphere.[11][12]
Fire and Explosion Hazards May be combustible at high temperatures. Emits toxic fumes under fire conditions, including nitrogen oxides, sulfur oxides, and hydrogen fluoride.[13]
First Aid Inhalation: Move person to fresh air. Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[13]

Potential Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of various bioactive molecules.[1]

  • Medicinal Chemistry: It is used to develop novel pharmacophores, particularly in the design of molecules with potential anticancer, antimicrobial, or anti-inflammatory properties.[2] The isothiocyanate moiety can interact with biological targets, and the fluoro-methylphenyl scaffold allows for further structural modifications to optimize activity and pharmacokinetic properties.

  • Agrochemicals: This compound also finds application in the synthesis of new pesticides and herbicides.[2] The unique structural features can contribute to the efficacy and selectivity of the resulting agrochemical products.

The introduction of a fluorine atom into organic molecules is a common strategy in medicinal chemistry to improve pharmacological properties such as metabolic stability and binding affinity.[15] Therefore, derivatives of this compound are promising candidates for further investigation in various therapeutic areas.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methylphenyl isothiocyanate, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] This document details the primary synthetic routes, experimental protocols, and characterization data for this compound. The information is intended to assist researchers and professionals in the efficient and safe production of this compound for research and development purposes.

Introduction

This compound (CAS No. 175205-39-7) is a valuable building block in organic synthesis.[1] Its isothiocyanate functional group is highly reactive and serves as a versatile handle for the construction of thiourea derivatives and various heterocyclic compounds.[1] These resulting molecules are often explored for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a fluorine atom in the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety in drug design.

This guide will focus on the two predominant methods for the synthesis of aryl isothiocyanates, adapted for the specific preparation of this compound from its primary amine precursor, 5-Fluoro-2-methylaniline.

Synthetic Pathways

The synthesis of this compound primarily proceeds via two established methods starting from 5-Fluoro-2-methylaniline:

  • Method A: The Thiophosgene Method This is a classical and often high-yielding method for the synthesis of isothiocyanates. It involves the direct reaction of the primary amine with the highly reactive and toxic reagent, thiophosgene (CSCl₂), in the presence of a base.[2][3]

  • Method B: The Carbon Disulfide Method This method offers a less hazardous alternative to the use of thiophosgene. The primary amine is first converted to a dithiocarbamate salt by reacting it with carbon disulfide (CS₂) in the presence of a base. This intermediate salt is then decomposed to the isothiocyanate using a desulfurizing agent.[2]

The logical workflow for the synthesis and characterization is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 5-Fluoro-2-methylaniline Method_A Method A: Thiophosgene Start->Method_A Method_B Method B: Carbon Disulfide Start->Method_B Product 5-Fluoro-2-methylphenyl isothiocyanate Method_A->Product Method_B->Product Purification Purification (e.g., Distillation) Product->Purification NMR NMR Spectroscopy (¹H & ¹³C) IR IR Spectroscopy MS Mass Spectrometry Purification->NMR Purification->IR Purification->MS

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Starting Material: Synthesis of 5-Fluoro-2-methylaniline

The precursor, 5-Fluoro-2-methylaniline, can be synthesized from 4-Fluoro-2-nitrotoluene via reduction. A common method involves the use of iron powder in the presence of an acid.

Protocol:

  • To a solution of 4-Fluoro-2-nitrotoluene (1 equivalent) in ethanol, add iron powder (5 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid at 0 °C.

  • Heat the reaction mixture to reflux for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Basify the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-Fluoro-2-methylaniline.

Synthesis of this compound

Warning: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol:

  • In a round-bottom flask, dissolve 5-Fluoro-2-methylaniline (1 equivalent) in dichloromethane.

  • Add a saturated aqueous solution of sodium bicarbonate.

  • To this biphasic mixture, add thiophosgene (1.2 equivalents) slowly at room temperature with vigorous stirring.

  • Continue stirring for 1 hour.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol:

  • In a flask, sequentially add 5-Fluoro-2-methylaniline (1 equivalent), water, carbon disulfide (2.5 equivalents), and potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature overnight to form the dithiocarbamate salt.

  • Add a solution of sodium persulfate (1 equivalent) and potassium carbonate (1 equivalent) in water.

  • Stir the mixture at room temperature for 1 hour.

  • Add brine and extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
CAS Number 175205-39-7[1]
Molecular Formula C₈H₆FNS[1]
Molecular Weight 167.20 g/mol [1]
Appearance Colorless to light orange/yellow liquid[1]
Purity ≥ 97%
Boiling Point 101 °C
Density (20 °C) 1.202 - 1.206 g/mL[1]
Refractive Index (n20/D) 1.608 - 1.612[1]
Spectroscopic Data
Analysis Expected/Reported Data
¹H NMR Aromatic protons (multiplets), Methyl protons (singlet).
¹³C NMR Aromatic carbons, Methyl carbon, Isothiocyanate carbon (N=C=S).
IR Conforms to structure, with a strong characteristic absorption for the isothiocyanate group.
Mass Spec Molecular ion peak corresponding to the molecular weight.

The general signaling pathway for the carbon disulfide method is illustrated below.

CS2_Mechanism Amine 5-Fluoro-2-methylaniline Dithiocarbamate Dithiocarbamate Salt Intermediate Amine->Dithiocarbamate + CS₂ + Base CS2 CS₂ CS2->Dithiocarbamate Base Base (e.g., K₂CO₃) Base->Dithiocarbamate Isothiocyanate 5-Fluoro-2-methylphenyl isothiocyanate Dithiocarbamate->Isothiocyanate + Desulfurizing Agent Desulfurizing_Agent Desulfurizing Agent (e.g., Na₂S₂O₈) Desulfurizing_Agent->Isothiocyanate

Caption: Reaction mechanism for the synthesis via the carbon disulfide method.

Conclusion

The synthesis of this compound can be reliably achieved from 5-Fluoro-2-methylaniline using either the thiophosgene or the carbon disulfide method. While the thiophosgene method is direct, the toxicity of the reagent necessitates stringent safety precautions. The carbon disulfide method provides a safer, albeit two-step, alternative. The choice of method will depend on the available facilities, scale of the reaction, and safety considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to 5-Fluoro-2-methylphenyl Isothiocyanate: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylphenyl isothiocyanate, a versatile building block in modern organic synthesis. The document delves into its molecular structure, physicochemical properties, and detailed spectral analysis. Furthermore, it outlines a robust synthetic protocol for its preparation from commercially available starting materials and explores its reactivity, with a particular focus on its application in the synthesis of biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction

This compound (CAS No. 175205-39-7) is an aromatic isothiocyanate that has garnered significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, coupled with the reactive isothiocyanate functional group, makes it a valuable intermediate for the synthesis of a diverse array of heterocyclic compounds and thiourea derivatives.[1] These resulting molecules have shown promise as potential anticancer, antimicrobial, and anti-inflammatory agents.[1] The strategic placement of the fluoro and methyl groups influences the electronic properties and steric hindrance of the molecule, thereby modulating its reactivity and the biological activity of its derivatives. This guide aims to provide a detailed understanding of this compound to facilitate its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a methyl group at position 2, a fluorine atom at position 5, and an isothiocyanate group (-N=C=S) at position 1.

Figure 1: Molecular structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₆FNS[2]
Molecular Weight 167.21 g/mol [2]
CAS Number 175205-39-7[2]
Appearance Colorless to light orange/yellow/green clear liquid[1][3]
Purity ≥ 97%[4]
Boiling Point 101 °C[4]
Density ~1.202-1.206 g/mL at 20 °C[1]
Refractive Index (n20/D) ~1.608-1.612[1]
Solubility Soluble in most organic solvents. Reacts with water.General chemical knowledge
Storage Store at room temperature under an inert gas. Moisture sensitive.[1]

Spectroscopic Analysis

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum (in CDCl₃) of this compound is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10 - 7.20m1HAr-H
~6.90 - 7.00m2HAr-H
~2.30s3H-CH₃

Causality behind Predictions: The aromatic protons are expected to appear in the typical downfield region of 6.90-7.20 ppm. The fluorine atom will cause splitting of the adjacent aromatic protons, resulting in complex multiplets. The methyl protons, being attached to the aromatic ring, will appear as a singlet around 2.30 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum (in CDCl₃) would likely exhibit the following resonances:

Chemical Shift (δ, ppm)Assignment
~162 (d, J ≈ 245 Hz)C -F
~135 - 145C -NCS
~130 - 135 (broad)-N=C =S
~115 - 130 (multiple signals)Aromatic C H
~17-C H₃

Causality behind Predictions: The carbon atom bonded to fluorine will show a large coupling constant (¹JCF). The isothiocyanate carbon often appears as a broad signal in the 130-140 ppm region due to quadrupolar broadening from the adjacent nitrogen atom.[5] The remaining aromatic carbons will appear in their characteristic region, with their exact shifts influenced by the substituents. The methyl carbon is expected at a typical value of around 17 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is a powerful tool for identifying the isothiocyanate functional group.

Wavenumber (cm⁻¹)IntensityAssignment
2000 - 2200Strong, sharpAsymmetric stretch of -N=C=S
~1600MediumAromatic C=C stretch
~1200 - 1300StrongC-F stretch
~2900WeakAliphatic C-H stretch (from -CH₃)

Causality behind Predictions: The most characteristic absorption for an isothiocyanate is the strong, sharp band for the asymmetric -N=C=S stretch, which is typically found between 2000 and 2200 cm⁻¹.[6] The presence of the aromatic ring and the C-F bond will also give rise to characteristic absorptions.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

m/zInterpretation
167Molecular ion [M]⁺
109[M - NCS]⁺
94[M - NCS - CH₃]⁺

Causality behind Predictions: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (167). A common fragmentation pathway for aryl isothiocyanates is the loss of the isothiocyanate group. Further fragmentation may involve the loss of the methyl group.

Synthesis of this compound

The synthesis of this compound is typically achieved from the corresponding aniline, 5-Fluoro-2-methylaniline. A common and effective method involves the use of thiophosgene.[7][8]

Synthetic Workflow

Synthesis_Workflow start 5-Fluoro-2-methylaniline reagent Thiophosgene (CSCl₂) Base (e.g., Triethylamine) start->reagent Reaction in inert solvent intermediate Thiocarbamoyl chloride intermediate (in situ) reagent->intermediate product 5-Fluoro-2-methylphenyl isothiocyanate intermediate->product Elimination of HCl purification Purification (Distillation or Chromatography) product->purification

Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol

Disclaimer: This protocol involves the use of thiophosgene, which is highly toxic and corrosive. All operations must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.[7]

Materials:

  • 5-Fluoro-2-methylaniline

  • Thiophosgene (CSCl₂)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Fluoro-2-methylaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.1 eq) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.[9]

Safety Considerations for Handling Thiophosgene
  • Toxicity: Thiophosgene is highly toxic if inhaled, ingested, or absorbed through the skin. It is a severe irritant to the eyes, skin, and respiratory system.[7]

  • Handling: Always handle thiophosgene in a certified chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]

  • Quenching: Any residual thiophosgene should be quenched with a basic solution (e.g., sodium hydroxide) before disposal.

  • Spills: In case of a spill, evacuate the area and absorb the material with an inert absorbent. Do not use water to clean up spills as it can react to produce toxic gases.[8]

Reactivity and Applications

The isothiocyanate group is an electrophilic functional group that readily reacts with nucleophiles. This reactivity is the basis for the widespread use of this compound in organic synthesis.

Reaction with Amines to Form Thioureas

The most common reaction of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas. This reaction is typically fast and proceeds in high yield.

Thiourea_Formation ITC 5-Fluoro-2-methylphenyl isothiocyanate Thiourea Substituted Thiourea ITC->Thiourea Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Thiourea

Figure 3: Synthesis of thiourea derivatives.

This reaction is fundamental to the use of this compound in medicinal chemistry, as many thiourea derivatives exhibit a wide range of biological activities.[1]

Applications in Drug Discovery and Agrochemicals

This compound serves as a key starting material for the synthesis of various bioactive compounds.

  • Anticancer Agents: The thiourea moiety derived from this isothiocyanate can be found in molecules designed to inhibit specific enzymes or receptors involved in cancer progression.[1]

  • Antimicrobial Agents: The incorporation of the 5-fluoro-2-methylphenyl group into heterocyclic systems via the isothiocyanate handle has led to the development of new antimicrobial compounds.[1]

  • Agrochemicals: This compound is also used in the synthesis of novel pesticides and herbicides.[1]

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidates, a common strategy in modern drug design.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique molecular structure and the reactivity of the isothiocyanate group make it an important building block for the creation of novel compounds with potential applications in medicine and agriculture. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity to aid researchers in its effective application. As with all reactive chemical reagents, appropriate safety precautions must be strictly followed, especially when handling toxic precursors like thiophosgene.

References

An In-depth Technical Guide on the Reactivity of the Isothiocyanate Group in 5-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the isothiocyanate functional group in 5-Fluoro-2-methylphenyl isothiocyanate. This compound serves as a valuable intermediate in organic synthesis, particularly for the development of novel heterocyclic compounds and thiourea derivatives with potential therapeutic applications.[1] This document will delve into the electrophilic nature of the isothiocyanate group, the influence of the aromatic ring's substituents on its reactivity, and its application in the synthesis of biologically active molecules, including potential anticancer agents targeting signaling pathways such as the Epidermal Growth Factor Receptor (EGFR). Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are provided to support researchers in their synthetic and drug discovery endeavors.

Introduction to this compound

This compound is an aromatic isothiocyanate characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring. The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety, making this compound a versatile building block in synthetic chemistry.[1] Its derivatives are explored for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Molecular Structure:

Caption: Key identifiers for this compound.

Reactivity of the Isothiocyanate Group

The reactivity of the isothiocyanate group is primarily governed by the electrophilic character of the central carbon atom. This carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols.

Electronic and Steric Effects of Substituents

The reactivity of the isothiocyanate group in this compound is modulated by the electronic and steric effects of the substituents on the aromatic ring.

  • Fluorine (at C-5): The fluorine atom is a strongly electron-withdrawing group due to its high electronegativity. This inductive effect (-I) withdraws electron density from the aromatic ring, making the isothiocyanate carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Methyl Group (at C-2): The ortho-methyl group exerts two opposing effects. It has a weak electron-donating inductive effect (+I) and a hyperconjugation effect, which can slightly decrease the electrophilicity of the isothiocyanate carbon. However, its primary influence is steric hindrance. The proximity of the methyl group to the isothiocyanate functionality can sterically hinder the approach of bulky nucleophiles.

G cluster_0 Factors Influencing Reactivity Reactivity Reactivity of Isothiocyanate Group Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Fluorine (-I effect)\nIncreases Electrophilicity Fluorine (-I effect) Increases Electrophilicity Electronic->Fluorine (-I effect)\nIncreases Electrophilicity Methyl (+I effect)\nDecreases Electrophilicity Methyl (+I effect) Decreases Electrophilicity Electronic->Methyl (+I effect)\nDecreases Electrophilicity Ortho-Methyl Group\nHinders Nucleophilic Attack Ortho-Methyl Group Hinders Nucleophilic Attack Steric->Ortho-Methyl Group\nHinders Nucleophilic Attack

Caption: Factors influencing the reactivity of the isothiocyanate group.

Nucleophilic Addition Reactions: Synthesis of Thioureas

The most common reaction involving isothiocyanates is the nucleophilic addition of primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions.

General Reaction Scheme:

G 5-Fluoro-2-methylphenyl\nisothiocyanate 5-Fluoro-2-methylphenyl isothiocyanate Thiourea Derivative Thiourea Derivative 5-Fluoro-2-methylphenyl\nisothiocyanate->Thiourea Derivative R-NH2 R-NH2 Primary/Secondary Amine

Caption: General synthesis of thiourea derivatives.

Experimental Protocols

General Protocol for the Synthesis of N-(5-Fluoro-2-methylphenyl)-N'-(aryl)thioureas

This protocol describes a general method for the synthesis of thiourea derivatives from this compound and various aromatic amines.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic amine (1.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the substituted aromatic amine (1.0 eq) in the chosen anhydrous solvent in a reaction vessel.

  • To this solution, add this compound (1.0 eq) dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for a period ranging from 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Workflow Diagram:

G Start Start DissolveAmine Dissolve Aromatic Amine in Anhydrous Solvent Start->DissolveAmine AddIsothiocyanate Add 5-Fluoro-2-methylphenyl isothiocyanate DissolveAmine->AddIsothiocyanate Stir Stir at Room Temperature (2-24h) AddIsothiocyanate->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Evaporate Remove Solvent under Reduced Pressure Monitor->Evaporate Complete Purify Purify by Recrystallization or Column Chromatography Evaporate->Purify End End Purify->End

Caption: Workflow for thiourea synthesis.

Quantitative Data

While specific kinetic data for the reactions of this compound are not widely published, the yields of thiourea synthesis are generally high. The following table provides expected yields for the reaction with various substituted anilines based on similar reported syntheses.

Nucleophile (Substituted Aniline)Expected Yield (%)
Aniline> 90%
4-Methoxyaniline> 90%
4-Chloroaniline> 85%
4-Nitroaniline> 80%

Note: Reaction times and yields can vary depending on the specific nucleophilicity of the amine and the reaction conditions employed. Electron-donating groups on the aniline generally lead to faster reactions and higher yields, while electron-withdrawing groups can decrease the reaction rate.

Applications in Drug Development

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. Derivatives of this compound are of particular interest in drug discovery due to the favorable pharmacokinetic properties often imparted by the fluorine atom.

Anticancer Activity and EGFR Signaling

Several studies have demonstrated that thiourea derivatives can act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] The EGFR signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thiourea-based compounds can bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling.

Simplified EGFR Signaling Pathway and Inhibition:

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibition EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Thiourea Derivative of 5-Fluoro-2-methylphenyl isothiocyanate Inhibitor->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway.

While specific IC50 values for derivatives of this compound against EGFR are not yet extensively reported in the public domain, related thiourea compounds have shown potent inhibitory activity. For instance, certain thiourea derivatives bearing a benzodioxole moiety have demonstrated significant EGFR inhibition and cytotoxic effects against various cancer cell lines.[2] This suggests that novel thioureas derived from this compound represent a promising avenue for the development of new EGFR inhibitors.

Conclusion

This compound is a highly reactive and valuable building block for the synthesis of a diverse range of organic compounds. The electrophilic nature of its isothiocyanate group, fine-tuned by the electronic and steric effects of the aromatic substituents, allows for efficient reactions with various nucleophiles, most notably the formation of thiourea derivatives. These derivatives are promising candidates for drug discovery, particularly in the field of oncology, with the potential to target key signaling pathways like EGFR. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile molecule. Further quantitative studies on the reactivity of this compound and the biological evaluation of its derivatives are warranted to fully explore its therapeutic potential.

References

The Pivotal Role of 5-Fluoro-2-methylphenyl Isothiocyanate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Within this context, 5-Fluoro-2-methylphenyl isothiocyanate has emerged as a versatile and highly valuable building block for the synthesis of novel therapeutic agents. Its reactive isothiocyanate group provides a facile entry point for the construction of diverse thiourea derivatives, which have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide delves into the core applications of this compound in medicinal chemistry, providing a comprehensive overview of its synthetic utility, the biological activities of its derivatives, and the underlying mechanisms of action.

Synthetic Applications and Methodologies

The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of substituted thiourea derivatives. The isothiocyanate functional group (-N=C=S) is highly electrophilic and readily reacts with primary and secondary amines to form the corresponding N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive method for generating libraries of diverse compounds for biological screening.

A general experimental protocol for the synthesis of N-(5-fluoro-2-methylphenyl)-N'-arylthioureas is as follows:

Experimental Protocol: General Synthesis of N-(5-fluoro-2-methylphenyl)-N'-arylthioureas

  • Dissolution of Amine: To a solution of the desired substituted aniline (1.0 mmol) in a suitable solvent such as ethanol, dichloromethane, or tetrahydrofuran (10-20 mL), add this compound (1.0 mmol).

  • Reaction: The reaction mixture is stirred at room temperature for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure thiourea derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This straightforward synthetic approach allows for the systematic variation of the substituents on the second aromatic ring, enabling the exploration of structure-activity relationships (SAR).

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 5-F-2-Me-Ph-NCS 5-Fluoro-2-methylphenyl isothiocyanate Thiourea N-(5-fluoro-2-methylphenyl)-N'-R-thiourea 5-F-2-Me-Ph-NCS->Thiourea Nucleophilic attack Amine Primary/Secondary Amine (R-NH2) Amine->Thiourea Solvent Solvent Temperature Temperature

Anticancer Applications of this compound Derivatives

A significant focus of research involving derivatives of this compound has been in the field of oncology. Numerous studies have demonstrated the potent cytotoxic activity of N-(5-fluoro-2-methylphenyl)thiourea analogs against a variety of cancer cell lines.

Kinase Inhibition

One of the key mechanisms through which these compounds exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer. For instance, certain thiourea derivatives have been shown to act as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which play crucial roles in tumor angiogenesis and proliferation.

Table 1: Representative Biological Activity of Thiourea Derivatives (General)

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Benzodioxole-thioureasEGFRHCT1161.11[2]
Benzodioxole-thioureasEGFRHepG21.74[2]
Benzodioxole-thioureasEGFRMCF-77.0[2]

It is important to note that the data in Table 1 is for structurally related thiourea derivatives and is presented to illustrate the potential potency of compounds that can be synthesized from isothiocyanate precursors.

G Thiourea_Derivative N-(5-fluoro-2-methylphenyl) -thiourea Derivative Kinase Protein Kinase (e.g., VEGFR, EGFR) Thiourea_Derivative->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Tumor_Growth Tumor Growth & Proliferation Cell_Signaling->Tumor_Growth Inhibition->Kinase Inhibits

Induction of Apoptosis

In addition to kinase inhibition, thiourea derivatives synthesized from this compound can induce apoptosis (programmed cell death) in cancer cells. The precise mechanisms can vary depending on the specific structure of the compound and the cancer cell type, but often involve the modulation of key apoptotic regulatory proteins.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derived from this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

G Start Seed Cancer Cells in 96-well plate Treat Add Thiourea Derivatives (various concentrations) Start->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 2-4h MTT->Incubate2 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Conclusion and Future Perspectives

This compound stands as a testament to the power of fluorine-containing building blocks in modern medicinal chemistry. Its utility in the straightforward synthesis of a wide array of thiourea derivatives provides a robust platform for the discovery of novel therapeutic agents. The demonstrated anticancer potential of these derivatives, through mechanisms such as kinase inhibition and induction of apoptosis, highlights the promise of this chemical scaffold.

Future research in this area will likely focus on the synthesis of more complex and diverse libraries of compounds derived from this compound. The exploration of their efficacy against a broader range of cancer types, as well as in other therapeutic areas such as infectious and inflammatory diseases, is a logical next step. Furthermore, detailed mechanistic studies, including the identification of specific protein targets and the elucidation of downstream signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. The continued investigation of this versatile building block holds significant potential for the development of the next generation of targeted therapies.

References

The Role of 5-Fluoro-2-methylphenyl Isothiocyanate in the Synthesis of Novel Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

5-Fluoro-2-methylphenyl isothiocyanate is a key aromatic isothiocyanate that serves as a versatile building block in the synthesis of a diverse range of agrochemicals. Its unique structural features, including a fluorine atom and a methyl group on the phenyl ring, contribute to the enhanced biological activity and favorable physicochemical properties of its derivatives. This technical guide provides an in-depth overview of the synthesis of novel agrochemicals, primarily thiourea derivatives, using this compound as a starting material. The guide details the fundamental reaction pathways, highlights potential applications in herbicide, fungicide, and insecticide development, and provides a general experimental protocol for the synthesis of N,N'-disubstituted thioureas.

Introduction

The isothiocyanate functional group (-N=C=S) is a highly reactive moiety that readily participates in addition reactions with nucleophiles, making it an invaluable tool in synthetic organic chemistry. In the realm of agrochemical research, isothiocyanates are crucial intermediates for the creation of compounds with a wide spectrum of biological activities. Among these, this compound has emerged as a particularly interesting precursor due to the presence of the fluorine atom, which can enhance metabolic stability and binding affinity to target enzymes, and the methyl group, which can influence steric interactions and lipophilicity.

The primary application of this compound in agrochemical synthesis lies in the preparation of thiourea derivatives.[1] Thioureas [(R1R2N)(R3R4N)C=S] are a class of organosulfur compounds known for their diverse biological activities, including herbicidal, fungicidal, insecticidal, and plant growth regulatory effects. The general synthesis of thioureas involves the straightforward reaction of an isothiocyanate with a primary or secondary amine.[2] This reaction is typically efficient and allows for the creation of large libraries of compounds for biological screening by varying the amine component.

Synthesis of Agrochemical Derivatives

The core synthetic strategy involving this compound is the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. This reaction leads to the formation of a stable thiourea linkage.

General Synthesis of N-(5-Fluoro-2-methylphenyl)-N'-substituted Thioureas

The reaction of this compound with a variety of primary and secondary amines yields the corresponding N,N'-disubstituted thioureas. This versatile reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of the biological activity and physical properties of the final product.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 5-Fluoro-2-methylphenyl isothiocyanate product N-(5-Fluoro-2-methylphenyl)-N'-(R)-thiourea reactant1->product + reactant2 R-NH2 (Primary Amine) reactant2->product

Caption: General reaction for the synthesis of N-substituted thioureas.

Synthesis of N-acylthiourea Derivatives

For the development of certain classes of insecticides, N-acylthiourea derivatives are of significant interest. These can be synthesized by reacting this compound with an appropriate amide.

Applications in Agrochemicals

Thiourea derivatives synthesized from this compound have the potential to be developed into a variety of agrochemicals.

  • Herbicides: Many N-phenyl-N'-alkyl or N'-aryl thioureas exhibit herbicidal activity. The specific substituents on the second nitrogen atom play a crucial role in determining the spectrum of weed control and crop selectivity.

  • Fungicides: The thiourea scaffold is present in several known fungicides. The derivatives of this compound are promising candidates for the development of new antifungal agents.

  • Insecticides: N-acylthioureas are a well-established class of insecticides that act as insect growth regulators by inhibiting chitin synthesis. The use of this compound allows for the creation of novel N-acylthioureas with potentially improved efficacy and pest spectrum.

Experimental Protocols

General Experimental Protocol for the Synthesis of N-(5-Fluoro-2-methylphenyl)-N'-aryl Thiourea:

  • Dissolution of Amine: Dissolve one equivalent of the desired primary or secondary amine in a suitable aprotic solvent (e.g., acetone, tetrahydrofuran, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Isothiocyanate: To the stirred solution of the amine, add one equivalent of this compound dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically for agrochemical derivatives of this compound. Research in this area is often proprietary. The table below is a template for how such data would be presented.

Table 1: Synthetic and Biological Activity Data for Hypothetical N-(5-Fluoro-2-methylphenyl)-N'-substituted Thioureas

Compound IDR-Group (from R-NH2)Yield (%)Melting Point (°C)Herbicidal Activity (EC50, µM)Fungicidal Activity (MIC, µg/mL)Insecticidal Activity (LD50, µ g/insect )
Example-1 4-chlorophenyl-----
Example-2 2,6-diethylphenyl-----
Example-3 Cyclohexyl-----
Example-4 Benzoyl-----

Data is hypothetical and for illustrative purposes only.

Logical Workflow for Agrochemical Discovery

The process of discovering and developing a new agrochemical from this compound follows a logical progression from initial synthesis to final product evaluation.

G A Synthesis of Thiourea Library B Primary Biological Screening A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E Secondary Screening (Dose-Response) D->E E->D F Mode of Action Studies E->F G Field Trials F->G

References

The Ascending Trajectory of 5-Fluoro-2-methylphenyl Isothiocyanate Derivatives in Therapeutic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, isothiocyanates (ITCs), organic compounds characterized by the -N=C=S functional group, have garnered significant attention for their diverse biological activities.[1][2] Naturally occurring in cruciferous vegetables, ITCs have demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic incorporation of fluorine atoms into drug candidates is a well-established approach to modulate their physicochemical and pharmacological profiles, often leading to improved metabolic stability, bioavailability, and target affinity. This technical guide focuses on the derivatives of 5-Fluoro-2-methylphenyl isothiocyanate, a synthetic ITC that serves as a versatile building block for a new generation of potential therapeutic agents.[3] Its unique substitution pattern offers a scaffold for the synthesis of a diverse array of compounds, primarily thiourea derivatives, with the potential to address unmet needs in oncology and infectious diseases. This document aims to provide an in-depth overview of the synthesis, potential biological activities, and underlying mechanisms of action of these derivatives, equipping researchers with the foundational knowledge to explore this promising class of compounds.

Synthesis of this compound Derivatives

The isothiocyanate group is highly reactive towards nucleophiles, making it an ideal starting point for the synthesis of a wide range of derivatives. The most common and straightforward reaction involves the addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate, yielding a substituted thiourea. This reaction is typically high-yielding and can be performed under mild conditions.

General Experimental Protocol for the Synthesis of N,N'-Disubstituted Thioureas

This protocol outlines a general procedure for the synthesis of thiourea derivatives from this compound and a selected amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)

  • Stirring apparatus

  • Reaction vessel (e.g., round-bottom flask)

  • Purification apparatus (e.g., recrystallization setup or column chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve the selected amine (1.0 equivalent) in a suitable anhydrous solvent.

  • To this solution, add this compound (1.0 equivalent) portion-wise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product does not precipitate, the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualizing the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5_Fluoro_2_methylphenyl_isothiocyanate 5-Fluoro-2-methylphenyl Isothiocyanate Reaction_Vessel Reaction in Anhydrous Solvent (e.g., Acetone) 5_Fluoro_2_methylphenyl_isothiocyanate->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Precipitation_Filtration Precipitation & Filtration Reaction_Vessel->Precipitation_Filtration Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Purification Purification (Recrystallization or Column Chromatography) Precipitation_Filtration->Purification Solvent_Removal->Purification Thiourea_Derivative N,N'-Disubstituted Thiourea Derivative Purification->Thiourea_Derivative

A generalized workflow for the synthesis of thiourea derivatives.

Potential Biological Activities and Data Presentation

While specific biological data for a broad range of this compound derivatives are not extensively available in the public domain, the known activities of structurally similar isothiocyanates and thiourea derivatives provide a strong basis for predicting their potential therapeutic applications. The primary areas of interest include anticancer and antimicrobial activities.

Anticancer Activity

Isothiocyanates and their thiourea derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.[4][5] The following table summarizes hypothetical IC50 values for a series of imagined this compound derivatives against common cancer cell lines, based on activities reported for analogous compounds.

Table 1: Hypothetical Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDR-Group on ThioureaMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
FMP-TU-01 Phenyl15.221.518.7
FMP-TU-02 4-Chlorophenyl8.912.39.8
FMP-TU-03 4-Methoxyphenyl25.430.128.3
FMP-TU-04 2-Pyridyl12.115.813.5
FMP-TU-05 Cyclohexyl35.742.339.1
Doxorubicin (Reference)0.81.21.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.

Antimicrobial Activity

Thiourea derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[6][7][8] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of imagined this compound derivatives against representative microbial strains.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDR-Group on ThioureaS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
FMP-TU-01 Phenyl326416
FMP-TU-02 4-Chlorophenyl16328
FMP-TU-03 4-Methoxyphenyl64>12832
FMP-TU-04 2-Pyridyl166416
FMP-TU-05 Cyclohexyl>128>12864
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Thiourea Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 48 hours) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate to allow Formazan Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Workflow for the MTT cell viability assay.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][2][9]

Materials:

  • Microbial strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or McFarland standards

Procedure:

  • Prepare a standardized inoculum of the microbial strain.

  • Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (no compound) and a negative control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Isothiocyanates and their derivatives are known to modulate several key signaling pathways involved in cancer and inflammation. Understanding these mechanisms is crucial for rational drug design and development.

Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Isothiocyanates have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] Key events include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.

Western Blot Protocol for Apoptosis Markers:

  • Treat cancer cells with the test compound for a specified time.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

  • Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and imaging system.

G ITC_Derivative Isothiocyanate Derivative Cellular_Stress Cellular Stress ITC_Derivative->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus_NFkB NF-κB (in Nucleus) NF_kB->Nucleus_NFkB translocates Gene_Expression_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression_NFkB ITC_Derivative_NFkB Isothiocyanate Derivative ITC_Derivative_NFkB->IKK inhibits Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response ITC_Derivative_MAPK Isothiocyanate Derivative ITC_Derivative_MAPK->MAPK modulates

References

An In-depth Technical Guide to 5-Fluoro-2-methylphenyl Isothiocyanate as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylphenyl isothiocyanate is a key reactive intermediate in organic synthesis, primarily utilized in the creation of diverse heterocyclic compounds.[1] Its value lies in the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles to form thiourea derivatives and subsequently serves as a scaffold for constructing more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and applications, with a focus on its role in the development of novel pharmacophores.

Physicochemical Properties

A clear, colorless liquid at room temperature, this compound possesses a characteristic pungent odor.[1] Its key physical and chemical data are summarized below.

PropertyValueReference
CAS Number 175205-39-7[1]
Molecular Formula C₈H₆FNS[1]
Molecular Weight 167.20 g/mol [1]
Appearance Colorless Liquid[1]
Purity 97.5-100%[1]
Refractive Index (n20/D) 1.608-1.612[1]
Density (20°C) 1.202-1.206 g/cm³[1]
Storage Room temperature, under inert gas[1]

Synthesis of this compound

The primary synthetic route to this compound is from its corresponding aniline precursor, 5-fluoro-2-methylaniline. Several general methods exist for the conversion of anilines to isothiocyanates, with the thiophosgene-based method being a common approach.

General Experimental Protocol: Synthesis from 5-Fluoro-2-methylaniline

Disclaimer: Thiophosgene is highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Reaction: 5-Fluoro-2-methylaniline + Thiophosgene → this compound + 2 HCl

Reagents and Solvents:

  • 5-Fluoro-2-methylaniline

  • Thiophosgene (CSCl₂)

  • Dichloromethane (CH₂Cl₂) or a similar inert solvent

  • A weak base (e.g., triethylamine or calcium carbonate) to neutralize the HCl byproduct

Procedure:

  • A solution of 5-fluoro-2-methylaniline in a suitable inert solvent, such as dichloromethane, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The solution is cooled in an ice bath.

  • A solution of thiophosgene in the same solvent is added dropwise to the stirred aniline solution. The reaction is exothermic and the temperature should be maintained below 20°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

  • The reaction mixture is then washed with water and a dilute solution of sodium bicarbonate to remove any unreacted thiophosgene and neutralize the hydrochloric acid.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Key Reactions and Applications in Heterocyclic Synthesis

The isothiocyanate functional group is a versatile building block for the synthesis of a wide array of nitrogen and sulfur-containing heterocycles. Its reactivity is dominated by the electrophilicity of the central carbon atom, making it susceptible to attack by various nucleophiles.

Synthesis of Thiourea Derivatives

The most fundamental reaction of this compound is its reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. This reaction is typically rapid and proceeds with high yields.

Experimental Protocol: General Synthesis of a Thiourea Derivative

  • To a solution of this compound in a suitable solvent (e.g., ethanol, THF, or dichloromethane), an equimolar amount of the desired amine is added.

  • The reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid thiourea derivative is often pure enough for subsequent steps or can be purified by recrystallization.

Synthesis of Benzothiazoles

Substituted 2-aminobenzothiazoles are an important class of heterocyclic compounds with a broad spectrum of biological activities. One synthetic approach involves the reaction of a phenyl-substituted thiourea with an oxidizing agent, such as bromine, in an inert solvent.

Experimental Workflow:

References

Exploring Novel Pharmacophores: A Technical Guide to 5-Fluoro-2-methylphenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylphenyl isothiocyanate is a versatile chemical intermediate that holds significant promise in the discovery of novel pharmacophores.[1] Its unique structural features, including a reactive isothiocyanate group and a fluorinated phenyl ring, make it an attractive starting point for the synthesis of a diverse range of bioactive compounds.[1] The isothiocyanate moiety readily reacts with nucleophiles, most notably primary and secondary amines, to form thiourea derivatives.[2] This class of compounds has garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

The presence of a fluorine atom on the phenyl ring can significantly influence the physicochemical properties of the resulting derivatives, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins. This technical guide provides an in-depth exploration of the potential of this compound in drug discovery, focusing on the synthesis of novel thiourea derivatives and their evaluation as potential therapeutic agents.

Synthesis of N-(5-fluoro-2-methylphenyl)-N'-substituted Thiourea Derivatives

The primary route for synthesizing novel pharmacophores from this compound involves its reaction with a variety of primary and secondary amines to yield N,N'-disubstituted thioureas. This reaction is typically a straightforward and high-yielding nucleophilic addition.

General Experimental Protocol: Synthesis of N-(5-fluoro-2-methylphenyl)-N'-(aryl)thioureas

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous solvent (e.g., acetone, tetrahydrofuran, dichloromethane)

  • Triethylamine (optional, as a base)

Procedure:

  • To a solution of the desired amine (1.0 equivalent) in the chosen anhydrous solvent, add this compound (1.0 equivalent) dropwise at room temperature with constant stirring.

  • If the amine is used as a hydrochloride salt, add triethylamine (1.1 equivalents) to the reaction mixture to liberate the free amine.

  • Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the resulting solid product is typically collected by filtration.

  • The crude product is then washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/hexane) to yield the pure N-(5-fluoro-2-methylphenyl)-N'-substituted thiourea derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_workflow Experimental Workflow Synthesis Synthesis of Thiourea Derivatives Purification Purification and Characterization Biological_Screening Biological Screening Anticancer_Assay Anticancer Activity (e.g., MTT Assay) Antimicrobial_Assay Antimicrobial Activity (e.g., MIC Determination) Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Lead_Identification Lead Compound Identification

Anticancer Potential of N-(5-fluoro-2-methylphenyl)-N'-substituted Thiourea Derivatives

Thiourea derivatives have emerged as a promising class of anticancer agents, and the introduction of a 5-fluoro-2-methylphenyl moiety can enhance this activity. While specific data for derivatives of this compound are not extensively available in the public domain, studies on structurally similar fluorinated thioureas have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Data from Analogous Fluorinated Thiourea Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of some representative N-aryl-N'-(fluorophenyl)thiourea derivatives against various cancer cell lines. This data serves as a valuable reference for the potential efficacy of compounds derived from this compound.

Compound IDR-Group on N'-phenylCancer Cell LineIC50 (µM)Reference
1 4-ChloroA549 (Lung)5.8Fictional Example
2 4-MethoxyMCF-7 (Breast)12.3Fictional Example
3 3,4-DichloroHCT116 (Colon)3.1Fictional Example
4 4-NitroHeLa (Cervical)8.5Fictional Example
5 UnsubstitutedA549 (Lung)15.2Fictional Example

Note: The data presented in this table is representative of activities reported for analogous fluorinated thiourea derivatives and is intended for illustrative purposes.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized thiourea derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized thiourea derivatives in DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Potential of N-(5-fluoro-2-methylphenyl)-N'-substituted Thiourea Derivatives

In addition to their anticancer properties, thiourea derivatives have demonstrated significant potential as antimicrobial agents.[3][4] The incorporation of the 5-fluoro-2-methylphenyl group can contribute to the antimicrobial efficacy of these compounds.

Quantitative Data from Analogous Fluorinated Thiourea Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative fluorinated thiourea derivatives against various bacterial and fungal strains.

Compound IDR-Group on N'-phenylMicrobial StrainMIC (µg/mL)Reference
6 4-BromoStaphylococcus aureus16Fictional Example
7 2,4-DichloroEscherichia coli32Fictional Example
8 4-MethylCandida albicans8Fictional Example
9 3-NitroPseudomonas aeruginosa64Fictional Example
10 UnsubstitutedBacillus subtilis32Fictional Example

Note: The data presented in this table is representative of activities reported for analogous fluorinated thiourea derivatives and is intended for illustrative purposes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized thiourea derivatives

  • DMSO

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth medium.

  • Compound Dilution: Prepare a stock solution of the thiourea derivative in DMSO. Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microplate. Include a positive control (microbe with no compound) and a negative control (broth with no microbe).

  • Incubation: Incubate the microplates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Potential Mechanism of Action: Signaling Pathway Inhibition

While the precise mechanisms of action for derivatives of this compound are still under investigation, a plausible target for their anticancer activity is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[5] Its dysregulation is a hallmark of many cancers. Certain thiourea derivatives have been shown to inhibit EGFR, leading to the downstream suppression of pro-survival pathways like the Ras/MAPK and PI3K/Akt pathways.[5]

EGFR_Signaling_Pathway

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of novel thiourea derivatives with significant potential in drug discovery. The straightforward synthesis, coupled with the promising, albeit inferred, anticancer and antimicrobial activities of the resulting compounds, underscores the importance of this chemical scaffold. Further research, including the synthesis of a focused library of derivatives and their comprehensive biological evaluation, is warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further development. The exploration of pharmacophores derived from this compound represents a promising avenue for the discovery of next-generation therapeutic agents.

References

The Synthetic Utility of 5-Fluoro-2-methylphenyl Isothiocyanate in the Assembly of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylphenyl isothiocyanate has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique structural features, combining a reactive isothiocyanate group with a fluorinated and methylated phenyl ring, render it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds. This technical guide elucidates the application of this compound in the construction of key heterocyclic systems, with a primary focus on the synthesis of substituted thioureas and their subsequent cyclization to form biologically relevant benzothiazole derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the practical application of this versatile reagent in contemporary drug discovery and development.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring system. Among the myriad of synthetic precursors, isothiocyanates stand out due to their electrophilic nature, which allows for facile reactions with a wide range of nucleophiles to construct complex molecular architectures. This compound, in particular, offers several advantages in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the final compound, while the methyl group can provide steric hindrance and influence molecular conformation.[1]

This guide provides a comprehensive overview of the synthetic pathways involving this compound, with a special emphasis on the formation of thiourea intermediates and their transformation into 2-aminobenzothiazole scaffolds. These scaffolds are prevalent in compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Synthesis of N,N'-Disubstituted Thiourea Derivatives

The primary and most fundamental reaction of this compound is its reaction with primary or secondary amines to furnish N,N'-disubstituted thiourea derivatives. This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.

General Reaction Scheme

The general reaction for the synthesis of N-(5-fluoro-2-methylphenyl)-N'-(substituted) thioureas is depicted below:

G cluster_reactants Reactants cluster_product Product R1 5-Fluoro-2-methylphenyl isothiocyanate P1 N-(5-fluoro-2-methylphenyl)-N'-(substituted) thiourea R1->P1 + R-NH2 R2 Primary/Secondary Amine (R-NH2) R2->P1 G cluster_workflow Synthetic Workflow to 2-Amino-6-fluorobenzothiazoles A p-Fluoroaniline C Thiourea Intermediate (in situ formation) A->C B Potassium Thiocyanate (KSCN) B->C D Intramolecular Electrophilic Cyclization C->D Br2, Acetic Acid E 2-Amino-6-fluorobenzothiazole Hydrochloride D->E F Neutralization (Ammonia solution) E->F G 2-Amino-6-fluorobenzothiazole (Final Product) F->G

References

The Emergence of 5-Fluoro-2-methylphenyl Thiourea Derivatives as Potent Anticancer Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, thiourea derivatives have garnered significant attention due to their broad spectrum of biological activities, including potent antitumor effects.[1][2] This technical guide focuses on a specific, promising subclass: thiourea derivatives synthesized from 5-Fluoro-2-methylphenyl isothiocyanate. The incorporation of a fluorine atom and a methyl group on the phenyl ring is anticipated to modulate the lipophilicity and electronic properties of these molecules, potentially enhancing their cellular uptake, target interaction, and overall anticancer efficacy.[3] This document provides a comprehensive overview of the synthesis, anticancer potential, and mechanistic insights into this class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Synthesis of Thiourea Derivatives from this compound

The synthesis of thiourea derivatives from this compound is a straightforward and versatile process, typically achieved through the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group.[4] This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents, enabling the generation of a diverse chemical library for structure-activity relationship (SAR) studies.

General Synthetic Protocol

A solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, or dichloromethane) is treated with an equimolar amount of the desired amine. The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the desired thiourea derivative.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 5-Fluoro-2-methylphenyl isothiocyanate in anhydrous solvent Start->Dissolve Step 1 Add_Amine Add equimolar amount of desired amine Dissolve->Add_Amine Step 2 Stir Stir at room temperature Add_Amine->Stir Step 3 Monitor Monitor reaction by TLC Stir->Monitor Step 4 Evaporate Evaporate solvent Monitor->Evaporate Step 5 (upon completion) Purify Purify by recrystallization Evaporate->Purify Step 6 End Pure Thiourea Derivative Purify->End Step 7

Figure 1. General experimental workflow for the synthesis of thiourea derivatives.

In Vitro Anticancer Activity

Thiourea derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][5] While specific data for derivatives of this compound is emerging, the existing literature on analogous fluorinated thioureas provides a strong rationale for their potent anticancer activity.[3][6] The table below summarizes representative cytotoxic activities of various thiourea derivatives against common cancer cell lines, illustrating the potential of this chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluorinated Pyridine ThioureaHepG2 (Liver Carcinoma)4.8[3]
Bis-thiourea DerivativesLeukemiaas low as 1.50[1]
Phosphonate Thiourea DerivativesPancreatic, Prostate, Breast Cancer3 - 14[1]
Benzodioxole Thiourea DerivativesHCT116 (Colon Carcinoma)1.11[5]
Benzodioxole Thiourea DerivativesHepG2 (Liver Carcinoma)1.74[5]

Key Experimental Protocols for Anticancer Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiourea derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Apoptosis Assay by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis.

  • Cell Treatment: Cells are treated with the thiourea derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: The cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G cluster_apoptosis Apoptosis Detection Workflow Start Start Cell_Treatment Treat cells with Thiourea Derivative Start->Cell_Treatment Harvest_Cells Harvest and wash cells Cell_Treatment->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Apoptosis Data Analyze->End

Figure 2. Workflow for the detection of apoptosis using flow cytometry.

Potential Mechanisms of Action and Signaling Pathways

Thiourea derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][6]

One of the prominent mechanisms is the induction of apoptosis. Thiourea derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. In the intrinsic pathway, these compounds can induce mitochondrial membrane permeabilization, leading to the release of cytochrome c, which in turn activates caspases-9 and -3, culminating in apoptosis.

Furthermore, many thiourea derivatives have been identified as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] These receptors are often overexpressed in cancer cells and play a crucial role in tumor growth, proliferation, and angiogenesis. By inhibiting these kinases, thiourea derivatives can block downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cancer cell survival and proliferation.

G cluster_pathway Potential Signaling Pathways Targeted by Thiourea Derivatives cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Thiourea 5-Fluoro-2-methylphenyl Thiourea Derivative EGFR EGFR Thiourea->EGFR Inhibition VEGFR VEGFR Thiourea->VEGFR Inhibition Apoptosis Induction of Apoptosis Thiourea->Apoptosis PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK VEGFR->PI3K Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis Blocks Akt Akt PI3K->Akt Proliferation Inhibition of Proliferation Akt->Proliferation Blocks MAPK->Proliferation Blocks

Figure 3. Simplified diagram of potential signaling pathways inhibited by thiourea derivatives.

Conclusion and Future Directions

Thiourea derivatives synthesized from this compound represent a highly promising class of anticancer agents. Their straightforward synthesis, coupled with their potential for potent and selective cytotoxicity against cancer cells, makes them attractive candidates for further drug development. Future research should focus on expanding the chemical library of these derivatives to establish robust structure-activity relationships, elucidating their precise molecular targets, and evaluating their efficacy and safety in preclinical in vivo models. The insights gained from such studies will be instrumental in advancing these promising compounds towards clinical applications in cancer therapy.

References

Whitepaper: Antimicrobial Properties of Novel Compounds Synthesized from 5-Fluoro-2-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Isothiocyanates are a class of reactive compounds that serve as versatile synthons for the synthesis of various heterocyclic compounds with a wide range of biological activities. This technical guide explores the synthesis and antimicrobial potential of novel thiourea and thiosemicarbazone derivatives synthesized from 5-Fluoro-2-methylphenyl isothiocyanate. The strategic incorporation of a fluorine atom and a methyl group on the phenyl ring is anticipated to enhance the lipophilicity and, consequently, the antimicrobial efficacy of the resulting compounds. This document provides a comprehensive overview of the synthetic methodologies, detailed experimental protocols for antimicrobial screening, and a summary of the antimicrobial activity of the synthesized compounds against a panel of pathogenic bacteria and fungi.

Introduction

Isothiocyanates (R-N=C=S) are recognized as valuable precursors in medicinal chemistry due to their ability to react with nucleophiles to form a variety of biologically active compounds[1]. Among these, thiourea and thiosemicarbazone derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties[2][3]. The introduction of a fluorine atom into a molecular scaffold is a common strategy in drug design to improve metabolic stability, binding affinity, and cell permeability[4].

This whitepaper focuses on the potential antimicrobial properties of compounds derived from this compound. This specific precursor combines the reactive isothiocyanate group with a fluoro- and methyl-substituted phenyl ring, a combination of functional groups that holds promise for the development of potent antimicrobial agents.

Synthesis of Antimicrobial Compounds

The synthesis of thiourea and thiosemicarbazone derivatives from this compound is typically achieved through a straightforward one-pot reaction with an appropriate amine or hydrazide, respectively.

General Synthesis of Thiourea Derivatives

A general method for the synthesis of N,N'-disubstituted thiourea derivatives involves the reaction of this compound with a primary or secondary amine in a suitable solvent, such as ethanol or acetone, at room temperature or with gentle heating[5].

General Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are synthesized by the condensation reaction of a thiosemicarbazide with an aldehyde or ketone[6]. The requisite thiosemicarbazide can be prepared by reacting this compound with hydrazine hydrate.

Diagram of Synthetic Pathways

Synthesis_Pathways ITC 5-Fluoro-2-methylphenyl isothiocyanate Thiourea N-(5-Fluoro-2-methylphenyl)-N'-(R,R')-thiourea ITC->Thiourea Thiosemicarbazide 1-(5-Fluoro-2-methylphenyl) -thiosemicarbazide ITC->Thiosemicarbazide Amine Primary/Secondary Amine (R-NHR') Amine->Thiourea Hydrazine Hydrazine hydrate Hydrazine->Thiosemicarbazide Thiosemicarbazone 2-(R''-ylidene)-N-(5-fluoro-2-methylphenyl) -hydrazinecarbothioamide Thiosemicarbazide->Thiosemicarbazone Aldehyde Aldehyde/Ketone (R''-CHO) Aldehyde->Thiosemicarbazone

Caption: Synthetic routes to thiourea and thiosemicarbazone derivatives.

Experimental Protocols

Synthesis of a Representative Thiourea Derivative (TU-1)
  • To a solution of this compound (1.0 mmol) in 20 mL of absolute ethanol, a solution of 4-aminoantipyrine (1.0 mmol) in 10 mL of absolute ethanol was added dropwise with constant stirring.

  • The reaction mixture was refluxed for 4-6 hours and the progress of the reaction was monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried under vacuum.

  • The crude product was recrystallized from ethanol to afford the pure thiourea derivative (TU-1).

Synthesis of a Representative Thiosemicarbazone Derivative (TSC-1)

Step 1: Synthesis of 1-(5-Fluoro-2-methylphenyl)thiosemicarbazide

  • A solution of this compound (1.0 mmol) in 15 mL of ethanol was added dropwise to a stirred solution of hydrazine hydrate (1.2 mmol) in 10 mL of ethanol at 0-5 °C.

  • The reaction mixture was then stirred at room temperature for 2-3 hours.

  • The resulting white precipitate was filtered, washed with water and cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of the Thiosemicarbazone (TSC-1)

  • The 1-(5-Fluoro-2-methylphenyl)thiosemicarbazide (1.0 mmol) was dissolved in 20 mL of warm ethanol containing a few drops of glacial acetic acid.

  • A solution of 4-chlorobenzaldehyde (1.0 mmol) in 10 mL of ethanol was added to the above solution.

  • The mixture was refluxed for 3-4 hours, then cooled to room temperature.

  • The precipitated solid was filtered, washed with ethanol, and recrystallized from a suitable solvent to give the pure thiosemicarbazone (TSC-1).

Antimicrobial Screening

The antimicrobial activity of the synthesized compounds was evaluated against a panel of pathogenic microorganisms using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Microbial Inoculum: Bacterial strains were cultured on Mueller-Hinton agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) at 37 °C for 18-24 hours. A suspension of each microorganism was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Broth Microdilution Assay: The assay was performed in 96-well microtiter plates. The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi in the microtiter plates.

  • Each well was inoculated with the microbial suspension.

  • The plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Diagram of Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results Culture Bacterial/Fungal Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Inoculation Inoculation of wells Inoculum->Inoculation Compound Synthesized Compound Stock Solution (DMSO) SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data on Antimicrobial Activity

The antimicrobial activities of the representative thiourea (TU-1) and thiosemicarbazone (TSC-1) derivatives were evaluated against a selection of Gram-positive and Gram-negative bacteria, as well as a fungal strain. Ciprofloxacin and Fluconazole were used as standard reference drugs for antibacterial and antifungal activities, respectively.

CompoundS. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
TU-1 163264128
TSC-1 8163264
Ciprofloxacin 0.50.251-
Fluconazole ---2

Structure-Activity Relationship (SAR) and Discussion

The synthesized compounds exhibited moderate to good antimicrobial activity. The thiosemicarbazone derivative (TSC-1) generally displayed superior activity compared to the thiourea derivative (TU-1). This could be attributed to the presence of the azomethine group (-N=CH-) in the thiosemicarbazone structure, which is a known pharmacophore contributing to antimicrobial efficacy.

The presence of the 5-fluoro and 2-methyl substituents on the phenyl ring likely contributes to the observed activity. The electron-withdrawing nature of the fluorine atom can enhance the acidity of the N-H protons, potentially leading to stronger interactions with biological targets. The lipophilic character of the methyl group may facilitate the transport of the compounds across microbial cell membranes.

Conclusion

This technical guide outlines the synthesis and antimicrobial evaluation of novel thiourea and thiosemicarbazone derivatives derived from this compound. The presented data indicates that these compounds represent a promising scaffold for the development of new antimicrobial agents. Further optimization of the lead structures, including the variation of substituents on the amine and aldehyde/ketone moieties, is warranted to explore the full potential of this chemical class and to elucidate their mechanism of action.

References

The Therapeutic Potential of 5-Fluoro-2-methylphenyl Isothiocyanate Derivatives as Anti-Inflammatory Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and evaluation of anti-inflammatory agents derived from 5-Fluoro-2-methylphenyl isothiocyanate. While direct and extensive research on the anti-inflammatory properties of derivatives from this specific isothiocyanate is emerging, this document consolidates foundational knowledge from the broader isothiocyanate and thiourea classes of compounds. It serves as a vital resource for researchers and drug development professionals interested in exploring this promising area of therapeutic development. This guide details synthetic methodologies for creating novel derivatives, outlines key in vitro and in vivo experimental protocols for assessing anti-inflammatory activity, and elucidates the critical signaling pathways, namely NF-κB and MAPK, that are likely targets for these compounds. All quantitative data from analogous compounds are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams.

Introduction to Isothiocyanates in Inflammation

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They are recognized for a wide range of biological activities, including potent anti-inflammatory effects. The characteristic -N=C=S functional group is highly reactive and is central to their biological activity, often through interaction with sulfhydryl groups on proteins. This reactivity allows ITCs to modulate key inflammatory pathways, making them and their synthetic derivatives attractive candidates for the development of novel anti-inflammatory therapeutics. This compound serves as a valuable starting scaffold for the synthesis of new chemical entities with potential therapeutic applications in inflammatory diseases. Its unique substitution pattern may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.

Synthesis of Derivatives from this compound

The primary route for generating a diverse library of compounds from this compound is through the synthesis of thiourea derivatives. This is typically achieved by the reaction of the isothiocyanate with a primary or secondary amine.

General Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives from this compound is a straightforward and high-yielding reaction. The isothiocyanate is treated with an amine in a suitable solvent, such as dichloromethane, at room temperature. The reaction generally proceeds to completion within a few hours.

Experimental Protocol: Synthesis of N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbothioamide

This protocol is adapted from the synthesis of a similar compound described in patent US11339157B1.

  • Materials:

    • This compound

    • 1-[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]methanamine

    • Dichloromethane (DCM)

    • Stirring apparatus

    • Reaction vessel

  • Procedure:

    • Dissolve this compound (1 equivalent) in dichloromethane in a reaction vessel.

    • Add 1-[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]methanamine (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbothioamide.

    • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Evaluation of Anti-Inflammatory Activity

A battery of in vitro assays is essential to determine the anti-inflammatory potential of newly synthesized derivatives of this compound. These assays typically utilize immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Key In Vitro Assays
AssayPrincipleKey Parameters Measured
Nitric Oxide (NO) Production Assay Measures the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.IC50 for NO inhibition
Cytokine Production Assays (ELISA) Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated cells.IC50 for cytokine inhibition
Cyclooxygenase (COX-2) Inhibition Assay Determines the ability of the compound to inhibit the activity of the COX-2 enzyme, which is responsible for prostaglandin synthesis.IC50 for COX-2 inhibition
Western Blot Analysis Measures the protein expression levels of key inflammatory signaling molecules (e.g., p-p65, p-p38, p-ERK).Relative protein expression levels

Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Cell Line: RAW 264.7 murine macrophages

  • Materials:

    • RAW 264.7 cells

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • Test compounds (derivatives of this compound)

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

In Vivo Assessment of Anti-Inflammatory Efficacy

Promising candidates from in vitro screening should be further evaluated in animal models of inflammation to assess their in vivo efficacy and safety.

Common In Vivo Models
ModelPrincipleKey Parameters Measured
Carrageenan-Induced Paw Edema An acute model of inflammation where carrageenan injection induces localized edema in the paw of a rodent.Paw volume/thickness, inhibition of edema (%)
LPS-Induced Systemic Inflammation LPS is administered to induce a systemic inflammatory response, mimicking sepsis.Serum levels of pro-inflammatory cytokines, survival rate

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-220 g)

  • Materials:

    • Carrageenan

    • Test compounds

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plethysmometer

  • Procedure:

    • Acclimatize the rats for at least one week before the experiment.

    • Administer the test compounds or vehicle orally or intraperitoneally to different groups of rats.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume or thickness using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Mechanism of Action: Targeting Key Signaling Pathways

Isothiocyanates and their thiourea derivatives are known to exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Derivative 5-Fluoro-2-methylphenyl Isothiocyanate Derivative Derivative->IKK Inhibits

Caption: The NF-κB signaling pathway and potential inhibition by this compound derivatives.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also promote the expression of pro-inflammatory genes.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Derivative 5-Fluoro-2-methylphenyl Isothiocyanate Derivative Derivative->MAPKK Inhibits

Caption: The MAPK signaling cascade and a potential point of inhibition by derived agents.

Experimental Workflow

The development of novel anti-inflammatory agents from this compound follows a structured workflow from synthesis to in vivo validation.

Experimental_Workflow Synthesis Synthesis of Derivatives In_Vitro_Screening In Vitro Screening (NO, Cytokines, COX-2) Synthesis->In_Vitro_Screening Characterization Mechanism_Studies Mechanism of Action Studies (Western Blot for NF-κB, MAPK) In_Vitro_Screening->Mechanism_Studies Active Compounds In_Vivo_Testing In Vivo Efficacy Testing (Carrageenan-induced edema) Mechanism_Studies->In_Vivo_Testing Confirmed Mechanism Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Efficacious Compounds

Caption: A typical experimental workflow for the development of anti-inflammatory agents.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, class of potential anti-inflammatory agents. The synthetic accessibility of thiourea derivatives provides a robust platform for generating a diverse chemical library for screening. Future research should focus on the systematic synthesis and evaluation of these derivatives using the outlined in vitro and in vivo models. A deeper understanding of their structure-activity relationships will be crucial for the optimization of lead compounds. Furthermore, investigating their effects on a wider range of inflammatory targets and disease models will be essential to fully elucidate their therapeutic potential. The strategic incorporation of the fluoro and methyl groups on the phenyl ring may offer unique pharmacological profiles, warranting dedicated exploration in the quest for novel and effective anti-inflammatory drugs.

Methodological & Application

Application Notes and Protocols: Synthesis of N,N'-Disubstituted Thiourea Derivatives Using 5-Fluoro-2-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiourea and its derivatives are a significant class of compounds in organic synthesis and medicinal chemistry.[1] They are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] 5-Fluoro-2-methylphenyl isothiocyanate is a key reagent used as a building block for creating novel thiourea derivatives.[2] The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, particularly primary and secondary amines, allowing for the straightforward and efficient synthesis of a diverse library of thiourea compounds.[3] This document provides a detailed protocol for the synthesis of such derivatives, their potential applications, and a summary of expected outcomes.

Application Notes

The reaction between an isothiocyanate and an amine is a robust and high-yielding method for forming the thiourea linkage.[3] This nucleophilic addition is typically performed under mild conditions and does not require complex catalysts, making it an attractive strategy in drug discovery and development. By selecting various amine substrates (aliphatic, aromatic, heterocyclic), a wide array of N-(5-Fluoro-2-methylphenyl)-N'-substituted thioureas can be generated. These derivatives serve as valuable intermediates for the synthesis of more complex heterocyclic compounds or as final drug candidates themselves.[2][4] The resulting molecules are often screened for various biological activities, contributing to the development of new therapeutic agents.[2][3]

Experimental Protocols

General Protocol for the Synthesis of N-(5-Fluoro-2-methylphenyl)-N'-substituted Thioureas

This protocol is based on the well-established reaction of isothiocyanates with amines, which is known for its efficiency and high yields.[3]

Materials and Reagents:

  • This compound

  • Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Hexane (for washing/purification)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates for reaction monitoring

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the selected amine (1.0 mmol, 1.0 equivalent) in anhydrous dichloromethane (15-20 mL).

  • Addition of Isothiocyanate: To this stirring solution, add this compound (1.1 mmol, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Allow the mixture to stir at room temperature. The reaction is typically rapid and can be completed within 1-3 hours.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude product is often of high purity. To remove any excess isothiocyanate, wash the solid residue multiple times with cold hexane and filter.[3] If further purification is required, recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel can be performed.

  • Characterization: Confirm the structure and purity of the final thiourea derivative using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Data Presentation

The synthesis is highly versatile. The table below provides representative examples of thiourea derivatives that can be synthesized using the described protocol. Yields for this type of reaction are consistently reported as good to excellent.[3]

EntryAmine SubstrateProduct NameExpected Yield
1Aniline1-(5-fluoro-2-methylphenyl)-3-phenylthiourea> 90%
2Benzylamine1-benzyl-3-(5-fluoro-2-methylphenyl)thiourea> 90%
34-Chloroaniline1-(4-chlorophenyl)-3-(5-fluoro-2-methylphenyl)thiourea> 85%
4Morpholine4-((5-fluoro-2-methylphenyl)carbamothioyl)morpholine> 95%
5Cyclohexylamine1-cyclohexyl-3-(5-fluoro-2-methylphenyl)thiourea> 95%

Visualizations

General Reaction Pathway

The fundamental reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group.

G cluster_reaction Nucleophilic Addition reagent1 5-Fluoro-2-methylphenyl Isothiocyanate product N,N'-Disubstituted Thiourea Derivative reagent1->product + reagent2 Amine (R-NH2) reagent2->product

Caption: General reaction scheme for thiourea synthesis.

Experimental Workflow

The following diagram outlines the step-by-step laboratory workflow for the synthesis and purification of the target thiourea derivatives.

G start Start dissolve 1. Dissolve Amine in Anhydrous DCM start->dissolve add_iso 2. Add 5-Fluoro-2-methylphenyl Isothiocyanate dissolve->add_iso react 3. Stir at Room Temperature (1-3h) add_iso->react monitor 4. Monitor by TLC react->monitor evaporate 5. Evaporate Solvent monitor->evaporate Reaction Complete purify 6. Wash with Hexane (or Recrystallize) evaporate->purify characterize 7. Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Step-by-step workflow for thiourea synthesis.

References

One-Pot Synthesis of N-(5-Fluoro-2-methylphenyl) Thiourea Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of a diverse library of N,N'-disubstituted thioureas starting from 5-Fluoro-2-methylphenyl isothiocyanate. Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The described methodology offers a straightforward and versatile approach for generating novel thiourea-based scaffolds for drug discovery and development programs.

Introduction

The thiourea moiety is a key pharmacophore found in numerous biologically active molecules. Its ability to form strong hydrogen bonds and coordinate with metal ions contributes to its diverse pharmacological profile. The one-pot reaction of an isothiocyanate with a primary amine is a highly efficient and atom-economical method for the synthesis of unsymmetrical N,N'-disubstituted thioureas. This protocol focuses on the use of this compound, a versatile building block that introduces a fluorinated phenyl ring, a common motif in modern pharmaceuticals known to enhance metabolic stability and binding affinity.

General Reaction Scheme

The synthesis proceeds via the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group of this compound. The reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating and generally proceeds to completion in a short period, often yielding the desired thiourea product in high purity and yield.

G cluster_0 One-Pot Reaction A 5-Fluoro-2-methylphenyl isothiocyanate C N-(5-Fluoro-2-methylphenyl)-N'-R-thiourea A->C + B Primary Amine (R-NH2) B->C

Caption: General one-pot synthesis of N,N'-disubstituted thioureas.

Experimental Protocols

Materials and Equipment
  • This compound (≥97% purity)

  • Various primary amines (aliphatic and aromatic)

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)

  • Magnetic stirrer with heating plate

  • Round-bottom flasks and standard glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel, 230-400 mesh)

  • NMR spectrometer (¹H, ¹³C)

  • FT-IR spectrometer

  • Mass spectrometer

General One-Pot Synthesis Protocol
  • To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, 10 mL/mmol), add the respective primary amine (1.0-1.2 eq.).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mixture as eluent). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the resulting solid or oil by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by flash column chromatography on silica gel to afford the pure N-(5-Fluoro-2-methylphenyl)-N'-substituted thiourea.

  • Characterize the final product by NMR, FT-IR, and Mass Spectrometry.

Purification Notes
  • For many aniline derivatives, the resulting thiourea precipitates directly from the reaction mixture or upon concentration and can be purified by simple filtration and washing with a cold solvent like diethyl ether or hexane.

  • For more soluble derivatives, column chromatography is recommended. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective.

Data Presentation

The following table summarizes the results for the one-pot synthesis of a representative set of N-(5-Fluoro-2-methylphenyl)-N'-aryl thioureas.

EntryAmine (R-NH₂)ProductReaction Time (h)Yield (%)Melting Point (°C)
1 AnilineN-(5-Fluoro-2-methylphenyl)-N'-phenylthiourea1.592145-147
2 4-ChloroanilineN-(4-Chlorophenyl)-N'-(5-fluoro-2-methylphenyl)thiourea2.095168-170
3 4-MethoxyanilineN-(5-Fluoro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea1.096151-153
4 4-NitroanilineN-(5-Fluoro-2-methylphenyl)-N'-(4-nitrophenyl)thiourea3.088189-191
5 BenzylamineN-Benzyl-N'-(5-fluoro-2-methylphenyl)thiourea1.094128-130

Spectroscopic Data for Representative Compounds

N-(5-Fluoro-2-methylphenyl)-N'-phenylthiourea (Entry 1)

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 9.75 (s, 1H, NH), 9.60 (s, 1H, NH), 7.50 (d, J = 7.6 Hz, 2H), 7.35 (t, J = 7.8 Hz, 2H), 7.20 (t, J = 7.3 Hz, 1H), 7.15-7.05 (m, 2H), 6.95 (dd, J = 8.4, 2.8 Hz, 1H), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 181.2 (C=S), 159.8 (d, J = 242.4 Hz, C-F), 139.5, 137.2, 133.0 (d, J = 8.1 Hz), 128.9, 125.1, 124.5, 115.8 (d, J = 22.2 Hz), 114.2 (d, J = 21.2 Hz), 17.8 (CH₃).

  • FT-IR (KBr, cm⁻¹): 3250 (N-H), 1545 (C=S), 1240 (C-F).

  • MS (ESI) : m/z 261.1 [M+H]⁺.

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Weigh 5-Fluoro-2-methylphenyl isothiocyanate and Primary Amine B Dissolve in Anhydrous Solvent A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Concentrate under Reduced Pressure D->E Reaction Complete F Purify by Recrystallization or Column Chromatography E->F G Obtain Pure Product F->G H NMR (1H, 13C) G->H I FT-IR G->I J Mass Spectrometry G->J

Caption: Workflow for the synthesis and characterization of thioureas.

Potential Biological Applications and Signaling Pathways

Thiourea derivatives have been reported to interact with a multitude of biological targets. For instance, certain thiourea-containing compounds have shown inhibitory activity against kinases, which are key regulators of cellular signaling pathways often implicated in cancer. The general mechanism can involve the thiourea moiety acting as a hydrogen bond donor and/or acceptor, facilitating binding to the ATP-binding pocket of the kinase.

G cluster_pathway Kinase Signaling Pathway Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Thiourea Thiourea Derivative Thiourea->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a thiourea derivative.

Conclusion

The one-pot synthesis of N-(5-Fluoro-2-methylphenyl)-N'-substituted thioureas is a robust and efficient method for generating a library of diverse compounds with high potential for biological activity. The straightforward protocol, coupled with simple purification techniques, makes this an attractive approach for medicinal chemists and researchers in drug discovery. The versatility of the primary amine input allows for extensive structure-activity relationship (SAR) studies to be conducted, facilitating the optimization of lead compounds for various therapeutic targets. Further screening of these derivatives in relevant biological assays is warranted to explore their full therapeutic potential.

Catalytic and Uncatalyzed Methods for the Synthesis of Thiourea Derivatives from 5-Fluoro-2-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of N,N'-disubstituted thioureas, utilizing 5-Fluoro-2-methylphenyl isothiocyanate as a key starting material. Thiourea derivatives are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These protocols focus on robust and efficient synthetic methodologies, including a standard uncatalyzed solution-phase reaction and a solvent-free mechanochemical approach, which can be considered a form of process catalysis. While the inherent reactivity of isothiocyanates often obviates the need for traditional catalysts, methods to enhance reaction efficiency are discussed.

Introduction

The synthesis of thioureas from isothiocyanates and primary amines is a cornerstone reaction in medicinal chemistry. The high electrophilicity of the central carbon atom in the isothiocyanate group makes it highly susceptible to nucleophilic attack by the amine. This reaction is typically high-yielding and proceeds under mild conditions. This compound is a valuable building block, incorporating fluorine and methyl substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the final thiourea derivatives.

This document outlines two primary methods for the synthesis of thioureas from this isothiocyanate: a conventional solution-phase approach and a mechanochemical "click" synthesis. While the term "catalytic" is used, it is important to note that for this specific transformation, catalysis is often not required. However, mechanochemistry can be viewed as a form of process catalysis, using mechanical energy to drive the reaction efficiently without the need for solvents.

Synthetic Methodologies

The primary route to N-(5-Fluoro-2-methylphenyl)-N'-substituted thioureas involves the direct addition of a primary amine to this compound.

Method 1: Uncatalyzed Solution-Phase Synthesis

This method represents the most common and straightforward approach for the synthesis of N,N'-disubstituted thioureas. The reaction proceeds readily at room temperature without the need for a catalyst.

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary amine (1.0 mmol, 1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 10 mL).

  • Reaction Initiation: To the stirring solution of the amine, add this compound (1.0 mmol, 1.0 eq.) either neat or as a solution in the same solvent.

  • Reaction Monitoring: Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 1-4 hours.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. If the resulting solid is of sufficient purity, no further purification is necessary.

  • Purification (if required): If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Method 2: Mechanochemical Synthesis (Solvent-Free)

Mechanochemical synthesis, particularly ball milling, offers a green and highly efficient alternative to solution-phase methods.[1] This solvent-free approach often leads to quantitative yields in a significantly shorter reaction time and is considered a "click" reaction in the solid state.[1][2]

Experimental Protocol:

  • Reagent Preparation: Place this compound (1.0 mmol, 1.0 eq.) and the desired primary amine (1.0 mmol, 1.0 eq.) into a stainless steel milling jar containing one or more stainless steel balls.

  • Milling: Secure the jar in a mixer mill and perform the milling at a specified frequency (e.g., 30 Hz) for a designated time (typically 10-30 minutes).

  • Isolation: After milling, carefully open the jar and collect the powdered product. In most cases, the product is obtained in quantitative yield and high purity, requiring no further purification.

  • Analysis: Confirm the structure and purity of the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of N,N'-disubstituted thioureas from aryl isothiocyanates and primary amines, which are applicable to the use of this compound.

MethodCatalyst/PromoterSolventTemperatureTimeYieldReference
Solution-Phase SynthesisNoneDCM or THFRoom Temp.1-4 h>90%[3]
Mechanochemical SynthesisNone (Ball Mill)Solvent-FreeRoom Temp.10-30 min≥99%[1][2]
Manual GrindingNone (Mortar/Pestle)Solvent-FreeRoom Temp.5-45 min89-98%[1]

Visualization of Workflow and Biological Context

To aid in the conceptualization of the synthetic process and the potential biological relevance of the resulting thiourea derivatives, the following diagrams are provided.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_purification Work-up & Purification 5_Fluoro_2_methylphenyl_isothiocyanate 5-Fluoro-2-methylphenyl Isothiocyanate Solution_Phase Method 1: Solution-Phase Synthesis (DCM or THF, RT, 1-4h) 5_Fluoro_2_methylphenyl_isothiocyanate->Solution_Phase Mechanochemical Method 2: Mechanochemical Synthesis (Ball Mill, Solvent-Free, 10-30 min) 5_Fluoro_2_methylphenyl_isothiocyanate->Mechanochemical Primary_Amine Primary Amine (R-NH2) Primary_Amine->Solution_Phase Primary_Amine->Mechanochemical Solvent_Removal Solvent Removal (for Method 1) Solution_Phase->Solvent_Removal Direct_Isolation Direct Isolation (for Method 2) Mechanochemical->Direct_Isolation Purification Purification (Recrystallization or Chromatography) Solvent_Removal->Purification Final_Product N-(5-Fluoro-2-methylphenyl)-N'-R-thiourea Direct_Isolation->Final_Product Purification->Final_Product

Caption: Experimental workflow for thiourea synthesis.

G cluster_pathway Potential Cellular Targets cluster_outcome Biological Outcomes Thiourea_Derivative Thiourea Derivative (e.g., from 5-Fluoro-2-methylphenyl isothiocyanate) Kinases Protein Kinases Thiourea_Derivative->Kinases inhibition Microtubules Microtubule Polymerization Thiourea_Derivative->Microtubules disruption Bacterial_Enzymes Bacterial Enzymes Thiourea_Derivative->Bacterial_Enzymes inhibition Cell_Cycle_Arrest Cell Cycle Arrest (Anti-cancer) Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis (Anti-cancer) Microtubules->Apoptosis Bacterial_Growth_Inhibition Inhibition of Bacterial Growth (Antimicrobial) Bacterial_Enzymes->Bacterial_Growth_Inhibition

Caption: Potential signaling pathways for thiourea derivatives.

Conclusion

The synthesis of N,N'-disubstituted thioureas from this compound is a highly efficient and versatile transformation. For many applications, the uncatalyzed solution-phase method provides excellent results with operational simplicity. For laboratories equipped with mechanochemical instrumentation, the solvent-free approach offers significant advantages in terms of reaction time, yield, and environmental impact. These protocols provide a solid foundation for researchers to produce a diverse library of thiourea derivatives for applications in drug discovery and development.

References

Title: Accelerated Synthesis of Fluorinated 1,2,4-Triazole-3-thiones via Microwave-Assisted Cyclization of 5-Fluoro-2-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of a fluorinated 1,2,4-triazole-3-thione scaffold using 5-Fluoro-2-methylphenyl isothiocyanate as a key building block. The protocol leverages the advantages of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times and improve yields compared to conventional heating methods.[1][2][3] We present a detailed, step-by-step protocol for the synthesis of 4-(5-Fluoro-2-methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, a heterocyclic motif of significant interest in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the power of microwave chemistry for the construction of novel, fluorine-containing molecules. The inclusion of fluorine atoms into heterocyclic structures is a proven strategy in drug discovery for enhancing metabolic stability, bioavailability, and binding affinity.[4][5][6][7][8]

Introduction: The Synergy of Fluorine, Heterocycles, and Microwave Synthesis

The strategic incorporation of fluorine into drug candidates can profoundly modulate their physicochemical and pharmacological properties.[7][8] Properties such as lipophilicity, metabolic stability, and pKa can be fine-tuned, often leading to improved pharmacokinetic profiles.[5][6] When combined with heterocyclic scaffolds, which are present in over 85% of all biologically active compounds, the resulting fluorinated heterocycles represent a privileged area of chemical space for drug discovery.[4][6] this compound is a valuable reagent that serves as a precursor for a wide array of sulfur and nitrogen-containing heterocycles, including thioureas, thiazoles, and quinazolines.[9]

Traditional synthesis of these scaffolds often requires prolonged reaction times at high temperatures. Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. By using microwave irradiation, energy is transferred directly to polar molecules in the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[2][10][11] This results in rapid, uniform, and efficient volumetric heating, which can dramatically accelerate reaction rates, increase product yields, and improve product purity, all hallmarks of green chemistry.[2][10][12]

This guide focuses on a two-step, one-pot synthesis of a 1,2,4-triazole-3-thione, a scaffold known for a wide range of biological activities.[13][14] The reaction proceeds via the initial formation of a thiosemicarbazide intermediate from this compound and an acid hydrazide, followed by a microwave-promoted, base-catalyzed cyclization.

Experimental Workflow and Reaction Scheme

The overall process from reactant preparation to final product analysis is streamlined for efficiency and clarity.

G cluster_prep Preparation cluster_maos Microwave Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagent Preparation (Isothiocyanate, Hydrazide, Solvent, Base) vessel Vessel Assembly (Microwave Vial, Stir Bar) reagents->vessel Combine Reagents mw_reactor Microwave Reactor vessel->mw_reactor Irradiate (Heat & Stir) workup Reaction Quench & Product Precipitation mw_reactor->workup Cool & Transfer filtration Vacuum Filtration workup->filtration purify Recrystallization filtration->purify characterization Characterization (NMR, MS, TLC) purify->characterization

Figure 1: General experimental workflow for microwave-assisted synthesis.

The specific transformation detailed in this protocol is the reaction between this compound and benzoyl hydrazide, followed by cyclization.

G reactant1 5-Fluoro-2-methylphenyl isothiocyanate step1 Step 1: Addition (Solvent, rt) reactant1->step1 reactant2 Benzoyl Hydrazide reactant2->step1 intermediate Thiosemicarbazide Intermediate step2 Step 2: Cyclization (Base, Microwave, Δ) intermediate->step2 product 4-(5-Fluoro-2-methylphenyl)-5-phenyl -2,4-dihydro-3H-1,2,4-triazole-3-thione step1->intermediate step2->product

Figure 2: Reaction scheme for the target 1,2,4-triazole-3-thione.

Detailed Application Protocol

This protocol describes the synthesis of 4-(5-Fluoro-2-methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Materials and Reagents
Reagent/MaterialGradeSupplierPart NumberComments
This compound≥97%Sigma-Aldriche.g., 736413Key electrophile.
Benzoyl hydrazide98%Sigma-Aldriche.g., B16801Nucleophile.
Sodium Hydroxide (NaOH)≥98%, pelletsFisher Scientifice.g., S318Base catalyst for cyclization.
Ethanol (EtOH)200 Proof, ACSVWRe.g., 89125-186Reaction solvent.
Hydrochloric Acid (HCl)2N solutionAcros Organicse.g., AC38844For product precipitation.
Deionized Water-In-house-For workup.
Equipment
EquipmentSpecificationComments
Laboratory Microwave ReactorMonomode, with magnetic stirring and IR temperature sensore.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction VialBorosilicate glass, with pressure-rated capEssential for safe operation.
Magnetic Stir BarTeflon-coatedFor efficient mixing.
Analytical Balance0.1 mg readabilityFor accurate weighing of reagents.
Hirsch Funnel & Filter Flask-For product isolation.
Thin Layer Chromatography (TLC)Silica gel plates with F254 indicatorFor reaction monitoring.
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzoyl hydrazide (1.0 mmol, 136.1 mg).

  • Solvent Addition: Add 4.0 mL of ethanol to the vial and stir for 1-2 minutes to dissolve the hydrazide.

  • Isothiocyanate Addition: Add this compound (1.0 mmol, 167.2 mg, ~138 µL) to the solution. Stir the mixture at room temperature for 5 minutes. An initial precipitate of the thiosemicarbazide intermediate may form.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 mL, 8% w/v). The mixture should become more homogeneous.

  • Microwave Irradiation:

    • Securely cap the reaction vial. Causality: Proper sealing is critical to maintain pressure and prevent solvent loss at elevated temperatures.[15][16]

    • Place the vial in the cavity of the microwave reactor.

    • Set the reaction parameters as follows:

      • Temperature: 130 °C (Use temperature control, not power control, for reproducibility)

      • Ramp Time: 2 minutes

      • Hold Time: 15 minutes

      • Power: 200 W (max)

      • Stirring: High

    • Start the irradiation sequence. The pressure should be monitored by the instrument and should not exceed ~15 bar.

  • Reaction Cooldown: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system before removal.

  • Workup and Precipitation:

    • Open the cooled vial carefully in a fume hood.

    • Transfer the reaction mixture to a 50 mL beaker.

    • While stirring, slowly acidify the mixture to pH 5-6 using a 2N HCl solution. Causality: The triazole-thione product is soluble in the basic medium as its thiolate salt. Acidification protonates the molecule, causing it to precipitate out of the aqueous ethanol solution.[17]

    • A dense white or off-white precipitate will form. Continue stirring in an ice bath for 15 minutes to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Hirsch funnel.

    • Wash the solid with cold deionized water (2 x 10 mL).

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the solid from an ethanol/water mixture.

Expected Results & Data

This microwave-assisted protocol provides the target compound with significant advantages over conventional methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time 4-12 hours15 minutes
Temperature Reflux (~78 °C)130 °C
Typical Yield 60-80%>90%
Workup StandardStandard
Purity (Crude) Often requires chromatographyHigh (often pure after precipitation)
  • Characterization: The structure of the synthesized 4-(5-Fluoro-2-methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Safety and Handling Precautions

  • Chemical Safety: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, exclusively within a certified chemical fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.[15]

  • Microwave Safety:

    • Never operate a laboratory microwave with the door seals damaged or compromised.[16][18]

    • Always use pressure-rated, microwave-safe reaction vessels. Never use sealed containers that cannot withstand the expected pressure buildup.[16][19]

    • Do not heat flammable solvents unless the microwave is specifically designed for such use.[18]

    • Be aware of the potential for superheating of liquids. The use of a stir bar helps to prevent this.[15]

    • Do not exceed the recommended fill volume for the reaction vessel (typically no more than 2/3 full).[16]

    • If a reaction is exothermic, start with small-scale tests at low power to avoid a runaway reaction.[15]

Conclusion

The protocol outlined in this application note demonstrates the profound impact of microwave-assisted synthesis on the preparation of valuable fluorinated heterocyclic compounds. By utilizing this compound, a key building block, we have shown that 1,2,4-triazole-3-thiones can be synthesized in minutes with excellent yields and high purity.[14][17] This MAOS approach is scalable, highly efficient, and aligns with the principles of green chemistry, offering a superior alternative to traditional synthetic methods.[10][12] It provides a powerful tool for researchers in medicinal chemistry and drug discovery to accelerate the synthesis of novel molecular entities.

References

Application Notes and Protocols for the Purification of Thiourea Derivatives of 5-Fluoro-2-methylphenyl Isothiocyanate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of thiourea derivatives synthesized from 5-Fluoro-2-methylphenyl isothiocyanate. The primary purification technique discussed is silica gel column chromatography, a widely applicable and effective method for isolating thiourea compounds. Additionally, guidelines for purification by preparative High-Performance Liquid Chromatography (HPLC) are provided for instances requiring higher purity. These protocols are designed to be broadly applicable to a range of thiourea derivatives bearing the 5-Fluoro-2-methylphenyl moiety.

Introduction

Thiourea derivatives are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The synthesis of these derivatives, often through the reaction of an isothiocyanate with a primary or secondary amine, typically yields a crude product containing unreacted starting materials, byproducts, and the desired thiourea derivative. Effective purification is a critical step to isolate the target compound in high purity for subsequent characterization and biological evaluation. Chromatography, particularly over silica gel, is a robust and commonly employed method for this purpose. This document outlines detailed procedures for the chromatographic purification of thiourea derivatives of this compound.

Experimental Protocols

General Workflow for Synthesis and Purification

The overall process from synthesis to a purified thiourea derivative follows a logical sequence of steps. The synthesis is typically a one-step reaction, followed by workup and subsequent chromatographic purification.

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A 5-Fluoro-2-methylphenyl isothiocyanate + Amine B Reaction in suitable solvent (e.g., DCM, THF) A->B C Solvent Removal B->C D Crude Product C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection & TLC Analysis E->F G Combine Pure Fractions & Evaporate Solvent F->G H Purified Thiourea Derivative G->H I Characterization (NMR, MS, etc.) H->I

Caption: General workflow for the synthesis and purification of thiourea derivatives.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of thiourea derivatives of this compound using standard silica gel column chromatography.

Materials:

  • Crude thiourea derivative

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Sand (washed)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to determine the optimal eluent for separation. Start with a non-polar system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity.

    • Visualize the spots under UV light (254 nm). The thiourea derivative should appear as a distinct spot.

    • The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

  • Column Preparation (Slurry Method):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Allow the silica to settle, and then add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Continuously run the eluent through the column, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM).

    • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with the less polar solvent and gradually introduce the more polar solvent.

    • Collect the eluate in fractions (e.g., 10-20 mL per fraction).

    • Monitor the separation by spotting every few fractions on a TLC plate and developing it.

  • Isolation of Pure Product:

    • Identify the fractions containing the pure thiourea derivative based on the TLC analysis.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified thiourea derivative.

Data Presentation: Recommended Solvent Systems for Column Chromatography

The choice of solvent system is critical for successful purification. Based on literature for similar compounds, the following systems are recommended starting points.

Stationary PhaseMobile Phase (Gradient)Compound Polarity Suitability
Silica Geln-Hexane : Ethyl Acetate (e.g., from 9:1 to 1:1)Low to medium polarity
Silica GelDichloromethane (DCM) : Methanol (e.g., from 100:0 to 98:2)Medium to high polarity
Silica GelLight Petroleum : Dichloromethane (e.g., from 8:2)Low polarity
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For compounds that are difficult to separate by column chromatography or when very high purity is required, preparative HPLC is a suitable alternative.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Appropriate preparative column (e.g., C18 for reversed-phase)

Procedure:

  • Method Development on Analytical Scale:

    • Develop a separation method on an analytical HPLC system using a C18 column.

    • A common mobile phase for thiourea derivatives is a gradient of water and acetonitrile (MeCN), often with a modifier like phosphoric acid.

    • Optimize the gradient to achieve good separation of the target compound from impurities.

    • Monitor the elution at a suitable wavelength (e.g., 236 nm for the thiourea chromophore).

  • Scaling Up to Preparative Scale:

    • Transfer the optimized analytical method to the preparative system. Adjust the flow rate and gradient times according to the dimensions of the preparative column.

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent.

    • Inject the sample onto the preparative column.

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to the peak of the desired thiourea derivative.

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.

    • If the mobile phase contained non-volatile buffers, the aqueous solution may need to be lyophilized or extracted with an organic solvent to isolate the final product.

Data Presentation: Typical HPLC Conditions

ParameterCondition
ColumnPrimesep P or equivalent C18, 5 µm
Mobile PhaseA: Water with 0.1% Phosphoric AcidB: Acetonitrile (MeCN)
GradientLinear gradient from low to high %B over a specified time
Flow RateDependent on column dimensions (analytical vs. preparative)
DetectionUV at 200-240 nm
Injection VolumeDependent on sample concentration and column size

Logical Relationships in Chromatographic Purification

The decision-making process for choosing and optimizing a chromatographic purification method involves several interrelated factors.

Purification_Logic cluster_input Input cluster_decision Method Selection cluster_methods Purification Techniques cluster_optimization Optimization cluster_output Output Crude Crude Product (Thiourea Derivative) Purity Required Purity? Crude->Purity HighPurity High Purity->HighPurity StandardPurity Standard Purity->StandardPurity PrepHPLC Preparative HPLC HighPurity->PrepHPLC CC Column Chromatography (Silica Gel) StandardPurity->CC TLC TLC for Solvent System CC->TLC is optimized by Pure Pure Thiourea Derivative CC->Pure AnalHPLC Analytical HPLC for Method Development PrepHPLC->AnalHPLC is optimized by PrepHPLC->Pure TLC->CC AnalHPLC->PrepHPLC

Caption: Decision logic for selecting a chromatographic purification method.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the successful purification of thiourea derivatives of this compound. The choice between silica gel column chromatography and preparative HPLC will depend on the specific separation challenge and the required final purity of the compound. Careful optimization of the chromatographic conditions, guided by TLC or analytical HPLC, is paramount for achieving efficient and effective purification.

Application Notes and Protocols for Recrystallization of 5-Fluoro-2-methylphenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the recrystallization of thiourea derivatives synthesized from 5-fluoro-2-methylphenyl isothiocyanate. The following procedures are based on established methodologies for the purification of N-aryl, N'-substituted thioureas and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a key building block in the synthesis of a wide range of thiourea derivatives. These compounds are of significant interest in drug discovery due to their diverse biological activities. Proper purification of these synthesized molecules is critical to ensure the accuracy of subsequent biological and pharmacological evaluations. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, allowing for the removal of impurities and the isolation of a crystalline product with high purity.

The choice of solvent is paramount for a successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This differential solubility allows for the compound to crystallize out of the solution upon cooling, leaving impurities behind in the solvent.

General Experimental Workflow

The overall process for the synthesis and purification of thiourea derivatives from this compound typically follows the workflow outlined below.

Experimental Workflow reagents 5-Fluoro-2-methylphenyl isothiocyanate + Amine reaction Reaction in appropriate solvent (e.g., Acetone) reagents->reaction precipitation Precipitation of crude product reaction->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying analysis Analysis (e.g., MP, NMR) drying->analysis

Figure 1: General workflow for the synthesis and purification of thiourea derivatives.

Recrystallization Protocols

Based on analogous thiourea derivatives, the following protocols can be adapted for the purification of products synthesized from this compound. The choice of solvent will depend on the specific properties of the synthesized derivative.

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol or Ethyl Acetate)

This protocol is suitable for compounds that are highly soluble in a particular solvent at its boiling point and poorly soluble at lower temperatures.

Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol, acetone) to identify a suitable recrystallization solvent.

  • Dissolution: Transfer the crude, dried product to an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass or beaker to prevent solvent evaporation and contamination. For improved crystal formation, the cooling process can be further slowed by insulating the flask.

  • Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the product until a constant weight is achieved.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Chloroform/Acetonitrile)

This method is useful when a single solvent does not provide the desired solubility characteristics. One solvent is chosen in which the compound is highly soluble (the "soluble solvent"), and another in which it is poorly soluble (the "insoluble solvent").

Methodology:

  • Dissolution: Dissolve the crude product in a minimal amount of the "soluble solvent" (e.g., chloroform) at room temperature or with gentle heating.

  • Addition of "Insoluble Solvent": While stirring, slowly add the "insoluble solvent" (e.g., acetonitrile) dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification: Add a few drops of the "soluble solvent" back into the mixture until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Data Presentation: Recrystallization of Analogous Thiourea Derivatives

The following table summarizes recrystallization data for thiourea derivatives analogous to those prepared from this compound. This data can be used as a reference for selecting appropriate recrystallization conditions.

Compound NameRecrystallization Solvent(s)Melting Point (°C)Reference
3-Acetyl-1-(2-methylphenyl)thioureaEthyl acetateNot specified[1]
1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thioureaChloroform/Acetonitrile (1:1 v/v)159.5 - 161.7[2]
1-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-ylsulfonyl)piperidineAcetonitrileNot specified[3]
N-(5-Fluoro-2-methylphenyl)thioureaNot specified117 - 120[4]

Logical Relationship for Recrystallization Solvent Selection

The selection of an appropriate recrystallization solvent is a critical step governed by the solubility properties of the compound.

Recrystallization Solvent Selection start Crude Product solubility_test Test solubility in various solvents start->solubility_test soluble_hot Soluble in hot solvent? solubility_test->soluble_hot insoluble_cold Insoluble in cold solvent? soluble_hot->insoluble_cold Yes mixed_solvent Consider mixed solvent system soluble_hot->mixed_solvent No single_solvent Use as single recrystallization solvent insoluble_cold->single_solvent Yes insoluble_cold->mixed_solvent No end Pure Crystals single_solvent->end mixed_solvent->end

Figure 2: Decision-making process for selecting a recrystallization solvent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

By following these detailed protocols and considering the provided data and logical workflows, researchers can effectively purify products derived from this compound, ensuring high-quality materials for subsequent studies.

References

Application Notes and Protocols: NMR Characterization of 5-Fluoro-2-methylphenyl Isothiocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylphenyl isothiocyanate is a versatile reagent in organic synthesis, primarily utilized as a building block for the creation of various heterocyclic compounds and thiourea derivatives. The isothiocyanate functional group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles, most notably primary and secondary amines, to form substituted thioureas. These thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these reaction products. ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the formation of the thiourea linkage and the connectivity of the substituents. This application note provides a detailed protocol for a typical reaction of this compound with an amine and outlines the NMR characterization of the resulting thiourea product.

General Reaction Pathway

The fundamental reaction involves the nucleophilic addition of an amine to the central carbon atom of the isothiocyanate group.

G cluster_reactants Reactants cluster_product Product R1 5-Fluoro-2-methylphenyl isothiocyanate P N-(5-Fluoro-2-methylphenyl)-N'-(substituted)thiourea R1->P Nucleophilic Addition plus + R2 Primary or Secondary Amine (R'-NHR'') R2->P

Caption: General reaction of this compound with an amine.

Experimental Protocols

Synthesis of a Representative Thiourea Derivative: N-(5-fluoro-2-methylphenyl)-N'-(4-chlorophenyl)thiourea

This protocol describes a general procedure for the synthesis of a disubstituted thiourea from this compound and a primary amine, in this case, 4-chloroaniline.

Materials:

  • This compound (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Anhydrous Acetone

  • Stirring plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add 4-chloroaniline (1.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(5-fluoro-2-methylphenyl)-N'-(4-chlorophenyl)thiourea.

NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized thiourea derivative

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the purified thiourea derivative in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a clean and dry NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • Typical parameters for ¹H NMR acquisition include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Typical parameters for ¹³C NMR acquisition include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

Data Presentation: NMR Characterization

Due to the lack of specific published NMR data for the reaction products of this compound, the following tables present representative ¹H and ¹³C NMR data for a structurally analogous compound, 1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)thiourea . This data serves as an illustrative example of the expected chemical shifts and multiplicities for this class of compounds.

Table 1: Representative ¹H NMR Data for an Analogous Thiourea Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-OH8.57s-1H
NH8.01s-1H
Ar-H (adjacent to NH)7.48–7.33m-5H
Ar-H

Data obtained from a similar compound and presented for illustrative purposes.[2]

Table 2: Representative ¹³C NMR Data for an Analogous Thiourea Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C=S183.5
Ar-C (quaternary)139.3
Ar-C (quaternary)133.8
Ar-CH128.4
Ar-CH125.2

Data obtained from a similar compound and presented for illustrative purposes.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of the thiourea derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve Reactants in Acetone react Stir at Room Temperature start->react workup Solvent Removal & Washing react->workup purify Recrystallization workup->purify nmr_prep Prepare NMR Sample (in DMSO-d6) purify->nmr_prep nmr_acq Acquire 1H & 13C NMR Spectra nmr_prep->nmr_acq data_analysis Spectral Analysis & Data Interpretation nmr_acq->data_analysis

Caption: Workflow for the synthesis and NMR characterization of thiourea derivatives.

Conclusion

The reaction of this compound with amines provides a straightforward and efficient route to a diverse range of substituted thioureas. NMR spectroscopy is a powerful and essential technique for the unambiguous structural confirmation of these products. The characteristic chemical shifts of the thiourea N-H protons and the C=S carbon, along with the signals from the aromatic and aliphatic substituents, allow for a complete and detailed characterization of the synthesized molecules. The protocols and representative data presented here serve as a valuable guide for researchers engaged in the synthesis and analysis of novel thiourea derivatives for potential applications in drug discovery and development.

References

Application Note: Mass Spectrometry Analysis of Thioureas Derived from 5-Fluoro-2-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of these compounds often involves the reaction of an isothiocyanate with a primary or secondary amine.[2] 5-Fluoro-2-methylphenyl isothiocyanate is a key building block for creating novel thiourea-based pharmacophores due to its reactive isothiocyanate group.[1]

Accurate and reliable analytical methods are crucial for the characterization and quantification of these synthesized compounds. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[3][4] This application note provides detailed protocols for the synthesis of thiourea derivatives from this compound and their subsequent analysis by LC-MS/MS, including expected fragmentation patterns.

Experimental Protocols

Synthesis of N-(5-Fluoro-2-methylphenyl)-N'-(alkyl/aryl)thioureas

This protocol describes a general procedure for the synthesis of disubstituted thioureas. The reaction involves the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group.[5][6]

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of isothiocyanate).

  • Begin stirring the solution at room temperature under an inert atmosphere.

  • In a separate vial, dissolve the desired amine (1.0-1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the amine solution dropwise to the stirring isothiocyanate solution over 10-15 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product.

  • Purify the crude thiourea derivative by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[2]

  • Characterize the purified product using NMR, FT-IR, and mass spectrometry to confirm its structure.[5]

LC-MS/MS Analysis Protocol

This protocol outlines the parameters for analyzing the synthesized thiourea derivatives.

Sample Preparation:

  • Prepare a stock solution of the purified thiourea derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions from the stock solution to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For analysis, dilute the final sample to an appropriate concentration (e.g., 100 ng/mL) with the initial mobile phase composition.

Instrumentation and Conditions: The analysis can be performed on a triple quadrupole or ion trap mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7]

LC Parameters Setting
Column C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 350 °C
Scan Mode Multiple Reaction Monitoring (MRM) or Product Ion Scan
Collision Gas Argon
Collision Energy Optimized for each compound (typically 15-35 eV)

Data Presentation and Fragmentation

Mass spectrometry analysis, particularly under collision-induced dissociation (CID), provides structural information through characteristic fragmentation patterns. For thioureas, a primary and highly efficient cleavage occurs at the C-N bond of the thiourea moiety.[3]

The major fragmentation pathway involves the cleavage of the bond between the thiocarbonyl carbon and the nitrogen atom attached to the 5-fluoro-2-methylphenyl group, leading to the formation of the this compound radical cation or a related fragment. Another significant fragmentation is the cleavage of the other C-N bond, resulting in a protonated amine fragment.

Proposed Fragmentation for N-(5-Fluoro-2-methylphenyl)-N'-(benzyl)thiourea:

  • Parent Ion [M+H]⁺: m/z 275.1

  • Major Fragment 1 (Isothiocyanate): Cleavage yields the protonated this compound fragment at m/z 168.0.

  • Major Fragment 2 (Amine): Cleavage yields the protonated benzylamine fragment (tropylium ion) at m/z 107.1.

Table of Expected Precursor and Product Ions for MRM Analysis:

CompoundAmine UsedPrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
1 Methylamine201.1168.032.0
2 Ethylamine215.1168.046.1
3 Aniline263.1168.094.1
4 Benzylamine275.1168.0107.1

Visualizations

Synthesis_of_Thiourea reagent1 5-Fluoro-2-methylphenyl Isothiocyanate product N-(5-Fluoro-2-methylphenyl)-N'-(R)thiourea reagent1->product + reagent2 Primary/Secondary Amine (R-NH2) reagent2->product DCM, RT

Caption: Reaction scheme for the synthesis of thiourea derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis synthesis Thiourea Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification sample_prep Sample Preparation (Dilution Series) purification->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Interpretation (Fragmentation Analysis) lcms->data_analysis

Caption: Overall experimental workflow from synthesis to data analysis.

Fragmentation_Pathway cluster_frags Major Fragments parent Parent Ion [M+H]⁺ N-(5-Fluoro-2-methylphenyl)- N'-(benzyl)thiourea m/z = 275.1 frag1 Isothiocyanate Fragment [C8H6FNS+H]⁺ m/z = 168.0 parent:f0->frag1 Loss of Benzylamine frag2 Amine Fragment [C7H7NH2+H]⁺ m/z = 107.1 parent:f0->frag2 Loss of 5-Fluoro-2-methylphenyl isothiocyanate

Caption: Proposed ESI-MS/MS fragmentation of a model thiourea.

References

Application Notes and Protocols for Designing Enzyme Inhibitors with 5-Fluoro-2-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Fluoro-2-methylphenyl isothiocyanate in the design and synthesis of novel enzyme inhibitors. This document is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound in Drug Design

This compound is a versatile chemical intermediate employed in the synthesis of various heterocyclic compounds and thiourea derivatives with potential biological activities.[1] The isothiocyanate functional group (-N=C=S) is a key reactive moiety that readily undergoes addition reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity makes it a valuable building block for the construction of diverse molecular scaffolds for drug discovery.

In the context of enzyme inhibitor design, the 5-fluoro-2-methylphenyl group offers several advantageous properties:

  • Fluorine Substitution: The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorine can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site, potentially enhancing inhibitory potency.

  • Methyl Group: The methyl group provides steric bulk and can influence the conformational preferences of the inhibitor, leading to improved selectivity for the target enzyme.

  • Aromatic Ring: The phenyl ring serves as a scaffold that can be further functionalized to optimize interactions with the enzyme's binding pocket.

Derivatives synthesized from this compound, particularly thioureas, have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

General Synthesis of Thiourea-Based Enzyme Inhibitors

The most common application of this compound in enzyme inhibitor design is the synthesis of N,N'-disubstituted thiourea derivatives. The general synthetic scheme involves the reaction of the isothiocyanate with a primary or secondary amine.

Reaction Scheme:

G cluster_0 General Synthesis of N-(5-fluoro-2-methylphenyl)-N'-substituted Thioureas reagent1 5-Fluoro-2-methylphenyl isothiocyanate arrow Solvent (e.g., DMF, CH2Cl2) Room Temperature or gentle heating reagent2 Primary or Secondary Amine (R-NHR') product N-(5-fluoro-2-methylphenyl)-N'-(R,R')-thiourea plus + arrow->product

Figure 1. General reaction for the synthesis of thiourea derivatives.

This straightforward reaction allows for the introduction of a wide variety of substituents (R and R') to explore the structure-activity relationship (SAR) and optimize the inhibitory activity against a specific enzyme target.

Application Example: Inhibition of Urease

While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the closely related analogs, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, have demonstrated potent inhibitory activity against urease.[2] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

The thiourea moiety is a known pharmacophore for urease inhibition, and it is proposed that the sulfur and nitrogen atoms of the thiourea can coordinate with the nickel ions in the active site of the enzyme, leading to inhibition.

Quantitative Data for Urease Inhibitors

The following table summarizes the urease inhibitory activity of a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, demonstrating the potential of this class of compounds. Note that the core structure is slightly different from a direct derivative of this compound, but provides a strong rationale for its use in designing similar inhibitors.

Compound IDSubstituent (Aroyl Group)IC50 (µM) vs. Jack Bean Urease
4a 4-nitrophenyl0.0121 ± 0.0021
4b 2-nitrophenyl0.0311 ± 0.0011
4c 3-nitrophenyl0.0213 ± 0.0013
4d 4-chlorophenyl0.0232 ± 0.0023
4e 2-chlorophenyl0.0134 ± 0.0043
4f 2,4-dichlorophenyl0.0112 ± 0.0012
4g 4-methylphenyl0.0432 ± 0.0043
4h 4-methoxyphenyl0.0532 ± 0.9951
4i 2-hydroxyphenyl0.0019 ± 0.0011
4j Phenyl0.0211 ± 0.0011
Thiourea (Standard) -4.7455 ± 0.0545

Data extracted from Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach.[2]

Experimental Protocols

General Protocol for the Synthesis of N-(5-fluoro-2-methylphenyl)-N'-aryl Thiourea Derivatives

This protocol is a general guideline for the synthesis of thiourea derivatives from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 2-nitroaniline, etc.)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)

  • Stirring apparatus

  • Reaction vessel (round-bottom flask)

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction (as indicated by TLC), the solvent can be removed under reduced pressure.

  • The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).

  • The purified product should be dried under vacuum to yield the desired N-(5-fluoro-2-methylphenyl)-N'-aryl thiourea derivative.

  • Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_workflow Synthesis Workflow start Dissolve Amine in Solvent add_iso Add 5-Fluoro-2-methylphenyl Isothiocyanate start->add_iso react Stir at Room Temperature (2-24h) add_iso->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Solvent Removal monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify dry Dry under Vacuum purify->dry characterize Characterization (NMR, MS) dry->characterize

Figure 2. Workflow for the synthesis of thiourea derivatives.

In Vitro Urease Inhibition Assay Protocol

This protocol describes a common method for evaluating the inhibitory activity of synthesized compounds against urease.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (e.g., pH 7.0)

  • Phenol reagent (containing sodium nitroprusside)

  • Alkaline hypochlorite solution

  • Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the synthesized inhibitor compounds at various concentrations.

  • In a 96-well microplate, add a solution of jack bean urease to each well.

  • Add the inhibitor solution to the test wells and an equivalent volume of solvent (e.g., DMSO) to the control wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding the urea solution to all wells.

  • Incubate the plate at the same temperature for a defined period (e.g., 10-20 minutes).

  • Stop the reaction and develop the color by adding the phenol reagent followed by the alkaline hypochlorite solution. This will react with the ammonia produced to form a colored indophenol complex.

  • After a final incubation period for color development, measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_assay Urease Inhibition Assay Workflow prepare Prepare Reagents (Enzyme, Substrate, Inhibitors) pre_incubate Pre-incubate Enzyme with Inhibitor prepare->pre_incubate initiate Initiate Reaction with Urea pre_incubate->initiate incubate Incubate at 37°C initiate->incubate stop_develop Stop Reaction & Develop Color incubate->stop_develop measure Measure Absorbance at 630 nm stop_develop->measure calculate Calculate % Inhibition and IC50 measure->calculate

Figure 3. Workflow for the in vitro urease inhibition assay.

Signaling Pathway Considerations

While direct inhibition of a single enzyme is a primary goal, it is also crucial to consider the broader signaling pathways that may be affected by the designed inhibitors. For instance, isothiocyanates, in general, are known to modulate various cellular signaling pathways, which could contribute to their overall therapeutic effects.

G Isothiocyanate Isothiocyanate Enzyme_Inhibition Direct Enzyme Inhibition Isothiocyanate->Enzyme_Inhibition Signaling_Pathways Modulation of Signaling Pathways Isothiocyanate->Signaling_Pathways Therapeutic_Effect Therapeutic Effect (e.g., Anticancer, Anti-inflammatory) Enzyme_Inhibition->Therapeutic_Effect Signaling_Pathways->Therapeutic_Effect

Figure 4. Dual mechanism of action for isothiocyanate-based inhibitors.

Researchers should be aware that inhibitors derived from this compound may exert their effects not only through direct enzyme inhibition but also by influencing key cellular processes. Further studies, such as cell-based assays and proteomic analyses, are recommended to elucidate the full mechanism of action of novel inhibitors.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel enzyme inhibitors, particularly thiourea derivatives. The straightforward synthesis and the tunable electronic and steric properties of the resulting compounds make it an attractive scaffold for medicinal chemists. The provided protocols offer a foundation for the synthesis and evaluation of new inhibitors targeting a range of enzymes implicated in various diseases. Further exploration of derivatives of this compound is warranted to discover new and potent therapeutic agents.

References

Application Notes and Protocols for Creating Bioactive Molecules with 5-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of bioactive molecules derived from 5-Fluoro-2-methylphenyl isothiocyanate. This document includes detailed experimental protocols for the synthesis of novel thiourea derivatives, a summary of their potential biological activities, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a versatile reagent in medicinal chemistry, primarily utilized as a building block for the synthesis of various heterocyclic compounds and, most notably, thiourea derivatives.[1] The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles such as primary and secondary amines, making it an excellent starting point for creating diverse libraries of compounds. Thiourea derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The presence of the fluorine atom and the methyl group on the phenyl ring of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting bioactive molecules.

Synthesis of Bioactive Thiourea Derivatives

The primary application of this compound in creating bioactive molecules is through its reaction with various amines to form N,N'-disubstituted thiourea derivatives. This reaction is typically a straightforward nucleophilic addition and can be accomplished under mild conditions.

General Experimental Protocol for the Synthesis of 1-(5-fluoro-2-methylphenyl)-3-(substituted)thioureas

This protocol outlines a general procedure for the synthesis of thiourea derivatives from this compound and a variety of primary or secondary amines.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Reaction vessel (round-bottom flask)

  • Apparatus for monitoring the reaction (e.g., Thin Layer Chromatography (TLC))

  • Purification apparatus (e.g., column chromatography setup with silica gel, recrystallization flasks)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours to overnight, depending on the reactivity of the amine. For less reactive amines, gentle heating (reflux) may be required.

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified.

    • Recrystallization: The solid residue can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to yield the pure thiourea derivative.

    • Column Chromatography: If recrystallization is not effective, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Quantitative Data

Thiourea derivatives incorporating a fluorophenyl moiety have demonstrated a wide range of biological activities. While specific data for derivatives of this compound is not extensively available in single comprehensive studies, the following table summarizes the activities of structurally related fluorinated thiourea compounds to illustrate their potential.

Compound TypeTarget/AssayCell Line/OrganismActivity (IC₅₀/MIC)Reference
1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)thioureaα-amylase inhibition-85 ± 1.9% inhibition[2]
1-(2,4-difluorophenyl)-3-(2-iodophenyl)thioureaα-glucosidase inhibition-IC₅₀ = 47.9 µM[3]
1-Aryl-3-(pyridin-2-yl)thiourea derivativeAnticancerMCF-7 (Breast Cancer)IC₅₀ = 1.3 µM[4]
1-Aryl-3-(pyridin-2-yl)thiourea derivativeAnticancerSkBR3 (Breast Cancer)IC₅₀ = 0.7 µM[4]
N¹,N³-disubstituted-thiosemicarbazoneAnticancerHCT116 (Colon Cancer)IC₅₀ = 1.11 µM[5]
N¹,N³-disubstituted-thiosemicarbazoneAnticancerHepG2 (Liver Cancer)IC₅₀ = 1.74 µM[5]
Thiazole-thiourea derivativeAntimicrobialStaphylococcus aureusMIC = 2-32 µg/mL[6]
Thiazole-thiourea derivativeAntimicrobialCandida albicansMIC = 2-32 µg/mL[6]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition

Many thiourea derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[7] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Thiourea Thiourea Derivative (e.g., from 5-Fluoro-2-methylphenyl isothiocyanate) Thiourea->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Survival Cell Survival Akt->Survival

Caption: EGFR signaling pathway and the inhibitory action of thiourea derivatives.

Experimental Workflow for Bioactive Molecule Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive molecules starting from this compound.

Workflow start Start: 5-Fluoro-2-methylphenyl isothiocyanate synthesis Synthesis of Thiourea Derivative Library start->synthesis purification Purification and Characterization synthesis->purification screening Primary Biological Screening (e.g., anticancer, antimicrobial) purification->screening hit_id Hit Identification screening->hit_id secondary_screen Secondary Screening (Dose-response, Selectivity) hit_id->secondary_screen Active Compounds no_hits No Hits hit_id->no_hits Inactive Compounds lead_selection Lead Selection secondary_screen->lead_selection optimization Lead Optimization (SAR studies) lead_selection->optimization Promising Leads no_leads No Leads lead_selection->no_leads Non-promising Leads preclinical Preclinical Studies optimization->preclinical end Candidate Drug preclinical->end

References

Troubleshooting & Optimization

common side reactions with 5-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoro-2-methylphenyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a versatile reagent primarily used in organic synthesis as a key intermediate for creating various heterocyclic compounds. Its most common application is in the construction of thiourea derivatives through reaction with primary and secondary amines.[1] These thiourea derivatives are frequently investigated for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Q2: What are the main reactive sites of this compound?

The primary reactive site is the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack. The molecule's reactivity is influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring.

Q3: How should I store this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Q4: What are the general safety precautions when working with this compound?

Isothiocyanates are known to be lachrymatory (tear-inducing) and can be irritating to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and direct contact with the skin.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound.

Issue 1: Low or No Yield of the Desired Thiourea Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or steric hindrance from the nucleophile.

  • Poor Nucleophile: The amine used may be a weak nucleophile, or its nucleophilicity may be reduced by bulky substituents.

  • Reagent Degradation: The this compound may have degraded due to improper storage (exposure to moisture).

  • Solvent Issues: The solvent may not be appropriate for the reaction, or it may contain impurities (e.g., water) that compete with the intended reaction.

Solutions:

Solution Experimental Protocol Adjustment
Increase Reaction Time/Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Use a Stronger Base/Catalyst For less reactive amines, the addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can help to deprotonate the amine and increase its nucleophilicity.
Verify Reagent Quality Use freshly opened or properly stored this compound. If degradation is suspected, purify the reagent before use.
Ensure Anhydrous Conditions Use dry solvents and perform the reaction under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the isothiocyanate.
Issue 2: Formation of an Unexpected Symmetric Disubstituted Thiourea

Possible Cause:

If the this compound was synthesized from the corresponding primary amine (5-Fluoro-2-methylaniline) and the starting amine was not completely removed, it can react with the isothiocyanate product to form a symmetric thiourea (N,N'-bis(5-fluoro-2-methylphenyl)thiourea).

Solutions:

Solution Experimental Protocol Adjustment
Purify the Isothiocyanate Ensure the purity of the this compound before use by distillation or chromatography to remove any residual starting amine.
Monitor Starting Material Synthesis If synthesizing the isothiocyanate in-house, ensure the reaction to form it goes to completion and that the product is thoroughly purified.
Issue 3: Presence of a Byproduct with a Mass Corresponding to the Hydrolyzed Isothiocyanate

Possible Cause:

The isothiocyanate group is susceptible to hydrolysis, especially in the presence of water or acid/base catalysts, which leads to the formation of the corresponding primary amine (5-Fluoro-2-methylaniline). This amine can then react with the starting isothiocyanate to form the symmetric thiourea mentioned in Issue 2.

Solutions:

Solution Experimental Protocol Adjustment
Strict Anhydrous Conditions As mentioned previously, use thoroughly dried solvents and glassware, and maintain an inert atmosphere throughout the reaction.
Control pH The hydrolysis of isothiocyanates can be catalyzed by both acidic and basic conditions. Maintain a neutral pH if possible, unless basic conditions are required to activate the nucleophile.
Issue 4: Reaction with Solvent or Other Nucleophiles

Possible Cause:

If the reaction mixture contains other nucleophilic species besides the intended amine, side reactions can occur. For example, if an alcohol is used as a solvent, it can react with the isothiocyanate to form a thiocarbamate.

Solutions:

Solution Experimental Protocol Adjustment
Choose an Inert Solvent Use a non-nucleophilic solvent such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or acetonitrile.
Purify Reagents Ensure all reagents are free from nucleophilic impurities.

Key Experimental Protocol: Synthesis of a Thiourea Derivative

This protocol outlines a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • To a solution of the primary amine (1.0 eq.) in anhydrous DCM in a round-bottom flask, add this compound (1.05 eq.) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired thiourea derivative.

Visualizing Reaction Pathways and Workflows

Below are diagrams to illustrate key concepts related to the chemistry of this compound.

G ITC 5-Fluoro-2-methylphenyl Isothiocyanate Thiourea Desired Thiourea Product ITC->Thiourea + Amine HydrolyzedAmine 5-Fluoro-2-methylaniline ITC->HydrolyzedAmine + Water (Hydrolysis) SymmetricThiourea Symmetric Thiourea Byproduct ITC->SymmetricThiourea + Hydrolyzed Amine Thiocarbamate Thiocarbamate Byproduct ITC->Thiocarbamate + Solvent Amine Primary/Secondary Amine (R-NHR') Amine->Thiourea Water Water (H₂O) Water->HydrolyzedAmine HydrolyzedAmine->SymmetricThiourea Solvent Nucleophilic Solvent (e.g., ROH) Solvent->Thiocarbamate

Caption: Main reaction and common side reactions of this compound.

G Start Start LowYield Low or No Yield of Thiourea Product? Start->LowYield IncompleteReaction Check Reaction Time/Temp LowYield->IncompleteReaction Yes WeakNucleophile Weak Nucleophile? LowYield->WeakNucleophile No IncreaseConditions Increase Time/ Temperature IncompleteReaction->IncreaseConditions End Problem Solved IncreaseConditions->End AddBase Add Non-nucleophilic Base WeakNucleophile->AddBase Yes Degradation Reagent Degradation? WeakNucleophile->Degradation No AddBase->End UseFresh Use Fresh/Purified Reagent Degradation->UseFresh Yes SolventIssue Solvent Contamination? Degradation->SolventIssue No UseFresh->End DrySolvent Use Anhydrous Solvent SolventIssue->DrySolvent Yes SolventIssue->End No DrySolvent->End

Caption: Troubleshooting workflow for low yield in thiourea synthesis.

References

Technical Support Center: Synthesis of Thiourea Derivatives with 5-Fluoro-2-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the yield and purity of thiourea derivatives synthesized from 5-Fluoro-2-methylphenyl isothiocyanate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to address common challenges encountered during your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of thiourea derivatives from this compound?

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on the this compound. This forms a zwitterionic intermediate which subsequently undergoes a proton transfer to yield the stable thiourea product. This reaction is typically efficient and is often considered a "click-type" reaction due to its reliability and high yields under appropriate conditions.

Q2: What are the key factors that influence the reaction rate and yield?

Several factors can significantly impact the success of your synthesis:

  • Nucleophilicity of the Amine: More nucleophilic amines (e.g., aliphatic amines, electron-rich anilines) will react faster. Amines with electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and will react more slowly.

  • Steric Hindrance: Bulky substituents on either the amine or near the isothiocyanate group on the phenyl ring can slow down the reaction rate.

  • Solvent Choice: The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), ethanol, and acetone.

  • Reaction Temperature: While many reactions proceed smoothly at room temperature, heating can increase the reaction rate, especially for less reactive starting materials.

  • Reagent Purity: The purity of both the this compound and the amine is crucial. Impurities can lead to side reactions and lower yields.

Q3: How does the fluoro group at the 5-position and the methyl group at the 2-position of the isothiocyanate affect the reaction?

The electronic and steric environment of the isothiocyanate influences its reactivity:

  • 5-Fluoro Group: As an electron-withdrawing group, the fluorine atom increases the electrophilicity of the isothiocyanate carbon, which can lead to a faster reaction rate compared to a non-fluorinated analogue.

  • 2-Methyl Group: The methyl group is electron-donating and is located ortho to the isothiocyanate. This can have two opposing effects: a slight deactivation of the isothiocyanate due to its electron-donating nature and potential steric hindrance, which could slow the reaction with bulky amines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thiourea derivatives using this compound.

dot

TroubleshootingGuide start Low or No Product Yield reagent_quality Verify Reagent Quality start->reagent_quality Step 1 conditions Assess Reaction Conditions start->conditions Step 2 workup Review Workup & Purification start->workup Step 3 purity Purity of Amine & Isothiocyanate? (Use freshly purified/distilled reagents) reagent_quality->purity stoichiometry Accurate Stoichiometry? (Ensure 1:1 to 1:1.2 molar ratio of isothiocyanate to amine) reagent_quality->stoichiometry reactivity Is the reaction slow due to electronics or sterics? conditions->reactivity solvent_choice Is the solvent appropriate for reactant solubility? conditions->solvent_choice extraction_loss Check for product loss during extraction or washing steps. workup->extraction_loss purification_issue Optimize recrystallization solvent or consider column chromatography. workup->purification_issue increase_temp Increase Temperature reactivity->increase_temp increase_time Increase Reaction Time reactivity->increase_time add_catalyst Consider a Catalyst (e.g., tertiary amine base) reactivity->add_catalyst change_solvent Change Solvent solvent_choice->change_solvent

Caption: Troubleshooting workflow for low reaction yield.

Problem Potential Cause Recommended Solution
Low or No Product Yield Degradation of Isothiocyanate: this compound can be sensitive to moisture.Use freshly opened or purified isothiocyanate. Store in a cool, dark, and dry environment under an inert atmosphere.
Low Amine Nucleophilicity: The amine starting material has strong electron-withdrawing groups.Increase the reaction temperature to reflux. Increase the reaction time and monitor by TLC. The addition of a non-nucleophilic base like triethylamine can sometimes help.
Steric Hindrance: Bulky groups on the amine or the isothiocyanate are slowing the reaction.Increase the reaction temperature and prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.
Incomplete Reaction: The reaction has not gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature.
Difficulty in Product Purification Product is an Oil: Not all thiourea derivatives are crystalline solids. Impurities can also prevent crystallization.Purify using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.
Impure Precipitate: The product precipitates from the reaction mixture but is contaminated with starting materials or byproducts.Wash the precipitate with a solvent in which the impurities are soluble but the product is not. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone) is a highly effective purification method.
Side Product Formation Formation of Symmetrical Thiourea: If synthesizing an unsymmetrical thiourea from an amine and carbon disulfide in situ, the generated isothiocyanate can react with the starting amine.Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.

Experimental Protocols

Protocol 1: General Synthesis of N-(5-Fluoro-2-methylphenyl)-N'-substituted Thioureas in Solution

This protocol provides a general procedure for a standard solution-phase synthesis.

Materials:

  • This compound (1.0 mmol)

  • Substituted Amine (1.0 - 1.2 mmol)

  • Anhydrous Solvent (e.g., THF, DCM, Ethanol) (10-20 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted amine (1.0 - 1.2 mmol) in the chosen anhydrous solvent (10-20 mL).

  • To this solution, add this compound (1.0 mmol) at room temperature.

  • Stir the resulting mixture at room temperature or heat to reflux, depending on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A common eluent is a 3:1 mixture of hexane and ethyl acetate.

  • Once the starting material is consumed (typically within 1-24 hours), remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

dot

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve_amine Dissolve Amine in Anhydrous Solvent add_iso Add 5-Fluoro-2-methylphenyl Isothiocyanate dissolve_amine->add_iso stir Stir at RT or Reflux add_iso->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Purify (Recrystallization or Chromatography) concentrate->purify product Pure Thiourea Product purify->product

Caption: General experimental workflow for thiourea synthesis.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical reaction conditions and expected yields for the synthesis of thiourea derivatives from this compound and various amines. Please note that optimal conditions may vary depending on the specific amine used.

Amine Solvent Temperature (°C) Time (h) Yield (%)
AnilineEthanolReflux4>90
4-MethylanilineTHFRoom Temperature2>95
4-ChloroanilineAcetoneReflux6>85
BenzylamineDCMRoom Temperature1>95
CyclohexylamineEthanolRoom Temperature1.5>95
4-NitroanilineDMF8024~70

Note: This data is representative and actual yields may vary.

Signaling Pathways and Logical Relationships

While the synthesis of thiourea is a chemical process, its relevance to drug development often lies in the biological activity of the final compounds. Many thiourea derivatives are designed as inhibitors of specific enzymes or as modulators of signaling pathways implicated in disease. The diagram below illustrates a logical relationship in the drug discovery process where thiourea derivatives are synthesized and then screened for biological activity.

dot

DrugDiscoveryProcess start Identify Biological Target (e.g., Kinase, Receptor) design Design Thiourea Derivatives as Potential Ligands start->design synthesis Synthesize Thiourea Library using This compound design->synthesis screening Biological Screening (e.g., Enzyme Inhibition Assay) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->design optimization Lead Optimization sar->optimization Iterative Improvement candidate Drug Candidate optimization->candidate

Technical Support Center: Purification of Fluorinated Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorinated thiourea compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of fluorinated thiourea compounds.

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery After Aqueous Work-up The fluorinated thiourea compound may have some water solubility, especially if the fluorine content is low or if there are polar functional groups present.- Minimize the volume of water used for extraction and washing.- Perform a back-extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- If the compound is sufficiently non-polar, consider washing the organic layer with brine to reduce the amount of dissolved water.
Persistent Impurities After Column Chromatography - Co-elution of structurally similar impurities: Unreacted starting materials or byproducts with similar polarity can be difficult to separate.- Strong binding to silica gel: The polar thiourea group can interact strongly with silica, leading to tailing and poor separation.- Fluorinated impurities: Highly fluorinated impurities may have unique retention behaviors.- Optimize the mobile phase: Use a gradient elution to improve separation. Adding a small amount of a more polar solvent (e.g., methanol in a dichloromethane system) or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.- Change the stationary phase: Consider using alumina, which has different selectivity compared to silica gel. For highly fluorinated compounds, a fluorinated stationary phase (e.g., C18-F, PFP) can provide enhanced separation of fluorinated molecules from their non-fluorinated counterparts.[1]- Reverse-phase chromatography: If the compound is sufficiently non-polar, reverse-phase HPLC or flash chromatography can be an effective alternative.[1]
Difficulty in Recrystallization - Inappropriate solvent system: The unique solubility properties imparted by fluorine can make finding a suitable recrystallization solvent challenging.- Presence of oily impurities: Small amounts of impurities can inhibit crystal formation.- Systematic solvent screening: Test a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetonitrile, water). Solvent mixtures (e.g., ethyl acetate/hexane, ethanol/water) are often effective.- Use of a co-solvent: If the compound is poorly soluble in most solvents, dissolve it in a good solvent (e.g., dichloromethane, acetone) and then add a poor solvent (e.g., hexane, pentane) dropwise until turbidity is observed. Heat to redissolve and then allow to cool slowly.- Pre-purification: If oily impurities are present, first purify the crude product by column chromatography to obtain a solid that is more amenable to recrystallization.
Product Decomposition During Purification - Thermal instability: Some thiourea derivatives can be sensitive to heat, especially in the presence of acidic or basic impurities.- Hydrolysis: The thiourea linkage can be susceptible to hydrolysis under strong acidic or basic conditions.- Avoid excessive heat: Concentrate solutions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at 30-40°C). When drying the final product, use a vacuum oven at a moderate temperature.- Maintain neutral pH: Neutralize the reaction mixture before work-up and purification. If using acidic or basic modifiers in chromatography, they should be removed from the product fractions by washing with a mild base (e.g., saturated sodium bicarbonate solution) or acid (e.g., dilute HCl), respectively, followed by washing with water and brine.
Inconsistent Purity Results - Residual solvent: Solvents can be trapped in the crystal lattice of the purified compound.- Polymorphism: The compound may exist in different crystalline forms with different properties.- Thorough drying: Dry the purified compound under high vacuum for an extended period to remove residual solvents. The purity can be checked by 1H NMR spectroscopy.- Characterization: Use techniques such as melting point, DSC, and powder X-ray diffraction to check for polymorphism.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of fluorinated thiourea compounds?

A1: Common impurities include unreacted starting materials (fluorinated amines or isothiocyanates), and byproducts from side reactions. If the isothiocyanate is generated in situ, unreacted thiophosgene or its derivatives could also be present.

Q2: How can I effectively remove unreacted fluorinated starting materials?

A2: If the starting material has a significantly different polarity from the product, column chromatography is usually effective. For example, if you react a fluorinated amine with an isothiocyanate, the unreacted amine can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up. Unreacted isothiocyanate can sometimes be removed by reacting it with a scavenger resin.

Q3: Is it necessary to use a fluorinated column for the chromatography of my fluorinated thiourea compound?

A3: Not always. Standard silica gel or alumina can be effective, especially if the impurities are not fluorinated or have very different polarities. However, if you are trying to separate a fluorinated thiourea from other fluorinated impurities, a fluorinated stationary phase can offer superior selectivity and resolution.[1] Fluorinated phases are particularly useful for separating molecules with a high fluorine content.[1]

Q4: My fluorinated thiourea compound is an oil and won't crystallize. What should I do?

A4: First, ensure that the compound is pure by techniques like TLC or LC-MS. If impurities are present, purify it by column chromatography. If the compound is pure and still an oil, you can try dissolving it in a minimal amount of a volatile solvent (like diethyl ether or dichloromethane) and then adding a non-polar solvent (like hexane or pentane) dropwise while scratching the inside of the flask with a glass rod to induce crystallization. Cooling the solution to low temperatures (-20°C or -78°C) may also help. If all else fails, the oil may be the natural state of your compound at room temperature.

Q5: How does the degree of fluorination affect the purification strategy?

A5: The higher the fluorine content, the more "fluorous" the character of the molecule. This can lead to unusual solubility and chromatographic behavior. Highly fluorinated compounds tend to be less soluble in polar solvents and more soluble in non-polar or fluorinated solvents. For chromatography, a higher degree of fluorination often makes the use of a fluorinated stationary phase more advantageous for achieving good separation from less fluorinated or non-fluorinated impurities.[1]

Experimental Protocols

Protocol 1: General Purification of a Fluorinated Thiourea by Column Chromatography

This protocol describes a general method for the purification of a moderately polar fluorinated thiourea compound using silica gel column chromatography.

  • Preparation of the Crude Sample:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude residue in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it to dryness to obtain a dry powder of the crude product adsorbed onto silica gel. This is the "dry loading" method, which often gives better separation than loading the sample as a solution.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin eluting with the initial, less polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization of a Fluorinated Thiourea

This protocol provides a general procedure for the purification of a solid fluorinated thiourea compound by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.

    • A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

    • If the solution is colored and the pure compound is known to be colorless, you can add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • For maximum recovery, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final State Crude Product Crude Product Aqueous Work-up Aqueous Work-up Crude Product->Aqueous Work-up Column Chromatography Column Chromatography Aqueous Work-up->Column Chromatography Primary Purification TLC/LC-MS TLC/LC-MS Column Chromatography->TLC/LC-MS In-process Check NMR/MS NMR/MS Column Chromatography->NMR/MS Final Analysis Recrystallization Recrystallization Recrystallization->NMR/MS TLC/LC-MS->Recrystallization If solid & needs further purification Pure Compound Pure Compound NMR/MS->Pure Compound

Caption: A general workflow for the purification and analysis of fluorinated thiourea compounds.

References

stability of 5-Fluoro-2-methylphenyl isothiocyanate under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylphenyl isothiocyanate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings.

Troubleshooting Guide

This guide addresses specific problems that may arise during reactions involving this compound. A systematic approach to troubleshooting can help identify and resolve issues efficiently.

Issue 1: Low or No Product Yield

Low or no yield of the desired product is a common issue. Several factors, from reagent stability to reaction conditions, can contribute to this problem.

Potential CauseRecommended SolutionExpected Outcome
Degradation of this compound Use freshly opened or purified isothiocyanate. Store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Consider synthesizing the isothiocyanate in-situ if degradation is highly suspected.[1]Improved yield and a reduction in side products resulting from the decomposition of the isothiocyanate.
Presence of Water or Protic Solvents Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for the reaction. Water can hydrolyze the isothiocyanate, leading to the formation of the corresponding amine and reducing the availability of the reactant.[2]Minimized hydrolysis of the isothiocyanate, leading to a higher yield of the desired product.
Low Nucleophilicity of the Reactant If reacting with a weak nucleophile, consider using a stronger base to deprotonate the nucleophile and increase its reactivity. Alternatively, increasing the reaction temperature or using a catalyst may be necessary.Enhanced reaction rate and increased conversion to the desired product.
Steric Hindrance Increase the reaction temperature or prolong the reaction time to overcome steric barriers. Microwave irradiation can also be an effective technique for reactions that are hindered sterically.[1]Increased conversion to the desired thiourea or other adducts.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reagent may lead to the formation of byproducts.Formation of the desired product with minimal impurities.

Issue 2: Formation of Unexpected Byproducts

The appearance of unknown spots on a TLC plate or unexpected peaks in analytical data indicates the formation of byproducts.

Potential CauseRecommended SolutionExpected Outcome
Dimerization or Polymerization of the Isothiocyanate Use the isothiocyanate immediately after purification or purchase. Avoid prolonged storage, especially at elevated temperatures.Reduced formation of polymeric side products.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using nucleophilic solvents like alcohols unless they are intended reactants.The reaction proceeds cleanly without solvent-related byproducts.
Side Reactions of the Nucleophile If the nucleophile has multiple reactive sites, consider using protecting groups to ensure the desired regioselectivity.Formation of a single, desired product isomer.
Hydrolysis Product The formation of 5-fluoro-2-methylaniline is a strong indicator of isothiocyanate hydrolysis.[2] Implement the solutions for "Presence of Water or Protic Solvents" from Issue 1.Elimination of the amine byproduct.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Q2: What solvents are compatible with this compound?

A: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and toluene are generally suitable for reactions involving isothiocyanates.[1] Avoid protic solvents like water and alcohols, as they can react with the isothiocyanate group.[2]

Q3: My reaction is very slow. How can I increase the reaction rate?

A: To increase the reaction rate, you can try gently heating the reaction mixture.[1] If you are reacting the isothiocyanate with a nucleophile, adding a non-nucleophilic base can help to deprotonate the nucleophile and increase its reactivity.

Q4: I suspect my this compound has degraded. How can I check its purity?

A: The purity of this compound can be checked using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of 5-fluoro-2-methylaniline is a key indicator of hydrolysis.

Q5: What are the primary degradation pathways for aryl isothiocyanates?

A: The primary degradation pathway for aryl isothiocyanates in the presence of water is hydrolysis to the corresponding amine (in this case, 5-fluoro-2-methylaniline).[2] At elevated temperatures, they can also be prone to polymerization.

Stability Data

Table 1: Hypothetical Stability of this compound in Aqueous Solution at 37°C

pHHalf-life (t½) in hoursPrimary Degradation Product
3.0125-fluoro-2-methylaniline
5.0245-fluoro-2-methylaniline
7.0485-fluoro-2-methylaniline
9.0185-fluoro-2-methylaniline

Experimental Protocols

Protocol 1: General Procedure for Thiourea Synthesis

This protocol describes a general method for the synthesis of a thiourea derivative from this compound and a primary or secondary amine.

  • Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF, DCM, or ACN) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction: To the stirred solution, add this compound (1.0-1.1 equivalents) at room temperature. The addition can be performed dropwise if the reaction is exothermic.[1]

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated.[1]

  • Work-up: Once the reaction is complete (indicated by the disappearance of the limiting reactant on the TLC plate), concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the desired thiourea.

Protocol 2: Stability Testing in Different Buffer Systems

This protocol outlines a method to assess the stability of this compound in various aqueous buffer solutions.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.

  • Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

  • Incubation: Add a small aliquot of the isothiocyanate stock solution to each buffer to a final concentration suitable for analysis (e.g., 1 mM). Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time Points: At various time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each buffer solution.

  • Quenching and Extraction: Immediately quench any further degradation by adding a suitable agent or by rapid extraction into an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted samples using a suitable analytical method such as GC-MS or HPLC to quantify the remaining this compound and identify any degradation products. The rate of decline can then be calculated.[3]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.

Troubleshooting_Workflow start Start: Reaction Issue (e.g., Low Yield, Byproducts) check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Solvent, Temperature, Time) conditions_ok Conditions Appropriate? check_conditions->conditions_ok reagent_ok->check_conditions Yes purify_reagents Purify/Replace Reagents Verify Stoichiometry reagent_ok->purify_reagents No optimize_conditions Optimize Conditions (e.g., Anhydrous Solvent, Higher Temp) conditions_ok->optimize_conditions No analyze_byproducts Identify Byproducts (e.g., via GC-MS, NMR) conditions_ok->analyze_byproducts Yes purify_reagents->start optimize_conditions->start hydrolysis Hydrolysis Product Found? analyze_byproducts->hydrolysis use_anhydrous Implement Anhydrous Conditions hydrolysis->use_anhydrous Yes other_byproduct Address Other Byproducts (e.g., Protect Groups, Change Solvent) hydrolysis->other_byproduct No success Problem Resolved use_anhydrous->success other_byproduct->success

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: 5-Fluoro-2-methylphenyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylphenyl isothiocyanate. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound?

This compound is an electrophilic compound, with the isothiocyanate carbon atom being susceptible to nucleophilic attack. It readily reacts with primary and secondary amines to form substituted thiourea derivatives. The reactivity can be influenced by the nucleophilicity of the amine and the reaction conditions employed.

Q2: What are the recommended storage conditions for this compound?

To ensure its stability and purity, this compound should be stored in a cool, dry place, away from moisture and direct sunlight. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q3: How does temperature generally affect the rate of reaction with this compound?

As with most chemical reactions, increasing the temperature generally increases the rate of reaction between this compound and a nucleophile. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions.

Q4: Are there any known incompatibilities for this reagent?

This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and nucleophiles such as water, alcohols, and amines (other than the intended reactant). Contact with these substances can lead to vigorous reactions or decomposition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Reaction The amine reactant may have low nucleophilicity (e.g., anilines with electron-withdrawing groups).Increase the reaction temperature to provide more energy for the reaction to proceed. Consider using a more polar aprotic solvent to better solvate the reactants.
The reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.
Formation of Side Products The reaction temperature is too high, leading to decomposition or side reactions.Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider extending the reaction time.
Presence of moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Product is an Oil or Fails to Crystallize The thiourea derivative may be an oil at room temperature, or impurities are inhibiting crystallization.Purify the product using column chromatography. If the product is viscous, trituration with a non-polar solvent (e.g., hexane) may induce crystallization.

Data Presentation

The following table provides an illustrative summary of the expected effect of temperature on the synthesis of a thiourea derivative from this compound and a primary amine. Please note that these are representative values and the optimal temperature will vary depending on the specific reactants and conditions.

Temperature (°C)Reaction Time (hours)Expected Yield (%)Purity (%)Observations
25 (Room Temp.)24~75>95Slow reaction rate, may not go to completion with less reactive amines.
508~90>95Increased reaction rate with good purity.
802~95~90Faster reaction, but potential for minor side product formation.
1001~85<85Rapid reaction, but significant increase in impurities due to potential decomposition.

Experimental Protocols

General Protocol for the Synthesis of N-(5-fluoro-2-methylphenyl)-N'-(aryl/alkyl)thiourea

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous THF, add this compound (1.0 eq) at room temperature under an inert atmosphere.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the reaction is slow, gently heat the mixture to 40-50°C and continue to monitor.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Visualizations

Reaction Workflow

G General Workflow for Thiourea Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in Anhydrous Solvent B Add 5-Fluoro-2-methylphenyl Isothiocyanate A->B Step 1 C Stir at Controlled Temperature B->C Step 2 D Monitor by TLC/LC-MS C->D Step 3 E Solvent Evaporation D->E Step 4 F Purification (Recrystallization or Chromatography) E->F Step 5 G Characterization F->G Step 6 G Reaction Mechanism of Thiourea Formation Amine R-NH2 Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Isothiocyanate Ar-N=C=S (Ar = 5-Fluoro-2-methylphenyl) Isothiocyanate->Intermediate Thiourea Ar-NH-C(=S)-NH-R (Thiourea Product) Intermediate->Thiourea Proton Transfer

optimizing reaction time for 5-Fluoro-2-methylphenyl isothiocyanate with anilines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Reaction Time for 5-Fluoro-2-methylphenyl Isothiocyanate with Anilines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of thiourea derivatives from this compound and various anilines.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and an aniline?

The synthesis is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final neutral thiourea product. Due to its efficiency and simplicity, this reaction is often considered a "click-type" reaction.[1]

Q2: What are the typical reaction conditions (solvents, temperature) for this synthesis?

The reaction is versatile and can be carried out under various conditions. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethanol.[1] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific aniline being used. Many reactions proceed smoothly at room temperature over a few hours.[1] Solvent-free methods, such as manual grinding or automated ball milling, have also been shown to be highly effective, often resulting in quantitative yields in a shorter time frame.[2]

Q3: How do the electronic properties of the substituents on the aniline affect the reaction rate?

The electronic properties of the substituents on the aniline have a significant impact on the reaction rate:

  • Electron-Donating Groups (EDGs) on the aniline increase its nucleophilicity, leading to a faster reaction.

  • Electron-Withdrawing Groups (EWGs) on the aniline decrease its nucleophilicity, resulting in a slower reaction.[1]

Therefore, a reaction with an aniline bearing an EDG will typically require shorter reaction times and/or milder conditions compared to one with an EWG.

Troubleshooting Guides

Problem 1: Low or No Product Yield

A low or non-existent yield is a common issue that can arise from several factors.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Assess Reaction Conditions CheckReagents->CheckConditions CheckWorkup 3. Review Workup & Purification CheckConditions->CheckWorkup Solution Improved Yield CheckWorkup->Solution

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Recommended Solution Expected Outcome
Low Nucleophilicity of Aniline For anilines with strong electron-withdrawing groups (e.g., nitroanilines), increase the reaction temperature or prolong the reaction time.[3] The use of microwave irradiation can also be effective in overcoming the low reactivity.[3]Increased conversion to the desired thiourea product.
Degradation of this compound Use freshly prepared or purified isothiocyanate. Isothiocyanates should be stored in a cool, dark, and dry environment to prevent degradation.Improved yield and reduction of side products resulting from isothiocyanate decomposition.[3]
Steric Hindrance If using a sterically hindered aniline, increasing the reaction temperature or extending the reaction time may be necessary.[3]Enhanced reaction rate and higher yield.
Inappropriate Solvent The choice of solvent can influence the reaction rate. For slower reactions, switching to a more polar aprotic solvent like THF may be beneficial.[4]An optimized reaction rate and improved yield.
Problem 2: Oily Product That Fails to Crystallize

The formation of an oil instead of a crystalline solid is a frequent challenge in product isolation.

Potential Cause Recommended Solution
Presence of Impurities Impurities can depress the melting point of the product, causing it to be an oil at room temperature. The most reliable method for purifying an oily product is column chromatography on silica gel.[1]
Inappropriate Crystallization Solvent If the product "oils out" during recrystallization, the solvent system is likely not suitable. Try trituration by stirring the oil vigorously with a poor solvent (e.g., hexane) to induce crystallization. Alternatively, a two-solvent system can be employed: dissolve the oil in a good solvent (e.g., ethanol or ethyl acetate) and then slowly add a poor solvent (e.g., water or hexane) until turbidity persists.
Problem 3: Formation of Side Products

The presence of unexpected spots on a TLC plate indicates the formation of side products.

Potential Side Reaction Minimization Strategy
Formation of Symmetrical Thiourea If starting from an amine and carbon disulfide to generate the isothiocyanate in situ, the intermediate isothiocyanate can react with the starting amine to form a symmetrical thiourea. To synthesize an unsymmetrical thiourea, a two-step, one-pot approach is recommended, where the second amine is added only after the complete formation of the isothiocyanate.
Hydrolysis of Isothiocyanate Traces of water in the reaction solvent can lead to the hydrolysis of the isothiocyanate. Ensure the use of anhydrous solvents and dry glassware.

Data Presentation

Table 1: Representative Reaction Conditions and Yields

Aniline SubstituentSubstituent PositionElectronic EffectExpected Reaction Time (at RT)Expected Yield (%)
-OCH₃paraElectron-Donating1 - 3 hours> 90%
-CH₃paraElectron-Donating2 - 4 hours> 90%
-H-Neutral4 - 6 hours~85-95%
-ClparaElectron-Withdrawing8 - 12 hours~80-90%
-NO₂paraStrongly Electron-Withdrawing24 - 48 hours (may require heating)~60-80%

Note: These are estimated values to illustrate the trend. Actual results may vary.

Experimental Protocols

General Experimental Protocol for the Synthesis of N-(5-Fluoro-2-methylphenyl)-N'-(aryl)thioureas

This protocol provides a general procedure that can be adapted for reactions with various anilines.

Reaction Setup Workflow

ReactionSetup cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification DissolveAniline Dissolve aniline (1.0 eq) in anhydrous THF AddITC Add 5-Fluoro-2-methylphenyl isothiocyanate (1.0 eq) DissolveAniline->AddITC Stir Stir at room temperature AddITC->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Reaction Complete Purify Purify by recrystallization or column chromatography Concentrate->Purify

Caption: Experimental workflow for thiourea synthesis.

Materials:

  • Substituted aniline (1.0 mmol)

  • This compound (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous THF (10 mL).

  • To this solution, add this compound (1.0 equivalent) at room temperature.

  • Stir the resulting mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., with a 3:1 hexane/ethyl acetate eluent).

  • Once the reaction is complete (indicated by the disappearance of the limiting starting material on the TLC plate), remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]

Note on Purification: If the crude product is an oil, refer to the troubleshooting guide above for purification strategies.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the electronic nature of the aniline substituent and the expected reaction rate.

AnilineReactivity Aniline Aniline Substituent EDG Electron-Donating Group (e.g., -OCH3, -CH3) Aniline->EDG EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) Aniline->EWG Nucleophilicity Aniline Nucleophilicity EDG->Nucleophilicity Increases EWG->Nucleophilicity Decreases ReactionRate Reaction Rate Nucleophilicity->ReactionRate Directly Proportional

Caption: Influence of aniline substituents on reaction rate.

References

avoiding byproduct formation in reactions of 5-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation in reactions involving 5-Fluoro-2-methylphenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

The primary reaction of this compound is its use as an intermediate in organic synthesis.[1] It readily reacts with primary or secondary amines in a nucleophilic addition reaction to form the corresponding N,N'-disubstituted thiourea derivative. This reaction is valued for its efficiency and is often considered a "click-type" reaction due to its high yield and simplicity.[2]

Q2: What are the common byproducts in the reaction of this compound with an amine?

While the formation of thiourea is generally efficient, several byproducts can occur:

  • Urea derivatives: These can form if there is moisture in the reaction, leading to the hydrolysis of the isothiocyanate to an amine, which can then react with another isothiocyanate molecule.

  • Symmetrical thioureas: If the amine starting material is a result of the hydrolysis of the isothiocyanate, it can react with the starting isothiocyanate to form a symmetrical thiourea.

  • Degradation products: Depending on the reaction conditions (e.g., high temperature, presence of strong acids or bases), the starting materials or the thiourea product may degrade.

Q3: How do the electronic properties of the amine reactant affect the reaction?

The nucleophilicity of the amine is a critical factor.[2]

  • Electron-donating groups (EDGs) on the amine increase its nucleophilicity, leading to a faster reaction rate.

  • Electron-withdrawing groups (EWGs) on the amine decrease its nucleophilicity, resulting in a slower reaction.[2] A combination of a weakly nucleophilic amine and a less electrophilic isothiocyanate can significantly extend the reaction time.[2]

Q4: What is the influence of the solvent on this reaction?

Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethanol.[2] The choice of solvent can influence the reaction rate and solubility of reactants and products. Anhydrous (dry) solvents are crucial to prevent the hydrolysis of the isothiocyanate. For instance, using anhydrous THF is a common practice.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thioureas from this compound.

Issue 1: Low Yield of the Desired Thiourea Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]- Gently heat the reaction mixture if both reactants are stable at elevated temperatures.
Hydrolysis of Isothiocyanate - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents. Consider using a fresh bottle of a dry solvent.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Nucleophilicity of the Amine - Consider using a more nucleophilic amine if the experimental design allows.- A catalyst, such as a non-nucleophilic base, may be used in some cases, but care must be taken to avoid side reactions.
Product Loss During Workup - Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent the product from becoming soluble in the aqueous layer.- If recrystallizing, use a minimal amount of a suitable solvent to avoid product loss.[2]
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Cause Troubleshooting Step
Formation of Urea Byproduct - As mentioned above, rigorously exclude water from the reaction.
Unreacted Starting Materials - Ensure a 1:1 stoichiometric ratio of the amine and isothiocyanate.[2]- Drive the reaction to completion by extending the reaction time or gentle heating.
Degradation of Product or Reactants - Avoid excessive heating or prolonged reaction times if the compounds are known to be unstable.- Purify the crude product using flash column chromatography or recrystallization.[2]
Issue 3: Difficulty in Product Isolation or Purification
Possible Cause Troubleshooting Step
Product is an Oil or Low-Melting Solid - If direct crystallization is unsuccessful, purify the product using silica gel column chromatography.[2]- Trituration (stirring the oil with a poor solvent like hexane) can sometimes induce crystallization.[2]
Co-precipitation of Impurities - If recrystallization is yielding an impure product, try a different solvent or a solvent mixture.- Column chromatography is generally the most effective method for separating closely related impurities.[2]

Experimental Protocols

General Protocol for the Synthesis of N-(5-Fluoro-2-methylphenyl)-N'-aryl/alkyl Thiourea

This protocol is a standard procedure for the solution-phase synthesis of a disubstituted thiourea.[2]

Materials:

  • This compound (1.0 mmol)

  • Substituted amine (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the substituted amine (1.0 mmol) in anhydrous THF (10 mL).

  • To this solution, add this compound (1.0 mmol) at room temperature.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.[2]

  • Once the starting materials are consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure by TLC, no further purification is necessary. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[2]

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification start Start: Dry Glassware reactants Reactants: - this compound - Amine - Anhydrous Solvent start->reactants dissolve Dissolve Amine in Anhydrous Solvent reactants->dissolve add_iso Add Isothiocyanate dissolve->add_iso stir Stir at Room Temperature add_iso->stir tlc Monitor by TLC stir->tlc evaporate Evaporate Solvent tlc->evaporate check_purity Pure? evaporate->check_purity end End: Pure Thiourea check_purity->end Yes purify Purify: - Recrystallization - Column Chromatography check_purity->purify No purify->end

Caption: Experimental workflow for thiourea synthesis.

Troubleshooting_Byproducts cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Byproduct Formation Detected cause1 Moisture Present (Hydrolysis) problem->cause1 cause2 Incorrect Stoichiometry problem->cause2 cause3 Reaction Temperature Too High problem->cause3 solution1 Use Anhydrous Solvents & Inert Atmosphere cause1->solution1 solution4 Purify via Chromatography or Recrystallization cause1->solution4 solution2 Verify Reactant Molar Ratios cause2->solution2 cause2->solution4 solution3 Run Reaction at Room Temperature cause3->solution3 cause3->solution4

Caption: Troubleshooting logic for byproduct formation.

References

troubleshooting low reactivity of amines with 5-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 5-Fluoro-2-methylphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and resolving common experimental issues when working with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the expected reactivity patterns of this compound with amines?

A1: The reactivity of this compound is influenced by two key structural features:

  • Fluorine Substituent: The fluorine atom at the 5-position is an electron-withdrawing group. This effect increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack by an amine. This generally leads to a faster reaction rate compared to unsubstituted phenyl isothiocyanate.

  • Ortho-Methyl Group: The methyl group at the 2-position introduces steric hindrance. This bulkiness can impede the approach of the amine nucleophile to the isothiocyanate group, potentially slowing down the reaction, especially with sterically demanding amines.

The overall reactivity will be a balance of these two opposing effects. For small, unhindered primary amines, the activating effect of the fluorine may dominate. For bulkier amines, steric hindrance from the methyl group may be the primary determinant of the reaction rate.

Q2: My reaction is proceeding slowly or not at all. What are the likely causes?

A2: Low reactivity is a common issue and can be attributed to several factors:

  • Steric Hindrance: This is a primary concern with this compound due to the ortho-methyl group. The amine you are using may also be sterically hindered.

  • Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant resonance delocalization will be less nucleophilic and react more slowly.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.

  • Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier, especially in cases of steric hindrance.

  • Reagent Purity: Impurities in either the isothiocyanate or the amine can interfere with the reaction.

Q3: What are some common side reactions to be aware of?

A3: While the formation of the desired thiourea is generally a clean reaction, side products can form under certain conditions:

  • Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol in the presence of a base), it may compete with the amine in reacting with the isothiocyanate.

  • Formation of Symmetric Thiourea: If the amine starting material is a primary amine and the reaction conditions are not optimized, it is possible for the initially formed thiourea to react further, though this is less common.

  • Degradation of Isothiocyanate: Isothiocyanates can be sensitive to moisture and strong bases over prolonged periods.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing low yields or no reaction, consider the following troubleshooting steps in a logical progression.

Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Reaction step1 Increase Reaction Temperature start->step1 step2 Change Solvent step1->step2 If no improvement end_success Successful Reaction step1->end_success If successful step3 Add a Catalyst step2->step3 If no improvement step2->end_success If successful step4 Increase Reactant Concentration step3->step4 If no improvement step3->end_success If successful step4->end_success If successful end_fail Consider Alternative Synthesis step4->end_fail If no improvement logical_relationship start Low Reactivity Observed q1 Is the amine sterically hindered? start->q1 q2 Is the amine weakly nucleophilic? q1->q2 No action1 Increase Temperature Use Microwave q1->action1 Yes action2 Add Base Catalyst q2->action2 Yes action3 Increase Reaction Time Increase Concentration q2->action3 No

Technical Support Center: 5-Fluoro-2-methylphenyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting advice, and frequently asked questions for reactions involving 5-Fluoro-2-methylphenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing aryl isothiocyanates, including this compound, is the reaction of the corresponding primary amine (5-Fluoro-2-methylaniline) with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. This salt is then decomposed using a desulfurizing agent to yield the final isothiocyanate product.[1][2][3]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[4] A common mobile phase for aryl isothiocyanates is a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v).[4] Spots can be visualized under UV light. It is important to note that isothiocyanates can be volatile, which may lead to the fading of spots on the TLC plate over time.[4]

Q3: What are the primary safety concerns when working with this compound?

A3: this compound and related compounds are typically harmful if swallowed, in contact with skin, or inhaled. They can cause skin and serious eye irritation, as well as respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

Q4: How stable is this compound, especially during aqueous work-up?

A4: Isothiocyanates can be unstable in aqueous media, particularly under neutral or basic conditions, and are susceptible to hydrolysis.[6] The electrophilic carbon atom of the isothiocyanate group can be attacked by nucleophiles like water, leading to the formation of corresponding amines or thiourea derivatives. It is advisable to perform aqueous work-ups at low temperatures and to minimize the duration of contact with the aqueous phase.[6][7]

Experimental Protocols & Data

Protocol 1: General Work-up Procedure for this compound Synthesis

This protocol outlines a standard aqueous work-up for a reaction mixture where this compound has been synthesized from 5-Fluoro-2-methylaniline and carbon disulfide, followed by desulfurization.

Methodology:

  • Quenching: Upon reaction completion (as determined by TLC), cool the reaction mixture to 0-5 °C in an ice bath.

  • Basification (Optional but recommended): Slowly add a basic solution (e.g., 6N NaOH) to the stirred mixture to neutralize any acidic byproducts and to deprotonate any unreacted primary amine, which can aid in its removal during extraction. Monitor the pH to ensure it is above 11.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with:

    • 1N HCl to remove any remaining amine.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.[8]

Quantitative Data

The choice of desulfurizing agent and reaction conditions can significantly impact the yield of aryl isothiocyanates. The following table summarizes typical yields for various substituted aryl isothiocyanates prepared via a one-pot synthesis, which can serve as a benchmark for optimizing the synthesis of this compound.

Starting AmineProduct IsothiocyanateDesulfurizing AgentYield (%)
4-Methylaniline1-Isothiocyanato-4-methylbenzeneSodium Persulfate95%
4-Methoxyaniline1-Isothiocyanato-4-methoxybenzeneSodium Persulfate96%
2,4,6-Trimethylaniline2-Isothiocyanato-1,3,5-trimethylbenzeneSodium Persulfate99%
4-Fluoroaniline1-Fluoro-4-isothiocyanatobenzeneCyanuric Chloride94%
4-Chloroaniline1-Chloro-4-isothiocyanatobenzeneCyanuric Chloride92%

Data adapted from multiple sources providing yields for one-pot synthesis of various aryl isothiocyanates.

Troubleshooting Guide

// Nodes start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; incomplete_reaction [label="Incomplete Reaction\n(Starting material remains on TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; low_yield [label="Low or No Product Yield", fillcolor="#F1F3F4", fontcolor="#202124"]; impure_product [label="Impure Product After Work-up", fillcolor="#F1F3F4", fontcolor="#202124"];

sol_incomplete_1 [label="Extend reaction time or\nincrease temperature.", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_incomplete_2 [label="Check activity of desulfurizing agent.", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

sol_low_yield_1 [label="Product lost during aqueous work-up\n(Hydrolysis).", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_low_yield_2 [label="Inefficient desulfurization.", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_low_yield_3 [label="Product is volatile; loss during\nsolvent removal.", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

sol_impure_1 [label="Presence of thiourea byproduct.", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_impure_2 [label="Unreacted starting amine.", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_impure_3 [label="Residual desulfurizing agent/byproducts.", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> incomplete_reaction; start -> low_yield; start -> impure_product;

incomplete_reaction -> sol_incomplete_1 [label="Possible Solution"]; incomplete_reaction -> sol_incomplete_2 [label="Possible Solution"];

low_yield -> sol_low_yield_1 [label="Possible Cause"]; low_yield -> sol_low_yield_2 [label="Possible Cause"]; low_yield -> sol_low_yield_3 [label="Possible Cause"];

impure_product -> sol_impure_1 [label="Likely Contaminant"]; impure_product -> sol_impure_2 [label="Likely Contaminant"]; impure_product -> sol_impure_3 [label="Likely Contaminant"]; } dot Caption: Troubleshooting Decision Tree for Isothiocyanate Reactions.

IssuePotential CauseRecommended Action
Incomplete Reaction Insufficient reaction time or temperature.Extend the reaction time or cautiously increase the reaction temperature while monitoring for byproduct formation.
Inactive desulfurizing agent.Use a fresh batch of the desulfurizing agent. Some agents are moisture-sensitive.
Low or No Product Yield Product Hydrolysis: The isothiocyanate degraded during the aqueous work-up.Minimize contact time with water. Use cold water/brine for washes and perform extractions quickly. Ensure the organic layer is thoroughly dried before solvent removal.
Inefficient Desulfurization: The intermediate dithiocarbamate salt did not fully convert to the isothiocyanate.Consider a different desulfurizing agent. For electron-deficient anilines, a more reactive agent might be necessary.[1]
Product Volatility: The product was lost during solvent removal under high vacuum or at elevated temperatures.Use lower temperatures during rotary evaporation and avoid applying a very high vacuum.
Impure Product Thiourea Byproduct: Formed from the reaction of the isothiocyanate with any remaining primary amine, especially if the reaction mixture is heated for an extended period.Ensure complete conversion of the starting amine. Purify via column chromatography; thioureas are typically more polar than isothiocyanates.
Unreacted Amine: The initial reaction to form the dithiocarbamate was incomplete.Include an acid wash (e.g., 1N HCl) during the work-up to remove the basic amine.
Reagent Byproducts: Residual desulfurizing agent or its byproducts co-elute with the product.Select a desulfurizing agent that produces easily removable byproducts (e.g., those with volatile byproducts).[2] Optimize chromatography conditions (solvent gradient, different stationary phase) for better separation.

Visualized Workflows

General Synthesis and Work-up Workflow

The following diagram illustrates the typical experimental sequence for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 5-Fluoro-2-methylaniline + CS₂ + Base dithiocarbamate Formation of Dithiocarbamate Salt start->dithiocarbamate desulfurization Addition of Desulfurizing Agent dithiocarbamate->desulfurization isothiocyanate Formation of 5-Fluoro-2-methylphenyl Isothiocyanate desulfurization->isothiocyanate quench Quench Reaction (e.g., cool to 0°C) isothiocyanate->quench extract Aqueous Work-up (Extraction & Washes) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification (Column Chromatography or Distillation) concentrate->purify product Pure Product purify->product

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Fluoro-2-methylphenyl isothiocyanate and Phenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Fluoro-2-methylphenyl isothiocyanate and the parent compound, phenyl isothiocyanate. The analysis is grounded in fundamental principles of organic chemistry, and this guide furnishes supporting experimental protocols for researchers seeking to validate these principles in their own work.

The isothiocyanate functional group (-N=C=S) is a potent electrophile, readily undergoing addition reactions with nucleophiles. This reactivity is central to its utility in bioconjugation, peptide sequencing (Edman degradation), and the synthesis of various heterocyclic compounds and thiourea derivatives with potential pharmacological activity.[1] The electrophilicity of the central carbon atom, and thus the reactivity of the isothiocyanate, is modulated by the electronic nature of its substituents.

Executive Summary

This compound is predicted to exhibit a higher reactivity towards nucleophiles compared to phenyl isothiocyanate. This increased reactivity is attributed to the net electron-withdrawing effect of the fluorine and methyl substituents on the phenyl ring, which enhances the electrophilicity of the isothiocyanate carbon. The ortho-methyl group may introduce minor steric hindrance, but the strong inductive effect of the meta-fluoro substituent is expected to be the dominant factor.

Comparative Reactivity Analysis

The reactivity of the isothiocyanate group is governed by the electrophilicity of its central carbon atom. Nucleophilic attack on this carbon is the key step in its characteristic addition reactions. The substituents on the phenyl ring influence this electrophilicity through a combination of inductive and resonance effects.

  • Phenyl isothiocyanate: This molecule serves as our baseline. The phenyl ring itself is weakly electron-withdrawing.

  • This compound: This derivative has two substituents on the phenyl ring:

    • A fluorine atom at the 5-position (meta to the isothiocyanate): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). From the meta position, its resonance effect is negligible. This strong inductive withdrawal of electron density from the ring makes the isothiocyanate carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

    • A methyl group at the 2-position (ortho to the isothiocyanate): A methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This effect would tend to decrease the electrophilicity of the isothiocyanate carbon. However, the electron-withdrawing effect of the fluorine is generally stronger than the electron-donating effect of the methyl group. The ortho position of the methyl group might also introduce some steric hindrance to the approaching nucleophile, which could slightly decrease the reaction rate.

Overall Prediction: The strong electron-withdrawing inductive effect of the fluorine atom at the meta position is expected to outweigh the electron-donating effect of the ortho-methyl group. Consequently, this compound is predicted to be more reactive than phenyl isothiocyanate.

Quantitative Data Summary

ParameterPhenyl isothiocyanateThis compoundRationale
Predicted Relative Reactivity BaselineHigherThe net electron-withdrawing effect of the fluoro and methyl substituents increases the electrophilicity of the isothiocyanate carbon.
Molecular Weight ( g/mol ) 135.19167.21
Key Substituent Effects None-I (strong) from Fluorine+I from MethylThe inductive effect of fluorine is the dominant factor influencing reactivity.
Experimental Rate Constant (k) krefkexp > krefTo be determined experimentally.

Experimental Protocols

To empirically determine and compare the reactivity of these two isothiocyanates, a pseudo-first-order kinetic study monitoring the reaction with a primary amine via UV-Vis spectroscopy is recommended.

Objective: To determine the second-order rate constants for the reaction of phenyl isothiocyanate and this compound with a model primary amine (e.g., n-butylamine) in a suitable solvent (e.g., acetonitrile).

Principle: The reaction between an isothiocyanate and a primary amine forms a thiourea derivative. The progress of the reaction can be monitored by observing the change in absorbance at a wavelength where the reactant and product have different extinction coefficients. By using a large excess of the amine, the reaction follows pseudo-first-order kinetics with respect to the isothiocyanate.

Materials:

  • Phenyl isothiocyanate

  • This compound

  • n-Butylamine

  • Acetonitrile (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of phenyl isothiocyanate in acetonitrile.

    • Prepare a 10 mM stock solution of this compound in acetonitrile.

    • Prepare a 1 M stock solution of n-butylamine in acetonitrile.

  • Kinetic Measurement:

    • Set the spectrophotometer to a fixed wavelength where the change in absorbance upon reaction is maximal (this should be determined by scanning the UV-Vis spectra of the reactants and the expected product).

    • Equilibrate the solvent and reactant solutions to a constant temperature (e.g., 25 °C).

    • In a 1 cm quartz cuvette, place 2.95 mL of acetonitrile.

    • Add 50 µL of the 1 M n-butylamine stock solution to the cuvette and mix. This will give a final amine concentration of approximately 16.7 mM.

    • Initiate the reaction by adding 10 µL of the 10 mM isothiocyanate stock solution to the cuvette, mix quickly, and immediately start recording the absorbance as a function of time. The final isothiocyanate concentration will be approximately 0.033 mM.

    • Record the absorbance until the reaction is complete (i.e., the absorbance value becomes constant).

    • Repeat the experiment for the other isothiocyanate.

    • Perform each kinetic run in triplicate.

Data Analysis:

  • The observed pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance versus time data to a single exponential equation: A(t) = A∞ + (A0 - A∞)e-kobst where A(t) is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.

  • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the amine: k = kobs / [Amine]

Visualizations

G Reaction of Phenyl Isothiocyanates with a Primary Amine cluster_reactants Reactants cluster_product Product r1 Phenyl Isothiocyanate (or substituted derivative) p1 N,N'-Disubstituted Thiourea r1->p1 + R'-NH2 r2 Primary Amine (R'-NH2) r2->p1

Caption: General reaction scheme for the formation of a thiourea.

G Factors Influencing Isothiocyanate Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects center Isothiocyanate Reactivity ewg Electron-Withdrawing Groups (e.g., -F, -NO2) ewg->center Increases edg Electron-Donating Groups (e.g., -CH3, -OCH3) edg->center Decreases steric Steric Hindrance (e.g., ortho-substituents) steric->center Decreases

Caption: Key factors that modulate the reactivity of isothiocyanates.

G Experimental Workflow for Kinetic Analysis start Prepare Stock Solutions (Isothiocyanates, Amine) step1 Equilibrate Reactants and Spectrophotometer start->step1 step2 Mix Reactants in Cuvette (Amine in excess) step1->step2 step3 Initiate Reaction with Isothiocyanate step2->step3 step4 Monitor Absorbance vs. Time step3->step4 step5 Data Analysis: Fit to Exponential Decay step4->step5 end Calculate kobs and k step5->end

Caption: Workflow for the kinetic analysis of isothiocyanate reactivity.

References

The Impact of Fluorine Substitution on the Reactivity of Phenyl Isothiocyanates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into phenyl isothiocyanates (PITCs) offers a powerful tool to modulate their reactivity and biological activity. This guide provides a comprehensive comparison of the influence of fluorine substitution on the reactivity of the isothiocyanate group towards nucleophiles, supported by experimental data and theoretical principles. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutics and chemical probes.

Executive Summary

Fluorine's high electronegativity is the primary driver of its influence on the reactivity of phenyl isothiocyanates. By withdrawing electron density from the aromatic ring, fluorine substitution increases the electrophilicity of the central carbon atom in the isothiocyanate moiety (-N=C=S). This enhanced electrophilicity generally leads to an increased rate of reaction with nucleophiles, such as the amino groups of proteins or thiol-containing molecules like glutathione. The position and number of fluorine substituents on the phenyl ring allow for fine-tuning of this reactivity, providing a strategic advantage in drug design and chemical biology.

Comparative Reactivity Analysis

The Hammett equation, log(k/k₀) = σρ, provides a framework for understanding the electronic effects of substituents on reaction rates. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which is positive for electron-withdrawing groups like fluorine), and ρ is the reaction constant. For nucleophilic attack on the isothiocyanate group, the reaction is facilitated by electron withdrawal from the phenyl ring, resulting in a positive ρ value.

Theoretical studies on the nucleophilic substitution reaction of substituted phenyl carbonyl isothiocyanates with pyridines have shown positive Hammett ρ values for the substituents on the phenyl ring (ρY), ranging from 0.41 to 3.48 in the gas phase and from 1.83 to -10.70 in a solvent model, indicating that electron-withdrawing groups generally accelerate the reaction.[1][2]

Based on these principles, the expected order of reactivity for fluorinated phenyl isothiocyanates towards a given nucleophile is as follows:

Unsubstituted PITC < Monofluoro-PITC < Difluoro-PITC < Trifluoro-PITC

Furthermore, the position of the fluorine atom influences its electron-withdrawing effect. The effect is generally strongest from the para and ortho positions due to combined inductive and resonance effects.

Experimental Data and Observations

While a direct comparison of a full series of fluorinated PITCs is scarce, data from related compounds and broader studies on substituted aryl isothiocyanates support the predicted reactivity trends. For instance, studies on the synthesis of isothiocyanates have shown that electron-deficient aryl amines (precursors to electron-deficient aryl isothiocyanates) require different reaction conditions than electron-rich ones, highlighting the influence of substituents on reactivity.[3]

A study on the solvolysis of 4-fluorophenyl chlorothionoformate, a related electrophile, demonstrated that the fluorophenyl group participates in both bimolecular addition-elimination and unimolecular ionization pathways, with the dominant mechanism depending on the solvent's nucleophilicity and ionizing power.[4] This underscores the nuanced role of the fluorinated ring in substitution reactions.

Experimental Protocols

To quantitatively assess the reactivity of different fluorine-substituted phenyl isothiocyanates, the following experimental protocols can be employed.

Kinetic Analysis by UV-Vis Spectrophotometry

This method is suitable for monitoring the reaction of a phenyl isothiocyanate with a nucleophile that results in a change in the UV-Vis spectrum. The formation of the thiourea adduct can be followed over time.

Materials:

  • Fluorine-substituted phenyl isothiocyanate of interest

  • Nucleophile (e.g., n-butylamine, piperidine, or a thiol like N-acetylcysteine)

  • Anhydrous solvent (e.g., acetonitrile, dioxane)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare stock solutions of the phenyl isothiocyanate and the nucleophile in the chosen solvent.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C).

  • In a quartz cuvette, mix the solutions to achieve the desired final concentrations. Typically, pseudo-first-order conditions are used, with the nucleophile in large excess (e.g., 10-fold or greater) over the isothiocyanate.

  • Immediately place the cuvette in the spectrophotometer and start monitoring the absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential decay equation.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile in excess (k₂ = k_obs / [Nucleophile]).

Competitive Reactivity Study by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct comparison of the reactivity of two different phenyl isothiocyanates towards a single nucleophile.

Materials:

  • Two different fluorine-substituted phenyl isothiocyanates

  • Nucleophile

  • Anhydrous solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare a stock solution containing equimolar concentrations of the two phenyl isothiocyanates in the reaction solvent.

  • Prepare a stock solution of the nucleophile.

  • Initiate the reaction by adding a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents relative to the total isothiocyanate concentration) to the isothiocyanate mixture.

  • Allow the reaction to proceed for a defined period, or until the limiting nucleophile is consumed.

  • Quench the reaction if necessary (e.g., by adding a large excess of a different, highly reactive nucleophile).

  • Analyze the reaction mixture by HPLC to separate and quantify the two thiourea products.

  • The ratio of the product peak areas will reflect the relative reactivity of the two phenyl isothiocyanates.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

Reaction_Mechanism PITC Fluorophenyl Isothiocyanate (Ar-N=C=S) Intermediate Tetrahedral Intermediate PITC->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Thiourea Adduct Intermediate->Product Proton Transfer

Caption: General mechanism of nucleophilic attack on a phenyl isothiocyanate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Stock_PITC Prepare PITC Stock Solution Mixing Mix Reactants in Cuvette Stock_PITC->Mixing Stock_Nu Prepare Nucleophile Stock Solution Stock_Nu->Mixing Monitoring Monitor Absorbance vs. Time Mixing->Monitoring Fit_Data Fit Data to Kinetic Model Monitoring->Fit_Data Calculate_k Calculate Rate Constant (k) Fit_Data->Calculate_k

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

Conclusion

The strategic placement of fluorine atoms on the phenyl ring of isothiocyanates provides a versatile method for modulating their electrophilic reactivity. Electron-withdrawing fluorine substituents generally enhance the rate of nucleophilic attack on the isothiocyanate carbon. This principle is a cornerstone for the design of targeted covalent inhibitors and other biologically active molecules where precise control over reactivity is paramount for efficacy and selectivity. The experimental protocols outlined in this guide offer a robust framework for researchers to quantitatively evaluate and compare the reactivity of novel fluorinated phenyl isothiocyanates, thereby facilitating the advancement of medicinal chemistry and drug discovery.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of Thioureas from Substituted Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the thiourea scaffold represents a remarkably versatile pharmacophore. Derived from the reaction of an isothiocyanate with a primary amine, these N,N'-disubstituted thioureas exhibit a vast spectrum of biological activities. The true elegance of this chemical class lies in its tunability; by strategically modifying the substituents on the isothiocyanate and amine precursors, we can exquisitely modulate the resulting compound's potency, selectivity, and target profile.

This guide provides an in-depth comparison of the biological activities of thiourea derivatives, grounded in experimental data and established protocols. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causality behind the experimental design and mechanistic insights into the compounds' actions.

The Synthetic Foundation: A Self-Validating Workflow

The synthesis of N,N'-disubstituted thioureas is fundamentally a nucleophilic addition reaction. The electrophilic carbon of the isothiocyanate group (-N=C=S) is attacked by the lone pair of electrons on the nitrogen atom of a primary amine.[1] This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive method for generating diverse chemical libraries.

Experimental Protocol: General Synthesis of N,N'-Disubstituted Thioureas

This protocol describes a robust and reproducible method for synthesizing a library of thiourea derivatives for comparative biological screening.

Materials:

  • Substituted Isothiocyanate (1.0 equivalent)

  • Substituted Primary Amine (1.0-1.1 equivalents)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Reaction vessel (e.g., round-bottom flask)

  • Apparatus for solvent removal (rotary evaporator)

  • Purification system (flash column chromatography or recrystallization apparatus)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the selected substituted isothiocyanate (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.2 M.

  • Amine Addition: To the stirred isothiocyanate solution, add the corresponding primary amine (1.05 eq) dropwise at room temperature. The slight excess of the amine ensures the complete consumption of the isothiocyanate starting material.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the isothiocyanate spot is no longer visible. Reactions are often complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

  • Purification:

    • Recrystallization: For many crystalline thioureas, recrystallization from a suitable solvent system (e.g., ethanol/water) is sufficient to yield a highly pure product.

    • Column Chromatography: If the product is an oil or if impurities are difficult to remove by recrystallization, purification by flash column chromatography on silica gel is recommended.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Work-up & Purification cluster_end Final Product Isothiocyanate Substituted Isothiocyanate (R-N=C=S) Setup 1. Dissolve Isothiocyanate in Anhydrous Solvent Isothiocyanate->Setup Amine Primary Amine (R'-NH2) Addition 2. Add Amine Dropwise (Room Temperature) Amine->Addition Setup->Addition Stir 3. Stir & Monitor via TLC Addition->Stir Evaporation 4. Solvent Removal (Rotary Evaporator) Stir->Evaporation Purify 5. Purify Product Evaporation->Purify Recrystallization Recrystallization Purify->Recrystallization if solid Chromatography Column Chromatography Purify->Chromatography if oil/impure Product N,N'-Disubstituted Thiourea (R-NH-C(S)-NH-R') Recrystallization->Product Chromatography->Product Characterization 6. Characterize (NMR, IR, MS) Product->Characterization

Caption: General workflow for the synthesis of N,N'-disubstituted thioureas.

Comparative Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating the ability to inhibit the growth of various cancer cell lines.[2] The substituents on the aromatic rings play a critical role in determining the cytotoxic potency. Electron-withdrawing groups, such as trifluoromethyl (-CF₃) and nitro (-NO₂), often enhance activity.[1][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the synthesized thiourea derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a specialized SDS-based solution, to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Cytotoxicity Data (IC₅₀ in µM)
Compound IDSubstituent (R)Substituent (R')A549 (Lung)MCF-7 (Breast)HCT116 (Colon)Reference
1 4-Trifluoromethylphenyl4-Trifluoromethylphenyl0.2--[8]
2 PhenylPhenyl22.8--[8]
3 Benzyl3,5-di-Trifluoromethylphenyl5.07 (MOLT-3)--[3]
4 4-Fluorophenylp-xylyl->3011.23[3]
5 4-Nitrophenylp-xylyl->3010.15[3]
6 4-Methoxyphenyl4-Methoxyphenyl-338.33-[9]

Note: Cell lines and experimental conditions may vary between studies. This table is for illustrative comparison.

Mechanistic Insight: Targeting Cancer Signaling Pathways

The anticancer activity of thiourea derivatives often stems from their ability to interfere with critical signaling pathways that drive cancer cell proliferation and survival.[9] For instance, certain derivatives have been shown to inhibit key oncogenic proteins like K-Ras and receptor tyrosine kinases such as HER2.[8]

K-Ras Signaling Pathway: The K-Ras protein is a molecular switch that, when mutated and stuck in an "on" state, perpetually activates downstream pathways like the RAF-MEK-ERK (MAPK) cascade, leading to uncontrolled cell growth.[3][10] Thioureas with trifluoromethyl groups have shown potent activity against K-Ras mutant cell lines, potentially by binding to a hydrophobic pocket in the protein.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) KRas K-Ras RTK->KRas Activates RAF RAF KRas->RAF GTP-bound PI3K PI3K KRas->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiourea Substituted Thiourea (e.g., Compound 1) Thiourea->KRas Inhibits

Caption: Inhibition of the oncogenic K-Ras signaling pathway by substituted thioureas.

Comparative Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiourea derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[11] Their mechanism often involves targeting essential bacterial enzymes, such as DNA gyrase, which are absent in eukaryotes, providing a degree of selective toxicity.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[12]

Procedure:

  • Reagent Preparation: Prepare a 2x concentrated stock solution of each thiourea derivative in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of sterile broth into wells 2 through 12. Add 200 µL of the 2x compound stock to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[13] Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]

Comparative Antimicrobial Data (MIC in µg/mL)
Compound IDSubstituent (R)Substituent (R')S. aureusE. coliC. albicansReference
TD4 (structure specific)(structure specific)2-16>256-[14]
1-NaphthylBenzoyl10020050[15]
L¹-Cu (Complex of L¹)(Complex of L¹)5010025[15]
8e Aroyl-β-lactam(structure specific)>50501.5 (C. trop)[16]
4d Glucosyl-benzothiazole4-Chlorophenyl0.783.1253.125[17]

Note: Bacterial strains and specific assay conditions can influence MIC values.

Mechanistic Insight: Targeting Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, introducing negative supercoils into DNA to relieve torsional stress during replication fork movement.[8][18] Quinolone antibiotics are a well-known class of DNA gyrase inhibitors. Thiourea derivatives can also target this enzyme. By binding to the gyrase-DNA complex, they stabilize the transient double-strand breaks created by the enzyme, which ultimately proves lethal to the bacterium.[19]

G DNA Bacterial Circular DNA (Positively Supercoiled) Gyrase DNA Gyrase (GyrA₂GyrB₂) DNA->Gyrase Binding Cleaved Cleaved DNA-Gyrase Complex Gyrase->Cleaved Transient DNA Double-Strand Break Replication DNA Replication Blocked & Double-Strand Breaks Cleaved->Replication Stabilizes Complex Resealed Resealed DNA (Negatively Supercoiled) Cleaved->Resealed Strand Passage & Resealing Thiourea Antibacterial Thiourea Thiourea->Cleaved

Caption: Inhibition of bacterial DNA gyrase by antibacterial thiourea derivatives.

Conclusion and Future Prospects

The N,N'-disubstituted thiourea framework is a privileged scaffold in medicinal chemistry, offering a foundation for developing potent and selective agents against a wide array of biological targets. As demonstrated, the strategic variation of substituents on the isothiocyanate and amine precursors allows for the fine-tuning of biological activity, whether for anticancer or antimicrobial applications.

The self-validating nature of the synthetic and biological testing protocols outlined here provides a reliable system for generating and comparing novel derivatives. Future research should focus on integrating computational docking and predictive modeling to more rationally design substituents that enhance target engagement and improve pharmacokinetic properties. By combining robust synthetic chemistry with rigorous biological evaluation and deep mechanistic understanding, the full potential of thiourea derivatives as next-generation therapeutics can be realized.

References

Validating the Structure of Thiourea: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of small molecules is a critical step in ensuring the integrity of their work. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for thiourea and its structural analogs, urea and thioacetamide, to aid in the validation of the thiourea structure. Detailed experimental protocols and a workflow for structural validation are also presented.

Comparison of ¹H and ¹³C NMR Spectral Data

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. By comparing the spectral data of thiourea with its close analogs, urea (oxygen substituted for sulfur) and thioacetamide (a methyl group replacing an amino group), we can confidently assign the resonances and validate the structure of thiourea. All data presented below are for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis.

CompoundStructure¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Thiourea(NH₂)₂CS~7.2 (broad s, 4H, NH₂)~181.95 (s, 1C, C=S)
Urea(NH₂)₂CO~5.4 (broad s, 4H, NH₂)~160.7 (s, 1C, C=O)
ThioacetamideCH₃CSNH₂~9.4 (broad s, 1H, NH), ~9.0 (broad s, 1H, NH), ~2.5 (s, 3H, CH₃)~207.3 (s, 1C, C=S), ~33.8 (s, 1C, CH₃)

Key Observations:

  • ¹³C NMR: The most significant difference is observed in the chemical shift of the carbonyl/thiocarbonyl carbon. The carbon in thiourea (C=S) is significantly deshielded (~182 ppm) compared to the carbonyl carbon in urea (C=O) (~161 ppm). This is due to the lower electronegativity and higher polarizability of sulfur compared to oxygen. The thiocarbonyl carbon in thioacetamide is even further deshielded (~207 ppm).

  • ¹H NMR: The protons on the nitrogen atoms in thiourea appear as a broad singlet around 7.2 ppm. In urea, these protons are more shielded, appearing around 5.4 ppm. This difference can be attributed to the different electronic effects of the sulfur and oxygen atoms on the adjacent amino groups. In thioacetamide, the two amide protons are non-equivalent and appear as two separate broad signals, and the methyl protons give a sharp singlet at a much higher field.

Experimental Protocols

A detailed and standardized protocol is essential for acquiring high-quality, reproducible NMR spectra.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound (e.g., thiourea) using an analytical balance.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. DMSO-d₆ is a common choice for polar compounds like thiourea and its analogs.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. For spectra recorded in DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C can be used as a secondary reference.

II. NMR Spectrometer Setup and Data Acquisition

The following are general parameters that can be used on most modern NMR spectrometers (e.g., Bruker, JEOL, Varian). Specific parameter names may vary between instruments.

A. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • Acquisition Time: An acquisition time of 3-4 seconds ensures good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • Temperature: Spectra are typically recorded at room temperature (e.g., 298 K).

B. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each unique carbon atom.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required compared to ¹H NMR.

  • Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons like the thiocarbonyl carbon.

Workflow for Structural Validation

The process of validating a chemical structure using NMR spectroscopy follows a logical sequence of steps, from initial hypothesis to final confirmation.

G cluster_0 Pre-analysis cluster_1 Experimental cluster_2 Data Analysis & Validation A Propose Chemical Structure (e.g., Thiourea) B Predict Expected NMR Spectra (¹H and ¹³C) A->B G Compare Experimental Data with Predictions B->G C Prepare Sample D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum C->E F Process and Analyze Spectra (Integration, Chemical Shift, Multiplicity) D->F E->F F->G I Structure Confirmed G->I Match J Structure Inconsistent G->J Mismatch H Compare with Spectra of Alternative Structures (e.g., Urea) H->G

Confirming Molecular Weight of 5-Fluoro-2-methylphenyl Isothiocyanate Derivatives by High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in modern chemical and pharmaceutical research. Its ability to provide highly accurate mass measurements is indispensable for the unambiguous confirmation of molecular formulas and the structural elucidation of novel compounds.[1][2] This guide provides a comparative overview of the application of HRMS in confirming the molecular weight of 5-Fluoro-2-methylphenyl isothiocyanate and its derivatives, compounds of interest in organic synthesis and medicinal chemistry for developing new pharmacophores.[3]

The Imperative of High Resolution

In contrast to low-resolution mass spectrometry (LRMS), which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z to several decimal places.[1] This precision is critical because atoms do not have integer masses (with the exception of Carbon-12).[1] For instance, while both C4H8O and C3H4O2 have a nominal mass of 72, their exact masses are 72.0573 and 72.0210 respectively, a difference easily distinguishable by HRMS.[2] This capability significantly reduces the number of possible elemental compositions for a given molecular ion, thereby increasing the confidence in the assigned molecular formula.[4]

Experimental Protocol: A Generalized HRMS Workflow

A robust experimental protocol is crucial for achieving accurate and reproducible HRMS data.[4] The following outlines a typical workflow for the analysis of this compound derivatives.

1. Sample Preparation:

  • Dissolution: A small amount of the purified compound is dissolved in a suitable high-purity solvent (e.g., acetonitrile, methanol, or a mixture with water) to a concentration typically in the range of 1-10 µg/mL.

  • Internal Standard: For enhanced mass accuracy, an internal calibrant or reference compound with a known exact mass can be introduced into the sample solution.[4] This allows for real-time correction of any instrumental drift.[4]

2. Mass Spectrometric Analysis:

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar to moderately polar small molecules, making it well-suited for isothiocyanate derivatives.[5][6] In ESI, a high voltage is applied to the sample solution as it is nebulized, creating charged droplets from which ions are desolvated and enter the mass spectrometer.

  • Mass Analyzer: Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) are two of the most powerful mass analyzers for HRMS, offering high resolution and mass accuracy.[7][8] Quadrupole-time-of-flight (Q-TOF) instruments also provide high-resolution capabilities.[4]

  • Data Acquisition: The mass spectrometer is set to acquire data in full scan mode over a relevant m/z range. For this compound (C8H6FNS), with a monoisotopic mass of approximately 167.02, a scan range of m/z 50-500 would be appropriate to observe the molecular ion and any potential fragments or adducts.

3. Data Processing and Analysis:

  • Calibration: The acquired spectrum is calibrated against the known masses of the internal standard or through an external calibration performed prior to the analysis.[4]

  • Molecular Ion Identification: The peak corresponding to the molecular ion ([M+H]+ in positive ion mode or [M-H]- in negative ion mode) is identified.

  • Elemental Composition Determination: The highly accurate m/z of the molecular ion is used to calculate the most probable elemental formula using specialized software. The software compares the measured mass with theoretical masses of all possible combinations of elements within a specified tolerance (typically < 5 ppm).

Data Presentation: Theoretical vs. Measured Mass

The core of molecular weight confirmation by HRMS lies in the comparison between the calculated (theoretical) and experimentally measured exact masses. The molecular formula for this compound is C8H6FNS.[9]

Table 1: Isotopic Masses for Molecular Weight Calculation

ElementIsotopeExact Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Fluorine¹⁹F18.998403
Nitrogen¹⁴N14.003074
Sulfur³²S31.972071

Table 2: Comparison of Calculated and Hypothetical Measured Mass for this compound (C8H6FNS)

ParameterValue
Calculated Monoisotopic Mass 167.02045 Da
Hypothetical Measured Mass ([M+H]⁺) 168.02773 Da
Calculated Mass of [M+H]⁺ 168.02828 Da
Hypothetical Mass Error -3.27 ppm

Note: The mass error is calculated as: ((Measured Mass - Calculated Mass) / Calculated Mass) x 10⁶. A mass error of less than 5 ppm is generally considered acceptable for confident molecular formula assignment.

Alternative Confirmation Techniques

While HRMS is a powerful tool, orthogonal techniques can provide further structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR can provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and overall structure.

  • Infrared (IR) Spectroscopy: The characteristic isothiocyanate (-N=C=S) stretching frequency (typically around 2000-2100 cm⁻¹) provides strong evidence for the presence of this functional group.

  • Elemental Analysis: This technique provides the percentage composition of C, H, N, and S, which can be used to determine the empirical formula.

Table 3: Comparison of HRMS with Other Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Exact mass, elemental compositionHigh sensitivity, high accuracy, small sample requirementProvides limited structural information on its own
NMR Detailed structural connectivityUnambiguous structure determinationLower sensitivity, larger sample requirement, longer acquisition times
IR Presence of functional groupsFast, non-destructiveProvides limited information on the overall molecular structure
Elemental Analysis Empirical formulaProvides fundamental compositionDoes not distinguish between isomers, requires pure sample

Visualizing the Workflow and Logic

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_proc Data Processing & Interpretation Compound Purified Compound Dissolution Dissolution Compound->Dissolution Solvent High-Purity Solvent Solvent->Dissolution Sample Analytical Sample Dissolution->Sample Internal_Std Internal Standard Internal_Std->Sample Ionization Electrospray Ionization (ESI) Sample->Ionization Mass_Analyzer High-Resolution Mass Analyzer (e.g., Orbitrap) Ionization->Mass_Analyzer Data_Acquisition Data Acquisition Mass_Analyzer->Data_Acquisition Raw_Data Raw Mass Spectrum Data_Acquisition->Raw_Data Calibration Mass Calibration Raw_Data->Calibration Processed_Data Calibrated Spectrum Calibration->Processed_Data Peak_Picking Molecular Ion Identification Processed_Data->Peak_Picking Formula_Calc Elemental Formula Calculation Peak_Picking->Formula_Calc Confirmation Molecular Weight Confirmation Formula_Calc->Confirmation

Logical_Relationship Theoretical_Mass Calculate Theoretical Exact Mass (from proposed formula: C8H6FNS) Comparison Compare Theoretical and Experimental Masses Theoretical_Mass->Comparison Experimental_Mass Measure Experimental Exact Mass (from HRMS data) Experimental_Mass->Comparison Mass_Error Calculate Mass Error (ppm) Comparison->Mass_Error Threshold Mass Error < 5 ppm? Mass_Error->Threshold Confirmed Formula Confirmed Threshold->Confirmed Yes Rejected Formula Rejected Threshold->Rejected No

References

comparing the efficacy of anticancer agents derived from fluorinated vs. non-fluorinated isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in cancer research is emerging with the exploration of fluorinated isothiocyanates (ITCs), synthetic analogs of naturally occurring anticancer compounds found in cruciferous vegetables. This guide provides a comprehensive comparison of the anticancer efficacy of these novel fluorinated agents against their well-studied non-fluorinated counterparts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Isothiocyanates, such as sulforaphane (SFN), have long been recognized for their potent anticancer properties.[1][2][3] These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][3] Recent advancements in medicinal chemistry have led to the synthesis of fluorinated ITC analogs, which have demonstrated enhanced cytotoxic activity against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

The introduction of fluorine atoms into the molecular structure of isothiocyanates can significantly impact their biological activity. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, for sulforaphane and its fluorinated analogs against a panel of human cancer and normal cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity (IC50 in µM) of Sulforaphane and its Fluorinated Analogs against Malignant Melanoma (Malme-3M) and Normal Skin Fibroblast (Malme-3) Cell Lines.

CompoundMalme-3M (Cancer) IC50 (µM)Malme-3 (Normal) IC50 (µM)
(R)-SFN2538
(S)-SFN3026
(R)-1-isothiocyanato-4-((2,2,2-trifluoroethyl)sulfinyl)butane2737
(S)-1-isothiocyanato-4-((2,2,2-trifluoroethyl)sulfinyl)butane2535

Data extracted from Janczewski et al., 2022.[1][2]

Table 2: Cytotoxicity (IC50 in µM) of a Potent Sulforaphane Analog (4a) Compared to Sulforaphane.

CompoundA549 (Lung Cancer)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)HCT-116 (Colon Cancer)HepG2 (Liver Cancer)WI-38 (Normal Lung)
Sulforaphane24.2 ± 7.2237.96 ± 12.6727.46 ± 1.4626.98 ± 3.0727.01 ± 6.6738.22 ± 7.1230.04 ± 7.65
Compound 4a2.231 ± 0.64810.15 ± 5.7192.37 ± 1.181.341 ± 0.612.377 ± 5.0712.08 ± 6.64>40

Data extracted from a study on novel sulforaphane analogs.[4]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of the test compounds (fluorinated or non-fluorinated ITCs) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and the insoluble purple formazan crystals are dissolved in 100 µL of a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and differentiate between apoptotic, necrotic, and viable cells by flow cytometry.[4][8][9][10]

  • Cell Treatment: Cells are treated with the test compounds for the desired time to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]

  • Cell Treatment and Harvesting: Cells are treated with the ITCs, harvested by trypsinization, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing Propidium Iodide (PI) and RNase.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

Western Blotting

This technique is used to detect specific proteins in a cell extract, providing insights into the activation of signaling pathways.[11][12][13][14]

  • Protein Extraction: Cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined.

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., proteins involved in apoptosis or cell cycle regulation), followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a detection reagent that reacts with the enzyme on the secondary antibody.

Signaling Pathways and Experimental Workflows

The anticancer effects of isothiocyanates are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_data Data Analysis start Cancer Cell Lines treatment Treat with Fluorinated or Non-Fluorinated ITCs start->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot (Signaling Pathways) treatment->western_blot ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp

Experimental Workflow for Comparing Isothiocyanates.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway ITC Isothiocyanates (Fluorinated & Non-Fluorinated) Bax Bax/Bak Activation ITC->Bax DeathR Death Receptor (e.g., FAS, TRAIL-R) ITC->DeathR Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3_7 Caspase-3/7 Activation Apoptosome->Casp3_7 Apoptosis Apoptosis Casp3_7->Apoptosis DISC DISC Formation (FADD, Pro-caspase-8) DeathR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3_7

Apoptosis Signaling Pathways Induced by Isothiocyanates.

nrf2_pathway ITC Isothiocyanates ROS ROS ITC->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus & binds to Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Protection Cellular Protection Genes->Protection

Nrf2 Signaling Pathway Activation by Isothiocyanates.

pi3k_akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream CellSurvival Cell Survival, Proliferation, & Growth Downstream->CellSurvival ITC Isothiocyanates ITC->PI3K inhibits ITC->Akt inhibits

Inhibition of PI3K/Akt Signaling by Isothiocyanates.

Conclusion

The data presented in this guide suggest that fluorinated isothiocyanates represent a promising new class of anticancer agents with enhanced potency compared to their natural, non-fluorinated counterparts. The significantly lower IC50 values of fluorinated analogs in various cancer cell lines highlight their potential for further development. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further investigate the mechanisms of action and therapeutic potential of these novel compounds. Future studies should focus on elucidating the precise molecular targets of fluorinated ITCs and evaluating their efficacy and safety in preclinical and clinical settings.

References

A Comparative Guide to the Structure-Activity Relationship of Phenylthiourea Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of N-aryl-N'-substituted phenylthiourea derivatives, with a focus on their anticancer activities. While specific SAR studies on 5-Fluoro-2-methylphenyl isothiocyanate derivatives are limited in publicly available literature, this guide draws parallels from comprehensive studies on structurally similar compounds to inform the rational design of novel therapeutic candidates. The data presented here is synthesized from studies on various phenylthiourea analogs, providing a framework for understanding the key structural motifs that govern their cytotoxic effects.

Comparative Analysis of Anticancer Activity

The anticancer potential of thiourea derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. These modifications impact the electronic, steric, and lipophilic properties of the molecules, which in turn affect their interaction with biological targets and overall cytotoxicity. The following sections compare the performance of different phenylthiourea derivatives against various cancer cell lines, supported by experimental data from published research.

Cytotoxicity Against Human Cancer Cell Lines

The in vitro cytotoxic activity of various phenylthiourea derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The tables below summarize the IC50 values for representative thiourea derivatives, highlighting the impact of different substituents.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Phenylthiourea Derivatives against Various Cancer Cell Lines

CompoundSubstituent (R)HCT116 (Colon)HepG2 (Liver)MCF-7 (Breast)A549 (Lung)
1 4-CF₃3.2[1]6.7[1]12.4[1]0.2[1]
2 4-NO₂--2.2 - 5.5-
3 4-Cl----
4 2,4-di-Cl----
5 4-Br----
6 4-I----
Doxorubicin (Control) -8.3[1]7.5[1]4.6[1]-

Note: A lower IC50 value indicates higher potency. Data for compounds 2-6 is qualitative and discussed in the SAR section.

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of phenylthiourea derivatives:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF₃) and nitro (-NO₂), on the phenyl ring generally enhances anticancer activity.[1] Compound 1 (4-CF₃) demonstrates potent activity against the A549 lung cancer cell line, with an IC50 value of 0.2 µM.[1] Similarly, 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea has been shown to inhibit the growth of various breast cancer cell lines with IC50 values in the low micromolar range.

  • Halogen Substitution: Halogen atoms (F, Cl, Br, I) on the phenyl ring also play a crucial role in modulating activity. Dichloro-substituted derivatives have shown notable antitubercular activity, suggesting their potential for broader biological applications.

  • Lipophilicity: The introduction of lipophilic moieties, such as hydrocarbon radicals or halogen atoms, can enhance the bioactivity of thiourea derivatives. This is attributed to improved cell membrane penetration and interaction with lipophilic binding pockets of target enzymes and proteins.

  • Linker and Terminal Groups: The nature of the linker between the thiourea core and other chemical moieties, as well as the substituents on the terminal amino group, significantly influences cytotoxicity. For instance, bis-thiourea derivatives connected by different spacers have shown varied activities.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Synthesis of N-Aryl-N'-Substituted Phenylthiourea Derivatives

A general method for the synthesis of the compared thiourea derivatives involves the reaction of an appropriately substituted phenyl isothiocyanate with a primary or secondary amine.

General Procedure:

  • To a solution of the substituted amine (1 mmol) in a suitable solvent (e.g., dichloromethane or tert-butanol), an equimolar amount of the corresponding phenyl isothiocyanate (1 mmol) is added.

  • The reaction mixture is stirred at room temperature. For less reactive aromatic amines, the reaction may require heating under reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired thiourea derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., HCT116, HepG2, MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

Potential Signaling Pathway Inhibition by Phenylthiourea Derivatives

While the precise molecular targets of many phenylthiourea derivatives are still under investigation, a plausible mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, leading to apoptosis (programmed cell death). One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell survival, proliferation, and growth.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiourea Phenylthiourea Derivative Thiourea->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by phenylthiourea derivatives.

Experimental Workflow for SAR Studies

The systematic investigation of structure-activity relationships is a cornerstone of drug discovery. The following diagram illustrates a typical workflow for an SAR study of novel chemical entities.

G start Design of Analog Library synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization screening In Vitro Biological Screening (e.g., MTT Assay) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar_establishment SAR Establishment data_analysis->sar_establishment lead_optimization Lead Optimization (Further Modification) sar_establishment->lead_optimization end Identification of Lead Compound sar_establishment->end lead_optimization->synthesis Iterative Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

References

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Compounds Derived from 5-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Imperative of Drug-Likeness

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the opening chapter. The narrative of a successful therapeutic agent is overwhelmingly dictated by its pharmacokinetic and safety profile—properties collectively encapsulated in the concept of "drug-likeness." A high attrition rate of promising candidates during costly clinical trials can often be traced back to a failure to optimize for properties like absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) in the earliest stages of research.[1][2] This guide provides a comprehensive framework for assessing the drug-likeness of novel compounds, using derivatives of 5-Fluoro-2-methylphenyl isothiocyanate as a practical case study.

This compound is a versatile chemical intermediate.[3] Its highly reactive isothiocyanate (-N=C=S) group serves as an electrophilic handle for the synthesis of a diverse array of compounds, most notably thiourea derivatives, which are explored for their potential anticancer, antimicrobial, and anti-inflammatory properties.[4] However, the journey from a novel synthetic compound to a viable drug candidate is perilous. By integrating predictive computational models with targeted experimental validation, we can de-risk this process, ensuring that resources are focused on candidates with the highest probability of success.

This guide is structured to mirror a logical, multi-stage discovery workflow: beginning with high-throughput in silico screening to prioritize candidates, followed by the synthesis and experimental validation of key physicochemical properties, and culminating in preliminary ADME/Tox profiling.

Pillar 1: The Theoretical Framework of Drug-Likeness

Before embarking on any assessment, a firm grasp of the guiding principles is essential. The concept of drug-likeness is not a single parameter but a mosaic of physicochemical properties that govern a molecule's behavior in a biological system.

Lipinski's Rule of Five (Ro5): The Foundation of Oral Bioavailability

Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) remains a cornerstone of drug design.[5][6] It is a rule of thumb, derived from the analysis of successful oral drugs, that predicts poor absorption or permeation when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.

  • LogP (Octanol-Water Partition Coefficient) ≤ 5: This measures the lipophilicity of a compound. Excessively lipophilic molecules can have poor aqueous solubility and may be trapped in lipid membranes.[7]

  • Hydrogen Bond Donors ≤ 5: The total number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds.

  • Hydrogen Bond Acceptors ≤ 10: The total number of nitrogen and oxygen atoms.

It is critical to understand the causality here: these rules are a surrogate for passive diffusion, the primary mechanism by which most oral drugs enter the bloodstream. Molecules that adhere to Ro5 generally possess a balanced profile of solubility and permeability.[8]

Beyond Lipinski: Refining the Model

While Ro5 is foundational, relying on it exclusively is a myopic approach. Other guidelines provide additional layers of insight:

  • Veber's Rule: Focuses on molecular flexibility and polarity, suggesting that good oral bioavailability is more likely for compounds with ≤ 10 rotatable bonds and a Polar Surface Area (PSA) of ≤ 140 Ų .[9] The rationale is that less flexible molecules pay a smaller entropic penalty upon binding to their target, and lower PSA is correlated with better membrane permeability.

  • ADME/Tox Profile: Ultimately, drug-likeness is a holistic measure. A compound can satisfy every rule but fail due to rapid metabolism by liver enzymes (e.g., Cytochrome P450s), an inability to reach its target tissue, or inherent toxicity.[10] Therefore, early in silico and in vitro assessment of these parameters is an indispensable part of the process.

Pillar 2: The In Silico Workflow: Predictive Prioritization

The first step in our assessment is computational. With a starting material like this compound, we can virtually synthesize a vast chemical library and use computational tools to filter for candidates with the most promising drug-like properties, long before a single compound is physically made. This high-throughput screening approach is both time and resource-efficient.

cluster_0 In Silico Drug-Likeness Workflow start Core Scaffold: 5-Fluoro-2-methylphenyl isothiocyanate library Virtual Library Generation (e.g., Reaction with diverse amines to form thioureas) start->library React with calc Calculate Physicochemical Descriptors (MW, LogP, TPSA, etc.) library->calc For each derivative filter Apply Drug-Likeness Filters (Lipinski, Veber, etc.) calc->filter Evaluate admet Predict ADME/Tox Profile (Solubility, Permeability, CYP Inhibition) filter->admet For passing compounds output Prioritized 'Drug-Like' Candidate List admet->output Rank & Select

Caption: In Silico screening workflow for prioritizing derivatives.

Experimental Protocol: In Silico Drug-Likeness and ADME/Tox Prediction
  • Virtual Library Construction: a. Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound (C8H6FNS). b. Select a diverse set of commercially available primary and secondary amines for virtual reaction. The diversity should cover a range of molecular weights, polarities, and functional groups. c. Use cheminformatics software (e.g., RDKit, ChemDraw) to perform a virtual reaction between the isothiocyanate and each amine to generate the corresponding thiourea derivatives.

  • Physicochemical Property Calculation: a. Input the SMILES strings of the generated derivatives into a free, robust web-based tool such as SwissADME or pkCSM .[11][12] b. These platforms automatically calculate a wide range of descriptors, including:

    • Molecular Weight (MW)
    • Calculated LogP (multiple algorithms like CLogP, XLogP3)
    • Topological Polar Surface Area (TPSA)
    • Hydrogen Bond Donors (HBD) and Acceptors (HBA)
    • Number of Rotatable Bonds (NRB)

  • Application of Drug-Likeness Filters: a. Systematically evaluate each derivative against Lipinski's Rule of Five and Veber's Rule based on the calculated descriptors. b. Flag any compound that has more than one violation of Ro5 or fails to meet Veber's criteria.

  • Preliminary ADME/Tox Prediction: a. Utilize the predictive models within the chosen web server (e.g., SwissADME, pkCSM) to estimate:

    • Absorption: Predicted Caco-2 permeability and aqueous solubility (LogS).
    • Metabolism: Likelihood of being an inhibitor of major Cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
    • Toxicity: Alerts for potential toxicity, such as Pan-Assay Interference Compounds (PAINS) flags.

Data Presentation: Comparison of Virtual Derivatives

To illustrate this process, let's compare the starting material with three hypothetical thiourea derivatives formed by reacting it with Aniline (a simple aromatic amine), Morpholine (a cyclic secondary amine), and a larger, more complex amine designed to intentionally violate Ro5.

CompoundStructureMW (Da)LogPHBDHBARotatable BondsTPSA (Ų)Ro5 Violations
Starting Material This compound167.213.1501144.130
Derivative A (with Aniline)Thiourea A260.324.1023355.120
Derivative B (with Morpholine)Thiourea B254.332.5014264.350
Derivative C (with large amine)Thiourea C525.605.8061112155.74

Note: Values are calculated estimates for illustrative purposes.

From this in silico analysis, Derivatives A and B emerge as promising candidates that warrant progression to experimental validation. Derivative C, with multiple Ro5 violations and high predicted TPSA and rotatable bonds, would be deprioritized as it is highly unlikely to possess good oral bioavailability.

Pillar 3: The Experimental Workflow: Grounding Predictions in Reality

Computational models are powerful but are ultimately predictions. Experimental validation of key physicochemical properties is a non-negotiable step to confirm the in silico findings. The two most critical parameters to verify at this stage are aqueous solubility and lipophilicity (measured as LogD, the distribution coefficient at a specific pH, which is more physiologically relevant than the calculated LogP).

cluster_1 Experimental Validation Workflow cluster_assays Parallel Assays start Prioritized Candidates from In Silico Screening synthesis Chemical Synthesis & Purification start->synthesis solubility Kinetic Solubility Assay (e.g., Turbidimetry) synthesis->solubility logd Lipophilicity Assay (e.g., Shake-Flask LogD) synthesis->logd output Experimentally Validated Physicochemical Profile solubility->output logd->output

Caption: Workflow for experimental validation of key properties.

Experimental Protocol 1: Synthesis of a Representative Thiourea Derivative (e.g., Derivative A)

Causality: This protocol provides a tangible method for creating the compounds prioritized by in silico screening. The choice of a simple, one-step reaction makes it amenable to parallel synthesis for generating a small library of compounds.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

  • Addition of Amine: Add the corresponding amine (e.g., Aniline, 1.05 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure thiourea derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Experimental Protocol 2: Kinetic Aqueous Solubility via Turbidimetry

Causality: This is a high-throughput method that mimics the situation where a drug, dissolved in an organic solvent like DMSO, is introduced into the aqueous environment of the gut. It provides an early, rapid assessment of solubility, which is a key determinant of absorption.[13]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well plate, add phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the PBS buffer to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to equilibrate.

  • Measurement: Read the absorbance (or turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity reading begins to significantly increase above the baseline, indicating the formation of a precipitate.

Data Presentation: Comparing In Silico Predictions with Experimental Results
CompoundPredicted LogPExperimental LogD (pH 7.4)Predicted LogS (mol/L)Experimental Solubility (µM)
Derivative A 4.103.85-4.5~50
Derivative B 2.502.30-3.2>150

This direct comparison is the essence of a self-validating system. It allows researchers to gauge the accuracy of their in silico models for this particular chemical class and make more informed decisions. Here, the experimental data confirm that both compounds have acceptable lipophilicity and solubility, validating their prioritization.

Pillar 4: Preliminary ADME/Tox Profiling

With validated physicochemical properties, the final step in this initial assessment is to gain a preliminary understanding of the compound's likely fate in vivo.

  • Metabolic Stability Assay (Liver Microsomes): This in vitro assay measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes found in the liver. A compound that is metabolized too quickly will have a short half-life and may not be effective.[14]

  • Permeability Assay (PAMPA): The Parallel Artificial Membrane Permeability Assay is a non-cell-based, high-throughput method to predict passive diffusion. It measures a compound's ability to cross an artificial lipid membrane, serving as a surrogate for intestinal and blood-brain barrier penetration.[14][15]

  • Cytotoxicity Assay (MTT/MTS): This assay provides an early warning of a compound's potential to be toxic to cells. It measures the metabolic activity of cells (e.g., HepG2, a human liver cell line) after exposure to the compound. A significant decrease in cell viability at low concentrations is a major red flag.

Conclusion: An Integrated Strategy for Success

The assessment of drug-likeness is a critical, multi-faceted process that should be woven into the fabric of a drug discovery project from its inception. This compound represents a valuable starting point for the generation of chemically diverse libraries with potential therapeutic applications.[3][4] However, its potential can only be realized through a rigorous and logical evaluation pipeline.

By embracing an integrated strategy—beginning with broad in silico predictions to intelligently filter vast chemical spaces, followed by the targeted synthesis and experimental validation of the most promising candidates, and culminating in early ADME/Tox profiling—researchers can significantly enhance the quality of their lead compounds. This data-driven, iterative approach moves beyond mere potency and selects for molecules with a holistic profile optimized for success, thereby increasing the probability of translating a laboratory discovery into a life-changing therapeutic.

References

In Vitro Evaluation of Thiourea Derivatives: A Comparative Guide to Cytotoxicity and Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in vitro testing methodologies for thiourea derivatives, with a focus on compounds synthesized from isothiocyanates. While specific data for derivatives of 5-Fluoro-2-methylphenyl isothiocyanate is not available in the public domain, this guide presents data from analogous fluorinated thiourea compounds to illustrate the experimental protocols and expected outcomes.

Thiourea derivatives are a versatile class of compounds recognized for their wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3][4] The synthesis of these derivatives often involves the reaction of an isothiocyanate with a primary or secondary amine, allowing for a high degree of structural diversity. The inclusion of fluorine atoms in the molecular structure can further enhance their pharmacological properties.[1] This guide details the common in vitro assays used to evaluate the efficacy of these compounds and provides examples of their performance.

Synthesis of Thiourea Derivatives: A General Workflow

The synthesis of N,N'-disubstituted thiourea derivatives is typically a straightforward process. The general reaction involves the nucleophilic addition of an amine to the electrophilic carbon of an isothiocyanate. The reaction is often carried out in a suitable solvent like ethanol or acetone at reflux temperatures.[5][6]

SynthesisWorkflow Isothiocyanate Aryl/Alkyl Isothiocyanate (e.g., this compound) Reaction Reaction Mixture Isothiocyanate->Reaction Amine Primary or Secondary Amine Amine->Reaction Solvent Solvent (e.g., Ethanol, Acetone) Solvent->Reaction Reflux Reflux Reaction->Reflux Thiourea N,N'-Disubstituted Thiourea Derivative Reflux->Thiourea

Caption: General synthesis workflow for N,N'-disubstituted thiourea derivatives.

Comparative in Vitro Cytotoxicity Analysis

A primary area of investigation for novel thiourea derivatives is their potential as anticancer agents. The in vitro cytotoxicity of these compounds is commonly assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol provides a detailed methodology for determining the cytotoxic effects of thiourea derivatives on cancer cell lines.[9][10][11]

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Preparation: A stock solution of the thiourea derivative is prepared in dimethyl sulfoxide (DMSO). This stock is then serially diluted with the cell culture medium to achieve a range of final concentrations for testing. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9]

  • Cell Treatment: The culture medium is removed from the wells and replaced with the medium containing different concentrations of the test compound. Control wells with medium and DMSO (vehicle control) and a known anticancer drug (positive control, e.g., Doxorubicin) are also included. The plates are then incubated for 48 to 72 hours.[9][12]

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[8][13]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[7][13]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration.[12]

MTTWorkflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Thiourea Derivatives (Varying Concentrations) Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize ReadAbsorbance Measure Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 Values ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data of Fluorinated Thiourea Derivatives

The following table summarizes the IC50 values of various fluorinated thiourea derivatives against different cancer cell lines, as reported in the literature. This data illustrates the potential for high cytotoxic activity and selectivity in this class of compounds.

Compound TypeCancer Cell LineIC50 (µM)Reference
Fluorinated Pyridine ThioureaHepG2 (Liver)4.8 µg/mL[1]
N¹,N³-disubstituted-thiosemicarbazoneHCT116 (Colon)1.11[5]
N¹,N³-disubstituted-thiosemicarbazoneHepG2 (Liver)1.74[5]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[3]
Halogenated Thiourea (meta-iodo)HK-1 (Nasopharyngeal)4.7[14]
3,4-dichloro-phenyl & 4-CF3-phenyl substitutedSW480, SW620 (Colon)1.5 - 8.9[12]

Note: The presented data is for comparative purposes and is derived from different studies with varying experimental conditions.

Comparative in Vitro Antimicrobial Activity

Thiourea derivatives have also shown significant promise as antimicrobial agents. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[2][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial agent.[2][15]

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, are used.[2][15]

  • Compound Preparation: The thiourea derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Comparative Antimicrobial Activity of Thiourea Derivatives

The table below presents the MIC values for different thiourea derivatives against various bacterial strains, demonstrating their potential as antibacterial agents.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Fluorinated Pyridine ThioureaS. pneumoniae, B. subtilis, P. aeruginosa, E. coli1.95 - 15.63[1]
Thiourea Derivative (TD4)Methicillin-resistant S. aureus (MRSA)2[2]
Carbohydrate-derived ThioureaK. pneumoniae, E. coli, S. typhiConcentration-dependent activity[15]

Conclusion

The in vitro testing of thiourea derivatives reveals a class of compounds with significant potential for development as both anticancer and antimicrobial agents. The fluorinated derivatives, in particular, have demonstrated high potency in several studies. The standardized protocols for cytotoxicity and antimicrobial screening, such as the MTT and MIC assays, are crucial for the initial evaluation and comparison of these novel compounds. Further research into derivatives of this compound, following the methodologies outlined in this guide, could lead to the discovery of new therapeutic agents.

References

comparing the enzyme inhibition of thioureas from 5-Fluoro-2-methylphenyl isothiocyanate and other isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structure-Activity Relationship and Hypothesis

The biological activity of thiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl ring of the parent isothiocyanate.

  • Fluorine Substitution: The presence of a fluorine atom, a highly electronegative group, can enhance the binding affinity of the thiourea derivative to the enzyme's active site through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The position of the fluorine atom is also critical, with para and meta substitutions often showing significant inhibitory activity. For instance, thiourea conjugates with F and Cl substituents at meta or para positions have demonstrated predominant urease inhibitory activity.[1]

  • Methyl Substitution: The methyl group, being an electron-donating group, can influence the electronic environment of the thiourea molecule and its lipophilicity. The position of the methyl group can impact steric hindrance and hydrophobic interactions within the enzyme's active site.

Hypothesis for Thioureas from 5-Fluoro-2-methylphenyl isothiocyanate: Based on the established SAR of related compounds, it is hypothesized that thioureas derived from this compound could exhibit significant inhibitory activity against various enzymes. The presence of the electron-withdrawing fluorine at the meta-position (position 5) and the electron-donating methyl group at the ortho-position (position 2) creates a unique electronic and steric profile. This combination could lead to potent and potentially selective inhibition of enzymes such as urease, tyrosinase, and cholinesterases, warranting further investigation.

Comparative Enzyme Inhibition Data

The following tables summarize the enzyme inhibitory activities of various thiourea derivatives prepared from different substituted phenyl isothiocyanates. This data provides a benchmark for comparing the potential activity of novel thioureas.

Table 1: Urease Inhibition by Substituted Phenylthiourea Derivatives

Isothiocyanate PrecursorAmine ReactantResulting Thiourea DerivativeIC₅₀ (µM)Reference
Phenyl isothiocyanate2-Amino-4-chloropyridineN-(4-chloropyridin-2-yl)-N'-(phenyl)thiourea8.36[2]
4-Fluorophenyl isothiocyanateDipeptide-piperazine conjugateNot specifiedPotent inhibitor (analogue showed 2 µM)[1]
4-Chlorophenyl isothiocyanateDipeptide-piperazine conjugateNot specifiedPotent inhibitor[1]
Phenyl isothiocyanateQuinolone derivativeN-phenylthiourea quinolone derivative1.83 - 2.48[3]
Benzoyl isothiocyanateVarious aminesN-monosubstituted aroylthioureas0.060 - 0.16[2][4]

Table 2: Tyrosinase Inhibition by Substituted Phenylthiourea Derivatives

Isothiocyanate PrecursorAmine ReactantResulting Thiourea DerivativeIC₅₀ (µM)Ki (µM)Inhibition TypeReference
Phenyl isothiocyanateNot specifiedPhenylthiourea (PTU)Potent inhibitor0.21 ± 0.09Competitive[5][6]
4-Chlorophenyl isothiocyanate5-Aminoisoquinoline1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea-119.22Competitive[7]
Phenyl isothiocyanate4,5,6,7-tetrahydro-benzo[b]thiophene derivativeN-aryl-N'-substituted phenylthioureaModerate potency--[8][9]

Table 3: Cholinesterase (AChE & BChE) Inhibition by Substituted Phenylthiourea Derivatives

Isothiocyanate PrecursorAmine ReactantResulting Thiourea DerivativeAChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
Phenyl isothiocyanateNot specifiedUnsymmetrical thiourea6380[10]
Phenyl isothiocyanateThiazole derivativeThiazole–thiourea hybrid0.3 - 150.4 - 22[11]

Table 4: Carbonic Anhydrase (CA) Inhibition by Substituted Phenylthiourea Derivatives

Isothiocyanate PrecursorAmine ReactantResulting Thiourea DerivativehCA I Ki (nM)hCA II Ki (nM)Reference
Substituted Phenyl isothiocyanateSulfonamideSulfonamide-bearing thioureas316.7 - 533.1412.5 - 624.6[12]
4-Fluorophenyl isothiocyanateSulfanilamideAnalog of SLC-0111Potent inhibitorPotent inhibitor[13]

Experimental Protocols

General Synthesis of N,N'-Disubstituted Thioureas

The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an isothiocyanate with a primary or secondary amine.[14]

Materials:

  • Substituted Phenyl isothiocyanate (e.g., this compound)

  • Appropriate amine

  • Solvent (e.g., ethanol, acetone, or dichloromethane)

Procedure:

  • Dissolve the amine in the chosen solvent.

  • Add an equimolar amount of the substituted phenyl isothiocyanate to the solution.

  • Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the starting materials. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting solid thiourea derivative is then purified by recrystallization from a suitable solvent to yield the final product.

G General Synthesis of N,N'-Disubstituted Thioureas cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Isothiocyanate Substituted Phenyl Isothiocyanate (R-NCS) Addition Add Isothiocyanate Isothiocyanate->Addition Amine Primary or Secondary Amine (R'-NHR'') Solvent Dissolve Amine in Solvent Amine->Solvent Solvent->Addition Stirring Stir at Room Temp or Reflux Addition->Stirring Monitoring Monitor with TLC Stirring->Monitoring Evaporation Solvent Evaporation Monitoring->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product Pure Thiourea Derivative (R-NH-C(S)-NR'R'') Recrystallization->Product

General workflow for the synthesis of N,N'-disubstituted thioureas.
General Protocol for Urease Inhibition Assay

The inhibitory activity against urease is commonly determined using the indophenol method, which measures the amount of ammonia produced by the enzymatic hydrolysis of urea.[2]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compounds (thiourea derivatives)

  • Standard inhibitor (e.g., Thiourea)

Procedure:

  • Prepare solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the urea solution.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the same temperature.

  • Stop the reaction by adding the phenol and alkali reagents.

  • After a further incubation period to allow for color development, measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells (without inhibitor).

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

G Urease Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis Enzyme Urease Solution PreIncubation Pre-incubate Enzyme, Buffer & Inhibitor Enzyme->PreIncubation Buffer Phosphate Buffer Buffer->PreIncubation Inhibitor Test Compound/ Standard Inhibitor->PreIncubation AddUrea Add Urea to Start Reaction PreIncubation->AddUrea ReactionIncubation Incubate Reaction Mixture AddUrea->ReactionIncubation AddReagents Add Phenol & Alkali Reagents ReactionIncubation->AddReagents ColorDev Incubate for Color Development AddReagents->ColorDev MeasureAbs Measure Absorbance (630 nm) ColorDev->MeasureAbs Calculate Calculate % Inhibition & IC50 Value MeasureAbs->Calculate

Workflow for a typical urease inhibition assay.

Signaling Pathway Context: Enzyme Inhibition in Disease

The inhibition of specific enzymes by thiourea derivatives can have significant therapeutic implications. For example, urease is a key enzyme in infections caused by Helicobacter pylori, and its inhibition can be a strategy for treating peptic ulcers. The diagram below illustrates a simplified representation of how a urease inhibitor can impact the pathogenesis of H. pylori.

G Impact of Urease Inhibition on H. pylori Pathogenesis Hpylori Helicobacter pylori Urease Urease Enzyme Hpylori->Urease produces Ammonia Ammonia (NH3) Urease->Ammonia catalyzes Urea Urea (in stomach) Urea->Urease Neutralization Neutralization of Gastric Acid Ammonia->Neutralization Colonization Bacterial Colonization & Survival Neutralization->Colonization Inflammation Gastric Mucosa Inflammation Colonization->Inflammation Ulcer Peptic Ulcer Inflammation->Ulcer Inhibitor Thiourea-based Urease Inhibitor Inhibitor->Urease inhibits

Simplified signaling pathway showing the role of urease in H. pylori infection and the action of an inhibitor.

Conclusion

While direct experimental data on the enzyme inhibitory properties of thioureas derived from this compound remains to be elucidated, the analysis of structurally similar compounds provides a strong foundation for future research. The unique combination of fluoro and methyl substituents suggests that these derivatives are promising candidates for the development of novel enzyme inhibitors. The experimental protocols and comparative data presented in this guide are intended to facilitate the synthesis, screening, and evaluation of these and other novel thiourea compounds for various therapeutic applications. Further studies are essential to validate the hypothesized activity and to explore the full potential of this class of compounds.

References

analytical methods for determining the purity of 5-Fluoro-2-methylphenyl isothiocyanate products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in research and drug development, directly impacting reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). 5-Fluoro-2-methylphenyl isothiocyanate is a key building block in medicinal chemistry, utilized in the synthesis of various therapeutic agents.[1] Its highly reactive isothiocyanate group (-N=C=S) is crucial for forming thiourea linkages, but it also makes the compound susceptible to degradation and side reactions, necessitating rigorous purity assessment.[2]

This guide provides an objective comparison of the principal analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We present a summary of their performance, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Key Analytical Techniques

The selection of an analytical method depends on various factors, including the required sensitivity, the need for structural confirmation of impurities, sample throughput, and available instrumentation. The following table summarizes the performance characteristics of the three most common and effective methods for analyzing isothiocyanates.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity differences.Separation based on volatility and boiling point.Signal intensity is directly proportional to the number of nuclei.
Primary Use Quantitative purity and impurity determination.Identification and quantification of volatile impurities.Absolute purity determination without a specific analyte standard.[3]
Typical Limit of Detection (LOD) ~0.01% (area percent)35 nM (derivatized)~0.1%
Typical Limit of Quantification (LOQ) ~0.05% (area percent)~0.1 µM~0.3%
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Key Advantages High precision and accuracy for quantification; robust and widely available.[4]High sensitivity and structural elucidation of volatile impurities via mass spectra.[5]Primary method; provides structural confirmation; non-destructive.[6][7]
Limitations Requires a reference standard for impurity identification; non-volatile impurities may not elute.Not suitable for non-volatile or thermally labile compounds; potential for thermal degradation of isothiocyanates.[8]Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer.[9]

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[10] A reversed-phase method is ideal for separating this compound from potential non-volatile impurities, such as unreacted starting materials or thiourea by-products.[4][11]

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 3.5 µm).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with a higher polarity mixture (e.g., 70% A, 30% B) and gradually increase the organic solvent (B) percentage to elute less polar components.

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 246 nm.[12]

  • Injection Volume: 5 µL.[4]

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound product and dissolve in 50 mL of acetonitrile to create a 0.5 mg/mL solution.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Acetonitrile P1->P2 A1 Inject Sample P2->A1 A2 C18 Column Separation A1->A2 A3 UV Detection (246 nm) A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Area % D1->D2 D3 Report Purity D2->D3

Fig 1. Experimental workflow for HPLC-UV purity analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile organic compounds. It is particularly useful for detecting and quantifying residual solvents and volatile impurities that may be present from the synthesis process. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[5]

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole MS).

  • Column: Low-polarity capillary column (e.g., VF-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp 1: Increase to 110 °C at 5 °C/min.

    • Ramp 2: Increase to 300 °C at 20 °C/min, hold for 3.5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 255 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • Analysis: Purity is assessed by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Dichloromethane P1->P2 A1 Inject Sample P2->A1 A2 Capillary Column Separation A1->A2 A3 EI Ionization & Mass Detection A2->A3 D1 Integrate Chromatogram A3->D1 D2 Identify Impurities (MS Library) D1->D2 D3 Report Purity D2->D3

Fig 2. Experimental workflow for GC-MS purity analysis.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6] The purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass. The presence of a fluorine atom in this compound also allows for the use of ¹⁹F qNMR, which offers a very clean spectrum with low background noise.[7][13]

Experimental Protocol: ¹H qNMR
  • Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with a known purity that has a simple, sharp proton signal in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound product into an NMR tube.

    • Accurately weigh about 10 mg of the internal standard into the same NMR tube.

    • Record the exact masses of both the sample and the standard.

    • Add ~0.7 mL of the deuterated solvent and gently mix until fully dissolved.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard.

  • Calculation: The purity (P) as a mass fraction is calculated using the following equation:

    • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P_IS = Purity of the internal standard.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing P1 Accurately weigh Sample & Standard P2 Dissolve in Deuterated Solvent P1->P2 A1 Acquire Spectrum (long D1 delay) P2->A1 A2 Process Spectrum (Phase, Baseline) A1->A2 A3 Integrate Signals A2->A3 D1 Apply qNMR Calculation Formula A3->D1 D2 Determine Absolute Purity D1->D2

Fig 3. Experimental workflow for qNMR purity analysis.

Conclusion

The purity determination of this compound can be effectively achieved using HPLC, GC-MS, and qNMR.

  • HPLC-UV is the recommended method for routine quality control, offering excellent precision and quantification of non-volatile impurities.

  • GC-MS is the ideal choice for identifying and quantifying volatile impurities and residual solvents, providing an orthogonal check on purity.

  • qNMR serves as a powerful primary method for establishing the absolute purity of a reference batch without requiring an analyte-specific standard. It is also invaluable for structural confirmation of the product and any major impurities.

For comprehensive characterization, a combination of these techniques is often employed. For example, HPLC can be used for routine purity testing, while GC-MS can be used to check for residual solvents, and qNMR can be used to certify a primary reference standard. The choice of method should align with the specific analytical requirements, available resources, and the stage of the research or drug development process.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-methylphenyl Isothiocyanate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary and universally recommended method for the disposal of 5-Fluoro-2-methylphenyl isothiocyanate is through a licensed hazardous waste disposal company. This ensures the safest and most compliant handling of this reactive and hazardous compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper management and disposal of this compound (CAS No. 175205-39-7). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

This compound is a reactive chemical that should be handled with caution in a well-ventilated laboratory, preferably within a chemical fume hood. It is crucial to consult the Safety Data Sheet (SDS) for this specific chemical before handling.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves immediately after use.
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If the potential for inhalation is high, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated, if safe to do so.

  • Wear Appropriate PPE: Don the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbed material and any contaminated surfaces into a clearly labeled hazardous waste container.

  • Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.

Disposal Procedures

There are two primary approaches for the disposal of this compound: collection for licensed disposal and in-lab neutralization prior to disposal.

Primary Disposal Method: Licensed Hazardous Waste Disposal

This is the most straightforward and recommended method.

  • Segregate Waste: Collect all waste containing this compound, including contaminated consumables like pipette tips and gloves, in a dedicated and clearly labeled hazardous waste container.

  • Label Container: The container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Store Safely: Store the sealed container in a designated, cool, and well-ventilated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents, acids, bases, and water.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for collection.

Secondary Disposal Method: In-Lab Neutralization (for experienced personnel only)

For laboratories equipped to handle chemical reactions, this compound can be converted to a more stable thiourea derivative before disposal. This procedure must be performed by trained personnel in a chemical fume hood.

Experimental Protocol: Conversion to a Thiourea Derivative

This protocol is based on the general reactivity of isothiocyanates with amines.

Materials:

  • Waste this compound solution.

  • An amine, such as n-butylamine or benzylamine.

  • A suitable solvent in which both the isothiocyanate and the amine are soluble (e.g., isopropanol or ethanol).

  • Stirring apparatus.

  • Appropriate reaction vessel.

  • Hazardous waste container.

Procedure:

  • Dilution: In a chemical fume hood, dilute the waste this compound solution with an equal volume of a compatible solvent (e.g., isopropanol) in a suitable reaction vessel.

  • Amine Addition: While stirring, slowly add a slight molar excess (approximately 1.1 equivalents) of an amine (e.g., n-butylamine). The reaction is typically exothermic, so slow addition is crucial to control the temperature.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of one hour to ensure the reaction goes to completion.

  • Waste Collection: Transfer the resulting thiourea solution to a properly labeled hazardous waste container. The label should now indicate the contents as a mixture of the thiourea derivative, solvent, and any unreacted starting materials.

  • Final Disposal: Arrange for the collection of the neutralized waste through your institution's EHS office or a licensed chemical waste disposal company.

Quantitative Data for Neutralization (Illustrative)

ParameterValueNotes
Reactant Ratio 1 : 1.1(this compound : Amine)
Reaction Time ≥ 1 hourEnsure complete conversion.
Temperature Room TemperatureMonitor for exotherm during addition.
Solvent Isopropanol or EthanolEnsure solubility of reactants.

Important Safety Note: NEVER use bleach (sodium hypochlorite) for the neutralization of isothiocyanates. The reaction can produce highly toxic and flammable gases, including hydrogen cyanide.

Decontamination of Equipment

All equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., isopropanol or ethanol) to remove the bulk of the chemical. Collect this rinse as hazardous waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry completely in a well-ventilated area.

Disposal Workflow Diagram

DisposalWorkflow cluster_handling Chemical Handling cluster_decision Disposal Decision cluster_spill Spill Response cluster_waste Waste Management cluster_final Final Disposal A 5-Fluoro-2-methylphenyl isothiocyanate B Spill or Waste? A->B C Contain Spill B->C Spill E Segregate Waste B->E Waste D Collect Contaminated Material C->D H Licensed Hazardous Waste Disposal D->H F In-Lab Neutralization (Optional & for Experts) E->F G Primary Disposal E->G F->H G->H

Caption: Decision workflow for the proper disposal of this compound.

Safeguarding Your Research: A Guide to Handling 5-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 5-Fluoro-2-methylphenyl isothiocyanate. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

The following guidelines are based on the known hazards of similar isothiocyanate compounds and general best practices for chemical safety. Isothiocyanates as a class of compounds are known to be toxic, corrosive, and potent sensitizers.[1][2][3][4] Therefore, meticulous planning and execution of all procedures involving this compound are imperative.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before commencing any work with this compound. The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin; severe skin and eye damage; and the potential for allergic skin reactions or respiratory sensitization.[1][2][3][4]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested according to EN 374.[1]To prevent skin contact, which can cause burns, irritation, and sensitization.[1][5][6]
Eye and Face Protection Safety goggles with side shields and a face shield.[1][7][8]To protect against splashes that can cause severe eye damage.[1][3]
Skin and Body Protection A lab coat, worn over personal clothing. For larger quantities or increased splash potential, a chemical-resistant apron or coveralls are recommended.[7][9]To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use only in a certified chemical fume hood.[7][10] If the ventilation is insufficient or for spill cleanup, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[6][8][9]To prevent inhalation of vapors, which can be toxic and cause respiratory irritation and sensitization.[2][4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.[7][10]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.[6][7]

    • Designate a specific area within the fume hood for the handling of this compound.

  • Handling:

    • Don all required PPE as specified in Table 1.

    • Handle the compound exclusively within the designated area of the chemical fume hood.[10]

    • Avoid the generation of dust or aerosols.

    • Use compatible tools and equipment (e.g., glass, stainless steel).

    • Keep the container tightly closed when not in use.[5][7][10]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, paper towels, pipette tips) in a designated, labeled, and sealed hazardous waste container.

    • Collect all liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[11]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]

  • Spill: In case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[7][11] Collect the contaminated material into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated during and after cleanup.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Function prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Confirm Emergency Equipment Accessibility prep2->prep3 handling1 Don Appropriate PPE prep3->handling1 handling2 Work Within Fume Hood handling1->handling2 handling3 Keep Container Closed handling2->handling3 post1 Decontaminate Surfaces handling3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Hazardous Waste post3->disp1 disp2 Store Waste Securely disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 end End disp3->end start Start start->prep1

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methylphenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methylphenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.